Bcr-abl Inhibitor II
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11F2N3OS2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-fluoro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11F2N3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22) |
InChI Key |
ZDYQINDXPNAOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Rise of Allosteric Inhibition: A Technical Guide to the Mechanism of Action of Second-Generation Bcr-Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl oncoprotein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of resistance, often driven by mutations in the ATP-binding site of the Abl kinase domain, has necessitated the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the mechanism of action of a key class of second-generation Bcr-Abl inhibitors: allosteric inhibitors. We will focus on prototypical molecules such as GNF-2 and the clinically approved Asciminib (ABL001), detailing their unique mode of action, the downstream signaling pathways they modulate, and the key experimental protocols used to characterize their activity.
The Allosteric Mechanism: A Paradigm Shift in Bcr-Abl Inhibition
Unlike first and some second-generation TKIs that competitively bind to the ATP-binding site of the Abl kinase domain, allosteric inhibitors target a distinct and highly specific pocket: the myristoyl pocket.[1][2] This non-ATP competitive mechanism of action provides a significant advantage in overcoming resistance mutations that affect the ATP-binding cleft.[3]
The native c-Abl protein is subject to a natural autoinhibitory regulation where the N-terminal myristoylated cap binds to the myristoyl pocket within the C-lobe of the kinase domain. This interaction induces and stabilizes a closed, inactive conformation of the kinase.[4] In the Bcr-Abl fusion protein, the N-terminal cap of Abl is replaced by the Bcr fragment, leading to the loss of this autoinhibitory mechanism and resulting in constitutive kinase activity.[3]
Allosteric inhibitors, such as GNF-2 and Asciminib, are designed to mimic the function of the myristoyl group.[2][5] By binding to the myristoyl pocket, these inhibitors induce a conformational change in the Bcr-Abl protein, effectively restoring the autoinhibitory state and locking the kinase in an inactive conformation.[2][5] This allosteric modulation prevents the kinase from adopting the active conformation required for ATP binding and substrate phosphorylation, thereby inhibiting its oncogenic signaling.
dot
Caption: Mechanism of Bcr-Abl allosteric inhibition.
Impact on Downstream Signaling Pathways
The constitutive kinase activity of Bcr-Abl drives the activation of a complex network of downstream signaling pathways that promote cell proliferation, survival, and inhibit apoptosis. Allosteric inhibition of Bcr-Abl effectively shuts down these oncogenic signals. The key pathways affected include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. Bcr-Abl activates RAS, which in turn activates the RAF/MEK/ERK cascade. Allosteric inhibitors block the initial activation of this pathway by inhibiting Bcr-Abl.[6][7]
-
PI3K/AKT/mTOR Pathway: This pathway is a major driver of cell survival and proliferation. Bcr-Abl activates PI3K, leading to the activation of AKT and its downstream effector mTOR. Allosteric inhibition of Bcr-Abl prevents the activation of this pro-survival pathway.[6][8]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and cell survival. Bcr-Abl can lead to the constitutive activation of STAT5. Allosteric inhibitors have been shown to reduce the phosphorylation of STAT5, a key downstream effector of Bcr-Abl.[9][10]
A crucial biomarker for assessing Bcr-Abl kinase activity in cells is the phosphorylation of CrkL (Crk-like protein). CrkL is a direct substrate of Bcr-Abl, and its phosphorylation status is a reliable indicator of Bcr-Abl kinase activity. Treatment with allosteric inhibitors leads to a dose-dependent decrease in the phosphorylation of CrkL.[10]
dot
Caption: Bcr-Abl downstream signaling pathways.
Quantitative Data on Allosteric Inhibitors
The potency of allosteric inhibitors has been characterized in various biochemical and cell-based assays. The following tables summarize key quantitative data for GNF-2 and GNF-5.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| GNF-2 | Cell Proliferation | Ba/F3 p210 | 138 | [11] |
| Cell Proliferation | K562 | 273 | [10] | |
| Cell Proliferation | SUP-B15 | 268 | [10] | |
| Cellular Tyrosine Phosphorylation | Bcr-Abl | 267 | [11] | |
| Cell Proliferation | Ba/F3 p210 E255V | 268 | [10] | |
| Cell Proliferation | Ba/F3 p185 Y253H | 194 | [10] | |
| GNF-5 | Biochemical | Wild-type Abl | 220 | [12][13] |
| Cell Proliferation | Ba/F3 wt-Bcr-Abl | 430 | [12] | |
| Cell Proliferation | Ba/F3 E255K | 580 | [12] |
Detailed Experimental Protocols
The characterization of Bcr-Abl allosteric inhibitors relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.
In Vitro Bcr-Abl Kinase Assay
This assay directly measures the enzymatic activity of Bcr-Abl and its inhibition by test compounds.
Materials:
-
Purified recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Biotinylated peptide substrate (e.g., a peptide containing the Abl recognition sequence)
-
Allosteric inhibitor (e.g., GNF-2)
-
Streptavidin-coated plates
-
Phospho-tyrosine specific antibody conjugated to a reporter (e.g., HRP or a fluorescent probe)
-
Detection reagent (e.g., TMB for HRP)
-
Plate reader
Protocol:
-
Prepare serial dilutions of the allosteric inhibitor in kinase buffer.
-
In a microplate, add the Bcr-Abl enzyme to each well.
-
Add the diluted inhibitor or vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-tyrosine specific antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the IC50 value of the inhibitor by plotting the signal against the inhibitor concentration.
dot
Caption: In Vitro Bcr-Abl Kinase Assay Workflow.
Ba/F3 Cell Proliferation Assay
This cell-based assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on Bcr-Abl for their survival and growth.
Materials:
-
Ba/F3 cells engineered to express Bcr-Abl
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Allosteric inhibitor
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
Protocol:
-
Seed the Bcr-Abl expressing Ba/F3 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in IL-3-free medium.
-
Prepare serial dilutions of the allosteric inhibitor in the culture medium.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 value of the inhibitor by plotting the signal against the inhibitor concentration.
dot
Caption: Ba/F3 Cell Proliferation Assay Workflow.
Western Blot Analysis of Phospho-CrkL
This assay is used to determine the effect of the inhibitor on the phosphorylation of a key Bcr-Abl substrate in a cellular context.
Materials:
-
Bcr-Abl expressing cells (e.g., K562 or Ba/F3-p210)
-
Allosteric inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total CrkL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat Bcr-Abl expressing cells with various concentrations of the allosteric inhibitor for a specific time (e.g., 2 hours).
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total CrkL antibody to confirm equal loading.
Conclusion
Allosteric inhibitors of Bcr-Abl represent a significant advancement in the treatment of CML, offering a distinct mechanism of action that can overcome resistance to traditional ATP-competitive inhibitors. By targeting the myristoyl pocket and inducing an inactive conformation of the Bcr-Abl kinase, these compounds effectively shut down the oncogenic signaling pathways that drive leukemia. The experimental protocols detailed in this guide provide a framework for the continued research and development of this promising class of targeted therapies.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 4. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Ba/F3-BCR-ABL-M244V-Cell-Line - Kyinno Bio [kyinno.com]
- 8. ibidi.com [ibidi.com]
- 9. Subcellular localization of Bcr, Abl, and Bcr-Abl proteins in normal and leukemic cells and correlation of expression with myeloid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. wang.ucsd.edu [wang.ucsd.edu]
- 13. immunostep.com [immunostep.com]
The Discovery and Development of BCR-ABL Inhibitor II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BCR-ABL Inhibitor II, a significant molecule in the landscape of targeted cancer therapy. This document details its mechanism of action as a Type II inhibitor of the BCR-ABL kinase, presents comparative quantitative data with other prominent inhibitors, and provides detailed protocols for key experimental assays. Visual diagrams are included to illustrate complex signaling pathways and experimental workflows.
Introduction to BCR-ABL and Targeted Inhibition
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the pathogenic driver of Chronic Myeloid Leukemia (CML). Its uncontrolled kinase activity leads to the hyperproliferation of hematopoietic cells and the inhibition of apoptosis, hallmarks of cancer. The development of small molecule inhibitors targeting the ATP-binding site of the ABL kinase domain has revolutionized the treatment of CML.
BCR-ABL inhibitors are broadly classified based on their binding mode to the kinase domain. Type II inhibitors, such as this compound, bind to the "DFG-out" inactive conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This binding mode offers a high degree of selectivity and potency.
This compound: A Profile
This compound, chemically identified as {5-[(4-fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole}, is a cell-permeable compound that functions as an ATP-competitive inhibitor. It demonstrates potent inhibition of the Abl tyrosine kinase with a Ki of 44 nM and also targets the c-Src kinase with a Ki of 354 nM. Its CAS number is 607702-99-8. While detailed public information on the specific discovery and development history of this particular inhibitor is limited, its chemical structure and inhibitory profile are characteristic of rationally designed kinase inhibitors.
The general discovery process for such inhibitors often involves high-throughput screening of chemical libraries against the target kinase, followed by medicinal chemistry efforts to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.
Mechanism of Action and Signaling Pathways
This compound, as a Type II inhibitor, stabilizes the inactive "DFG-out" conformation of the ABL kinase domain. By occupying the ATP-binding pocket in this conformation, it prevents the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of BCR-ABL's catalytic activity effectively shuts down the aberrant signaling cascades that drive CML pathogenesis.
The constitutively active BCR-ABL kinase activates a multitude of downstream signaling pathways crucial for leukemic cell proliferation, survival, and adhesion. These include the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. By inhibiting the primary driver, BCR-ABL, these downstream pathways are effectively silenced.
BCR-ABL Signaling Pathways
The following diagram illustrates the general mechanism of Type II inhibition of the ABL kinase.
Mechanism of Type II BCR-ABL Inhibition
Quantitative Data for BCR-ABL Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other well-established Type II inhibitors. IC50 and Ki values are crucial metrics for evaluating and comparing the efficacy of kinase inhibitors.
| Inhibitor | Target | Assay Type | IC50 / Ki (nM) | Reference |
| This compound | c-Abl | Biochemical (Ki) | 44 | [Vendor Data] |
| c-Src | Biochemical (Ki) | 354 | [Vendor Data] | |
| Imatinib | c-Abl | Biochemical (IC50) | 400 | [1] |
| BCR-ABL | Cellular (IC50) | ~500 | [2] | |
| Nilotinib | c-Abl | Biochemical (IC50) | 28 | [1] |
| BCR-ABL | Biochemical (IC50) | 20-60 | [3] | |
| Dasatinib | c-Abl | Biochemical (IC50) | 9 | [1] |
| BCR-ABL | Cellular (IC50) | <1 | [4] | |
| Ponatinib | Native ABL | Biochemical (IC50) | 0.37 | [5] |
| BCR-ABL (T315I) | Biochemical (IC50) | 2.0 | [5] |
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a common method for measuring the activity of a purified kinase and the inhibitory effect of a compound.
Materials:
-
Purified recombinant ABL kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., Abltide)
-
ATP solution
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, ATP, and inhibitors to their desired working concentrations in kinase buffer. The final ATP concentration is typically at or near the Km for the kinase.
-
Assay Setup: In a 384-well plate, add in the following order:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of enzyme solution.
-
2 µL of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Read Luminescence: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
In Vitro Kinase Assay Workflow
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability in response to a test compound.[6][7][8]
Materials:
-
Leukemia cell line (e.g., K-562, Ba/F3-p210)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the inhibitor. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Clonogenic Assay (Methylcellulose-based)
This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal and long-term survival, which is particularly relevant for cancer stem-like cells.[9][10]
Materials:
-
Primary CML cells or a CML cell line
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
This compound (or other test compounds)
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hematopoietic cells.
-
Treatment: Incubate the cells with various concentrations of the inhibitor in liquid culture for a defined period (e.g., 24 hours).
-
Plating in Methylcellulose: Wash the cells to remove the inhibitor and resuspend them in IMDM. Mix the cell suspension with the methylcellulose medium containing cytokines.
-
Dispensing: Dispense the cell/methylcellulose mixture into 35 mm culture dishes (typically in duplicate or triplicate for each condition).
-
Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days, allowing colonies to form.
-
Colony Counting: Enumerate the colonies under an inverted microscope. Colonies are typically defined as clusters of more than 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
This compound is a potent Type II inhibitor of the BCR-ABL kinase. Its mechanism of action, targeting the inactive conformation of the kinase, provides a basis for its therapeutic potential in CML. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this and similar compounds. While the specific discovery and development history of this compound is not extensively documented in the public domain, its properties are representative of a class of molecules that has fundamentally changed the treatment paradigm for CML. Further research into the nuanced interactions of such inhibitors with both wild-type and mutant forms of BCR-ABL will continue to drive the development of next-generation targeted therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 10. static1.squarespace.com [static1.squarespace.com]
An In-depth Technical Guide to the Bcr-Abl Kinase: Focus on the Binding Site of Bcr-Abl Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bcr-Abl oncoprotein, a key target in the treatment of Chronic Myeloid Leukemia (CML), with a specific focus on the binding interactions of Bcr-Abl Inhibitor II. This document details the signaling pathways mediated by Bcr-Abl, the mechanism of action of ATP-competitive inhibitors, and presents available quantitative data and generalized experimental protocols relevant to the study of such inhibitors.
Introduction to the Bcr-Abl Oncoprotein
The fusion protein Bcr-Abl is the product of a reciprocal translocation between chromosome 9 and 22, an abnormality known as the Philadelphia chromosome. This event leads to the constitutive activation of the Abl1 tyrosine kinase, a non-receptor tyrosine kinase, driving aberrant downstream signaling. This uncontrolled kinase activity is a primary driver of cell proliferation and survival in CML. The Bcr-Abl protein activates several key signaling pathways, including the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which collectively contribute to the malignant phenotype by promoting cell cycle progression and inhibiting apoptosis.
This compound: An ATP-Competitive Inhibitor
This compound, chemically identified as {5-[(4-fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole}, is a cell-permeable compound that targets the ATP-binding site of the Abl kinase domain.[1] By occupying this site, it prevents the binding of ATP, thereby inhibiting the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates. This mode of action effectively blocks the oncogenic signaling cascades initiated by the constitutively active kinase.
Mechanism of Action
As an ATP-competitive inhibitor, this compound vies with endogenous ATP for the binding pocket within the catalytic domain of the Abl kinase. The binding of the inhibitor stabilizes a conformation of the kinase that is unable to perform its catalytic function, thus halting the signaling cascade that leads to leukemogenesis. This targeted approach offers a high degree of specificity and has been a successful strategy in the development of anti-cancer therapeutics.
Quantitative Data
The inhibitory potency of this compound has been quantified through biochemical assays. The dissociation constant (Ki) provides a measure of the inhibitor's binding affinity to its target kinase.
| Target Kinase | Inhibitor | Ki (nM) | Reference |
| Abl | This compound | 44 | [1] |
| c-Src | This compound | 354 | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, this section provides generalized methodologies for key experiments typically employed in the study of Bcr-Abl kinase inhibitors.
In Vitro Kinase Assay (Illustrative Protocol)
This protocol describes a common method to determine the inhibitory activity of a compound against the Abl kinase.
Objective: To measure the in vitro potency (e.g., IC50 or Ki) of an inhibitor against purified Abl kinase.
Materials:
-
Recombinant human Abl kinase domain
-
Biotinylated peptide substrate (e.g., a peptide containing the Abl recognition sequence)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Streptavidin-coated microplates
-
Phospho-tyrosine specific antibody conjugated to a detection molecule (e.g., HRP or a fluorophore)
-
Detection substrate (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a microplate, add the kinase assay buffer, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of Abl kinase and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-tyrosine specific antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the detection substrate and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Illustrative Protocol)
This protocol outlines a common method to assess the effect of an inhibitor on the proliferation of Bcr-Abl-positive cancer cells.
Objective: To determine the cytotoxic or cytostatic effect (e.g., GI50) of an inhibitor on a Bcr-Abl-dependent cell line.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
Cell proliferation reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
96-well cell culture plates
-
Spectrophotometer or fluorometer
Procedure:
-
Seed the Bcr-Abl positive cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Add the diluted inhibitor to the wells containing the cells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Bcr-Abl Signaling Pathways
The following diagram illustrates the major signaling pathways activated by the constitutively active Bcr-Abl kinase.
Caption: Bcr-Abl signaling network leading to cell proliferation and survival.
Mechanism of ATP-Competitive Inhibition
This diagram illustrates the principle of ATP-competitive inhibition of the Abl kinase.
Caption: ATP-competitive inhibition of Abl kinase by this compound.
Illustrative Experimental Workflow: In Vitro Kinase Assay
The following workflow demonstrates the key steps in an in vitro kinase assay to determine inhibitor potency.
Caption: Workflow for a typical in vitro Abl kinase inhibition assay.
Conclusion
This compound is a potent, ATP-competitive inhibitor of the Abl kinase. Its mechanism of action, targeting the ATP-binding site, is a well-established and effective strategy for inhibiting the oncogenic activity of the Bcr-Abl fusion protein. While detailed data on its activity against a wide range of resistant mutants and specific experimental protocols are limited in the public domain, the generalized information provided in this guide serves as a valuable resource for researchers in the field of CML therapy and kinase inhibitor development. Further studies are warranted to fully elucidate the therapeutic potential of this and similar compounds.
References
An In-depth Technical Guide to the Bcr-Abl Allosteric Myristoyl Pocket
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the allosteric binding pocket of the Bcr-Abl oncoprotein, a critical target in the treatment of Chronic Myeloid Leukemia (CML). We will delve into the molecular mechanisms, quantitative binding data, and key experimental protocols relevant to the development of allosteric inhibitors, with a focus on pioneering and clinically approved agents.
Introduction: A Paradigm Shift in Kinase Inhibition
Chronic Myeloid Leukemia is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase, a fusion protein resulting from the Philadelphia chromosome translocation.[1][2] For years, the standard of care has revolved around ATP-competitive tyrosine kinase inhibitors (TKIs) that target the catalytic site of the Abl kinase domain.[3] While highly effective, the emergence of resistance, often through point mutations in the ATP-binding site (like the formidable T315I "gatekeeper" mutation), has necessitated alternative therapeutic strategies.[4][5]
A groundbreaking approach has been the development of allosteric inhibitors that bind to a site distinct from the active site.[6] These agents target the myristoyl pocket of the Abl kinase domain.[4][7][8] In the native c-Abl protein, this pocket binds an N-terminal myristoyl group, which induces a conformational change that locks the kinase in an inactive, auto-inhibited state.[4] The Bcr-Abl fusion protein lacks this N-terminal regulatory cap, leading to constitutive kinase activity.[4][9] Allosteric inhibitors functionally mimic this natural regulatory mechanism, providing a novel and powerful method to shut down the oncogenic kinase.[4][7]
The Allosteric Myristoyl Pocket: A Druggable Regulatory Site
The myristoyl pocket is a hydrophobic cavity located on the C-terminal lobe of the Abl kinase domain, distant from the ATP-binding cleft.[5] The binding of an allosteric inhibitor to this pocket stabilizes an inactive conformation of the kinase, effectively restoring the auto-inhibitory mechanism lost in the Bcr-Abl fusion.[4][7][10] This mechanism is fundamentally different from ATP-competitive inhibitors, which directly block the catalytic function.[3]
Key advantages of targeting the myristoyl pocket include:
-
Overcoming Resistance: These inhibitors remain effective against many ATP-site mutations that confer resistance to traditional TKIs, including the T315I mutation.[4][6]
-
High Specificity: The myristoyl pocket is less conserved across the kinome than the ATP-binding site, allowing for the development of highly selective inhibitors with fewer off-target effects.[7][11]
-
Synergistic Potential: Co-administration of allosteric and ATP-competitive inhibitors can lead to synergistic effects and suppress the emergence of resistance mutations at either site.[5][6]
Key Allosteric Inhibitors and Quantitative Data
The development of Bcr-Abl allosteric inhibitors has been led by two key compounds: GNF-2, the initial proof-of-concept molecule, and Asciminib (ABL001), the first such inhibitor to receive FDA approval.[6][8][12]
Asciminib (ABL001)
Asciminib is a potent and selective allosteric inhibitor that binds tightly to the myristoyl pocket.[4][7] It has demonstrated significant clinical efficacy in heavily pretreated CML patients, including those with the T315I mutation.[4][8]
GNF-2
GNF-2 was the first well-characterized non-ATP competitive inhibitor of Bcr-Abl.[5][12] It served as a crucial tool to validate the myristoyl pocket as a druggable target and establish the mechanism of allosteric inhibition.[13]
| Inhibitor | Target | Binding Affinity (Kd) | Cellular IC50 (Ba/F3 p210) | Cellular IC50 (K562) | Reference |
| Asciminib (ABL001) | Bcr-Abl Myristoyl Pocket | 0.5 - 0.8 nM | 1 - 10 nM | 1 - 10 nM | [6][7] |
| GNF-2 | Bcr-Abl Myristoyl Pocket | Not widely reported | 138 nM | 273 nM | [12][14] |
| GNF-5 (analog of GNF-2) | Bcr-Abl Myristoyl Pocket | Not widely reported | Similar to GNF-2 | Not specified | [5] |
| Inhibitor | Effect on Bcr-Abl Phosphorylation (Cellular IC50) | Activity against T315I Mutant | Reference |
| Asciminib (ABL001) | Potent inhibition in nM range | Yes | [4][7] |
| GNF-2 | 267 nM | No (as single agent) | [12][14] |
| GNF-5 (in combination with Nilotinib) | Not specified | Yes (synergistic inhibition) | [5] |
Experimental Protocols
Characterizing allosteric inhibitors requires a suite of biochemical, biophysical, and cell-based assays.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16]
Protocol Outline:
-
Preparation:
-
Purify the recombinant Bcr-Abl kinase domain protein. Perform quality control using techniques like Differential Scanning Calorimetry (DSC) to ensure protein stability.[15]
-
Prepare a concentrated solution of the allosteric inhibitor (e.g., Asciminib) in a buffer identical to the protein buffer to minimize heats of dilution.
-
Thoroughly degas both protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the Bcr-Abl protein solution into the sample cell of the calorimeter (e.g., Malvern MicroCal PEAQ-ITC).
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor into the protein solution. The instrument measures the heat change after each injection.
-
-
Data Analysis:
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells. It is used to determine the IC50 value of an inhibitor in Bcr-Abl-dependent cell lines.
Protocol Outline:
-
Cell Culture:
-
Culture Bcr-Abl-positive cell lines (e.g., Ba/F3 p210, K562) and a Bcr-Abl-negative control cell line in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density.
-
Prepare a serial dilution of the allosteric inhibitor in the culture medium.
-
Add the inhibitor dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Data Acquisition:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot for Bcr-Abl Phosphorylation
This technique is used to assess the inhibitor's ability to block Bcr-Abl autophosphorylation and the phosphorylation of its downstream substrates, such as STAT5 or CrkL.
Protocol Outline:
-
Cell Treatment and Lysis:
-
Treat Bcr-Abl-positive cells (e.g., KCL-22) with various concentrations of the allosteric inhibitor for a short period (e.g., 1-2 hours).[7]
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-phospho-Abl) or a phosphorylated downstream target (e.g., anti-phospho-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for total Bcr-Abl or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.
-
Signaling Pathways and Mechanisms
Bcr-Abl Downstream Signaling
Bcr-Abl's constitutive kinase activity leads to the activation of multiple downstream signaling pathways that drive CML pathogenesis. These pathways promote cell proliferation and inhibit apoptosis.[1][3] Key pathways include:
-
RAS/RAF/MEK/ERK Pathway: Primarily involved in cell proliferation.[3][18]
-
PI3K/AKT/mTOR Pathway: A crucial survival pathway that inhibits apoptosis.[3][18][19]
-
JAK/STAT Pathway: Particularly STAT5, which is involved in both proliferation and survival.[20]
Mechanism of Allosteric Inhibition
The diagram below illustrates how an allosteric inhibitor restores the auto-inhibited state of the Bcr-Abl kinase.
Experimental Workflow for Inhibitor Characterization
The process of identifying and validating a novel allosteric inhibitor follows a logical progression from initial screening to in-depth cellular and biophysical characterization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. The allosteric inhibitor ABL001 enables dual targeting of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. the-specificity-of-asciminib-a-potential-treatment-for-chronic-myeloid-leukemia-as-a-myristate-pocket-binding-abl-inhibitor-and-analysis-of-its-interactions-with-mutant-forms-of-bcr-abl1-kinase - Ask this paper | Bohrium [bohrium.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 16. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bcr-Abl Inhibition via the Myristoyl Pocket
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of a novel class of Bcr-Abl inhibitors that function by targeting the myristoyl pocket. As the term "Bcr-Abl Inhibitor II" is not a standard nomenclature, this document will focus on the most clinically advanced and well-characterized agent in this class, Asciminib (ABL001) , as a representative example. This allosteric inhibitor offers a distinct mechanism of action compared to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).
Introduction to Bcr-Abl and Myristoyl Pocket Inhibition
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the Bcr-Abl fusion protein. This constitutively active tyrosine kinase is the primary driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1] First and second-generation TKIs, which compete with ATP for the kinase domain's active site, have revolutionized treatment for these malignancies.[1] However, the emergence of resistance, often through mutations in the ATP-binding site (most notably the T315I "gatekeeper" mutation), and off-target effects remain significant clinical challenges.
A novel therapeutic strategy involves the allosteric inhibition of Bcr-Abl by targeting the myristoyl pocket on the C-lobe of the kinase domain.[2] In the native c-Abl protein, the N-terminal myristoyl group binds to this pocket, inducing a conformational change that locks the kinase in an inactive state.[3] The Bcr-Abl fusion protein lacks this N-terminal myristoyl group, leading to the loss of this natural autoinhibitory mechanism and resulting in constitutive kinase activity.[1][3]
Asciminib (ABL001) is a first-in-class "Specifically Targeting the ABL Myristoyl Pocket" (STAMP) inhibitor.[4] It mimics the function of the myristoyl group, binding to the myristoyl pocket and stabilizing an inactive conformation of the Bcr-Abl kinase.[3][5] This distinct mechanism of action allows Asciminib to be effective against Bcr-Abl variants with mutations that confer resistance to ATP-competitive TKIs.[2][6]
Mechanism of Action of Asciminib
Asciminib functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distant from the active site to regulate its activity. The binding of Asciminib to the myristoyl pocket induces a conformational change that restores the natural autoinhibition of the Abl kinase domain.[3][5] This prevents the kinase from adopting its active conformation, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling pathways that drive leukemic cell proliferation and survival.
Because Asciminib does not bind to the ATP pocket, it remains effective against mutations that directly impede the binding of ATP-competitive inhibitors, including the highly resistant T315I mutation.[2][6] Furthermore, preclinical studies have shown that combining Asciminib with an ATP-competitive TKI can lead to synergistic effects and suppress the emergence of resistance.[3][7]
Quantitative Data
The potency and pharmacokinetic profile of Asciminib have been characterized in various preclinical and clinical studies.
Table 1: In Vitro Potency and Binding Affinity of Asciminib
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Binding Affinity (Kd) | 0.5 - 0.8 nM | Biophysical studies with ABL1 | [5] |
| IC50 (Wild-Type Bcr-Abl) | 0.9 nM | KCL-22 cells | [7] |
| 4.9 nM | K562 cells | [8] | |
| 121 nM (Imatinib) | K562 cells (for comparison) | [8] | |
| GI50 (Wild-Type Bcr-Abl) | 150 nM | Luc-Ba/F3 BCR-ABLwt cells | [6] |
| IC50 (T315I Mutant Bcr-Abl) | 1.8 µM | Luc-Ba/F3 BCR-ABLT315I cells | [6] |
| IC50 (Imatinib-Resistant) | 13.2 - 26.1 nM | Imatinib-resistant K562 cells | [8] |
Table 2: Human Pharmacokinetic Properties of Asciminib
| Parameter | Value | Condition | Reference |
| Absolute Bioavailability (F) | ~73% | Fasted state | [4][9] |
| Time to Cmax | 2.0 - 3.0 hours | Single dose | |
| Apparent Terminal Half-life (t1/2) | 7 - 15 hours | Across studies | [4][9] |
| Apparent Clearance (CL/F) | 6.31 L/h | [4][9] | |
| Apparent Volume of Distribution (Vd/F) | 111 L | [4][9] | |
| Plasma Protein Binding | 97.3% | [4][9] | |
| Metabolism | Primarily CYP3A4-mediated oxidation and UGT-mediated glucuronidation | [4][9] | |
| Recommended Dose (CML-CP without T315I) | 80 mg total daily dose (e.g., 40 mg twice daily or 80 mg once daily) | [9] | |
| Recommended Dose (CML-CP with T315I) | 200 mg twice daily | [9] |
Experimental Protocols
Cell-Based Proliferation Assay (Ba/F3 Cells)
This assay is used to determine the concentration of an inhibitor required to inhibit 50% of cell growth (IC50 or GI50) in Bcr-Abl-dependent cell lines.
Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[10] When Ba/F3 cells are stably transfected with the Bcr-Abl gene, they become IL-3 independent, as their proliferation is now driven by the constitutive activity of the Bcr-Abl kinase.[10][11] Inhibition of Bcr-Abl by a compound will thus lead to a dose-dependent decrease in cell viability.
Materials:
-
Ba/F3 cells stably expressing wild-type or mutant Bcr-Abl
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well sterile, clear-bottom cell culture plates
-
Test compound (e.g., Asciminib) dissolved in DMSO
-
Cell viability reagent (e.g., WST-1, CellTiter-Glo)
-
Hemocytometer and Trypan Blue
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Culture: Culture the Bcr-Abl-expressing Ba/F3 cells in RPMI-1640 + 10% FBS in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase.
-
Cell Seeding:
-
Count the cells using a hemocytometer and assess viability with Trypan Blue.
-
Dilute the cells in fresh media to a concentration of 30,000 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate (3,000 cells/well).[12]
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM.
-
Further dilute these DMSO stocks 10-fold in RPMI-1640 media.[12]
-
Add 1 µL of the diluted compound to each well in triplicate.[12] The final DMSO concentration should be ≤ 0.1%. Include DMSO-only wells as a negative control.
-
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.[12]
-
Viability Assessment:
-
Add 10 µL of WST-1 reagent (or equivalent) to each well.[12]
-
Incubate for 0.5 - 2 hours, or as per the manufacturer's instructions.
-
Measure the absorbance (e.g., at 450 nm for WST-1) or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (media-only wells).
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to calculate the IC50 value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding
NMR spectroscopy can be used to confirm the binding of an inhibitor to its target protein and to determine the binding affinity (Kd).
Principle: Chemical Shift Perturbation (CSP) is a common NMR method for studying protein-ligand interactions. It involves acquiring 2D 1H-15N HSQC spectra of an isotopically labeled protein in the absence and presence of a ligand. Changes in the chemical shifts of specific amino acid residues upon ligand addition indicate which residues are involved in or affected by the binding event.
Materials:
-
Purified, isotopically labeled (15N) Abl kinase domain protein.
-
NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.0, with 10% D2O).
-
Test compound (e.g., Asciminib) dissolved in a deuterated solvent (e.g., DMSO-d6).
-
NMR spectrometer with a cryoprobe.
-
NMR tubes.
Procedure:
-
Protein Preparation: Express and purify 15N-labeled Abl kinase domain. Concentrate the protein to a suitable concentration for NMR (e.g., 50-200 µM).
-
NMR Sample Preparation: Prepare a sample of the 15N-labeled protein in NMR buffer in an NMR tube.
-
Data Acquisition (Apo Protein): Acquire a baseline 2D 1H-15N HSQC spectrum of the protein alone. This spectrum serves as the reference (apo) state.
-
Titration:
-
Prepare a concentrated stock solution of the ligand (Asciminib) in the same NMR buffer (containing the deuterated solvent).
-
Add small aliquots of the ligand stock solution to the protein sample in the NMR tube.
-
After each addition, gently mix and allow the sample to equilibrate.
-
Acquire a 2D 1H-15N HSQC spectrum at each titration point (e.g., ligand:protein molar ratios of 0.2:1, 0.5:1, 1:1, 2:1, 5:1, etc.).
-
-
Data Processing and Analysis:
-
Process all spectra identically using software like NMRPipe.
-
Overlay the spectra from the titration series.
-
Identify backbone amide peaks that shift or broaden upon addition of the ligand. These are the perturbed residues.
-
Calculate the weighted-average chemical shift difference for each perturbed residue at each titration point.
-
Plot the chemical shift changes against the ligand concentration and fit the data to a binding isotherm equation to determine the dissociation constant (Kd).
-
Bcr-Abl Signaling Pathways
Bcr-Abl is a constitutively active kinase that activates numerous downstream signaling pathways, leading to increased cell proliferation, decreased apoptosis, and altered cell adhesion. Key pathways include:
-
RAS/MAPK Pathway: Bcr-Abl activates the RAS/RAF/MEK/ERK pathway, which promotes cell cycle progression and proliferation.[13]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and growth. Bcr-Abl activates PI3K, which in turn activates AKT, leading to the inhibition of pro-apoptotic proteins (like Bad) and activation of mTOR.[13][14]
-
JAK/STAT Pathway: Bcr-Abl can phosphorylate and activate STAT proteins (especially STAT5), which then translocate to the nucleus and regulate the transcription of genes involved in cell survival and proliferation.
By allosterically inhibiting the kinase activity of Bcr-Abl, Asciminib effectively shuts down these oncogenic signaling cascades, leading to the suppression of leukemic cell growth and the induction of apoptosis. This targeted approach, with its unique mechanism of action, represents a significant advancement in the treatment of CML and Ph+ ALL, particularly for patients with resistance to conventional TKIs.
References
- 1. Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The allosteric inhibitor ABL001 enables dual targeting of BCR–ABL1 | Scilit [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics | Clinical Pharmacology of Asciminib: A Review | springermedicine.com [springermedicine.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 13. Population pharmacokinetic modeling of asciminib in support of exposure-response and ethnic sensitivity analyses in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. certara.com [certara.com]
Bcr-Abl Inhibitor II: An In-Depth Technical Guide to its Effect on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bcr-Abl Inhibitor II, a potent ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. The document details its mechanism of action, its effects on critical downstream signaling pathways, and methodologies for its evaluation.
Introduction to Bcr-Abl and Targeted Inhibition
The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the causative agent in chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias. The constitutive kinase activity of Bcr-Abl drives aberrant proliferation and survival of hematopoietic cells through the activation of a complex network of downstream signaling pathways. Targeted inhibition of the Bcr-Abl kinase is a clinically validated and highly effective therapeutic strategy.
This compound (CAS 607702-99-8), with the chemical name 4-Fluoro-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, is a cell-permeable compound that targets the ATP-binding site of the Abl kinase domain.[1] This guide will focus on the effects of this inhibitor on the key signaling cascades regulated by Bcr-Abl.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor. By binding to the ATP-binding pocket of the Abl kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on Bcr-Abl itself (autophosphorylation) and on its downstream substrates. This blockade of catalytic activity is the primary mechanism by which the inhibitor exerts its anti-leukemic effects. It has been shown to effectively inhibit the phosphorylation of Tyr245 on Bcr-Abl in cellular assays.[1]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Target | Parameter | Value | Reference |
| Abl Kinase | K_i | 44 nM | [1] |
| c-Src Kinase | K_i | 354 nM | [1] |
Effect on Bcr-Abl Downstream Signaling Pathways
Inhibition of Bcr-Abl kinase activity by this compound is expected to modulate several critical downstream signaling pathways that are essential for the malignant phenotype of CML cells. The primary pathways affected include the JAK-STAT, PI3K/Akt, and Ras/Raf/MEK/ERK pathways.
JAK-STAT Pathway
The JAK-STAT pathway is a principal signaling cascade downstream of Bcr-Abl. Bcr-Abl constitutively activates STAT5, a key transcription factor that promotes the expression of genes involved in cell proliferation and survival, such as Cyclin D1 and Bcl-xL.[2][3] Inhibition of Bcr-Abl by this compound is anticipated to lead to a significant reduction in the phosphorylation of STAT5 at Tyr694, thereby inhibiting its transcriptional activity.
CrkL Adaptor Protein
CrkL is a prominent substrate of Bcr-Abl, and its phosphorylation is a reliable biomarker of Bcr-Abl kinase activity in CML cells.[4] Phosphorylated CrkL acts as an adaptor protein, recruiting other signaling molecules to propagate the oncogenic signal. Treatment with a potent Bcr-Abl inhibitor would lead to a dose-dependent decrease in CrkL phosphorylation.
PI3K/Akt and Ras/Raf/MEK/ERK Pathways
Bcr-Abl also activates the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are central to cell survival and proliferation. While specific data for this compound is unavailable, inhibition of the central Bcr-Abl oncoprotein would logically lead to the deactivation of these crucial downstream cascades.
Visualizing the Impact of this compound
Bcr-Abl Downstream Signaling Pathway
Caption: Bcr-Abl downstream signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Evaluating Inhibitor Efficacy
Caption: A typical experimental workflow to assess the efficacy of this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: K562 or other Bcr-Abl positive cell lines (e.g., KU812, MEG-01).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Phosphorylated Proteins
-
Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound for desired time points (e.g., 2, 6, 24 hours).
-
Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bcr-Abl (Tyr245), phospho-STAT5 (Tyr694), phospho-CrkL (Tyr207), and total protein controls overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Bcr-Abl Kinase Assay
-
Reaction Mixture: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), a specific Bcr-Abl substrate (e.g., GST-CrkL), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding recombinant Bcr-Abl enzyme or cell lysate containing active Bcr-Abl.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Stop the reaction and detect substrate phosphorylation using methods such as:
-
Western Blotting: with a phospho-specific antibody.
-
ELISA: using a phospho-specific antibody for detection.
-
Radiometric Assay: using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed Bcr-Abl positive cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, using appropriate software.
Conclusion
This compound is a potent inhibitor of the Bcr-Abl kinase, targeting the ATP-binding site to block its catalytic activity. This inhibition leads to the downregulation of key downstream signaling pathways, including the JAK-STAT and CrkL pathways, ultimately resulting in the suppression of proliferation and survival of Bcr-Abl positive leukemic cells. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other Bcr-Abl inhibitors in a research setting. Further studies are warranted to fully elucidate the specific quantitative effects of this compound on the intricate network of Bcr-Abl downstream signaling.
References
- 1. This compound - CAS 607702-99-8 - Calbiochem | 197223 [merckmillipore.com]
- 2. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL Affects STAT5A and STAT5B Differentially - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Bcr-Abl Inhibitor II (AG-957): A Technical Guide to its Role in CML Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the Bcr-Abl fusion gene. The constitutively active Bcr-Abl tyrosine kinase is the pathogenic driver of CML, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of Bcr-Abl Inhibitor II, also known as Tyrphostin AG-957, a tyrosine kinase inhibitor with demonstrated activity against the Bcr-Abl oncoprotein. We will explore its mechanism of action, its impact on CML cell signaling, and provide detailed experimental protocols for its characterization.
Introduction to Bcr-Abl and CML Pathogenesis
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells in CML.[1] Its unregulated kinase activity leads to the activation of a complex network of downstream signaling pathways, promoting uncontrolled cell proliferation, resistance to apoptosis, and altered cell adhesion.[2] Key signaling cascades aberrantly activated by Bcr-Abl include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. These pathways collectively contribute to the leukemic phenotype by promoting cell cycle progression, inhibiting programmed cell death, and fostering genomic instability.
Bcr-Abl inhibitors, such as the first-in-class drug Imatinib, have revolutionized the treatment of CML by targeting the ATP-binding site of the Abl kinase domain, thereby inhibiting its catalytic activity.[3] However, the emergence of drug resistance, often due to point mutations in the kinase domain, has necessitated the development of second and third-generation inhibitors.[4] this compound (AG-957) is a tyrphostin-class tyrosine kinase inhibitor that has been investigated for its anti-Bcr-Abl activity.
This compound (AG-957): Mechanism of Action
This compound (AG-957) functions as a competitive inhibitor of the Bcr-Abl tyrosine kinase. While it is considered a broader tyrosine kinase inhibitor compared to more specific agents like Imatinib, it has been shown to effectively inhibit Bcr-Abl autophosphorylation.[5][6] The primary mechanism of action involves the down-regulation of the p210 Bcr-Abl oncoprotein, which in turn leads to the induction of apoptosis in CML cells.[5] Studies have demonstrated that treatment of CML cell lines with AG-957 results in a dose- and time-dependent decrease in Bcr-Abl protein levels, followed by the activation of the intrinsic apoptotic pathway, characterized by mitochondrial cytochrome c release and subsequent activation of caspase-9 and caspase-3.[5][7]
Furthermore, AG-957 has been observed to restore normal β1 integrin-mediated adhesion in CML progenitor cells, a function that is typically disrupted by Bcr-Abl activity.[8][9] This suggests that beyond its direct pro-apoptotic effects, AG-957 may also play a role in normalizing the interaction of CML cells with the bone marrow microenvironment.
Quantitative Data for this compound (AG-957)
The following table summarizes the key quantitative data reported for this compound (AG-957) in the context of CML.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p210 Bcr-Abl Autokinase Activity) | 2.9 µM | In vitro kinase assay | [10] |
| IC50 (Granulocyte Colony-Forming Cells - CML) | 7.3 µM | Primary CML cells | [7] |
| IC50 (Granulocyte Colony-Forming Cells - Normal) | >20 µM | Normal progenitor cells | [7] |
| IC50 (Granulocyte/Macrophage Colony-Forming Cells - CML) | 5.3 µM | Primary CML cells | [7] |
| IC50 (Granulocyte/Macrophage Colony-Forming Cells - Normal) | >20 µM | Normal progenitor cells | [7] |
| Effective Concentration for Apoptosis Induction | 5-20 µM | K562 cells | [5] |
| Concentration for Inhibition of DNA Synthesis (60%) | 20 µM | K562 cells | [10] |
Signaling Pathways and Experimental Workflows
Bcr-Abl Downstream Signaling Pathway
The diagram below illustrates the major signaling pathways activated by the Bcr-Abl oncoprotein in CML and the point of intervention for Bcr-Abl inhibitors.
References
- 1. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the bcr/abl kinase inhibitors AG957 and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrphostin AG957, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores beta1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tyrphostin-ag957-a-tyrosine-kinase-inhibitor-with-anti-bcr-abl-tyrosine-kinase-activity-restores-1-integrin-mediated-adhesion-and-inhibitory-signaling-in-chronic-myelogenous-leukemia-hematopoietic-progenitors - Ask this paper | Bohrium [bohrium.com]
- 10. medchemexpress.com [medchemexpress.com]
The Evolving Landscape of Bcr-Abl Inhibition in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a subtype of ALL characterized by the Bcr-Abl fusion oncoprotein. This constitutively active tyrosine kinase drives leukemogenesis, making it a prime therapeutic target. This technical guide provides an in-depth overview of second-generation Bcr-Abl inhibitors, their mechanism of action, resistance patterns, and the experimental methodologies crucial for their preclinical and clinical evaluation.
Mechanism of Action of Second-Generation Bcr-Abl Inhibitors
Second-generation TKIs, including dasatinib, nilotinib, and bosutinib, were developed to overcome the resistance observed with the first-generation inhibitor, imatinib. These inhibitors are ATP-competitive, binding to the ATP-binding pocket of the Abl kinase domain of the Bcr-Abl protein. This binding action prevents the transfer of phosphate from ATP to tyrosine residues on various downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival.
dot
Caption: Bcr-Abl Signaling Pathways in Ph+ ALL.
Quantitative Analysis of Second-Generation TKI Potency
The efficacy of second-generation TKIs varies against wild-type Bcr-Abl and its numerous mutant forms that confer resistance to imatinib. The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of these inhibitors.
| Bcr-Abl Mutant | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Bosutinib IC50 (nM) |
| Wild-type | 0.25 - 1.1 | 15 - 30 | 1.2 - 20 |
| P-loop | |||
| G250E | 2.5 - 10 | 100 - 500 | 20 - 100 |
| Q252H | 0.5 - 2 | 30 - 100 | 10 - 50 |
| Y253F/H | 1 - 5 | 200 - 1000 | 20 - 100 |
| E255K/V | 2.5 - 10 | 500 - 2000 | 50 - 200 |
| Gatekeeper | |||
| T315I | >500 | >3000 | >1000 |
| Other | |||
| F317L/V | 1 - 5 | 30 - 100 | 20 - 100 |
| M351T | 0.5 - 2 | 15 - 50 | 10 - 50 |
| F359V/C/I | 1 - 5 | 100 - 500 | 20 - 100 |
Note: IC50 values are approximate and can vary based on the specific assay conditions and cell lines used.
Mechanisms of Resistance
Despite the increased potency of second-generation TKIs, resistance remains a significant clinical challenge. Resistance mechanisms can be broadly categorized as Bcr-Abl dependent or Bcr-Abl independent.
dot
Caption: Mechanisms of Resistance to Bcr-Abl Inhibitors.
Experimental Protocols
Rigorous preclinical evaluation is essential for the development of novel Bcr-Abl inhibitors. The following are detailed protocols for key in vitro and in vivo experiments.
In Vitro Bcr-Abl Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on Bcr-Abl kinase activity.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Biotinylated peptide substrate (e.g., Abltide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Test compound dilutions
-
Streptavidin-coated plates
-
Phospho-tyrosine specific antibody conjugated to a detectable molecule (e.g., HRP)
-
Detection substrate (e.g., TMB)
-
Plate reader
Procedure:
-
Coat streptavidin plates with the biotinylated peptide substrate and wash to remove unbound peptide.
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
Add the test compound dilutions to the wells of the peptide-coated plate.
-
Add recombinant Bcr-Abl enzyme to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Wash the plate to remove unbound components.
-
Add the phospho-tyrosine specific antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the detection substrate and measure the signal using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on Ph+ ALL cells.
Materials:
-
Ph+ ALL cell line (e.g., SUP-B15, TOM-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed Ph+ ALL cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Bcr-Abl Signaling
Objective: To analyze the effect of a compound on the phosphorylation of Bcr-Abl and its downstream targets.
Materials:
-
Ph+ ALL cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-phospho-CrkL, anti-Bcr-Abl, anti-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat Ph+ ALL cells with the test compound at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Ph+ ALL Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of a compound in a preclinical model of Ph+ ALL.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Ph+ ALL cell line (e.g., SUP-B15)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Inject Ph+ ALL cells intravenously or subcutaneously into immunocompromised mice.
-
Monitor the mice for signs of leukemia development (e.g., weight loss, hind limb paralysis) or tumor growth.
-
Once the disease is established (e.g., palpable tumors or detectable leukemic cells in peripheral blood), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route.
-
Monitor tumor volume (for subcutaneous models) and animal well-being regularly.
-
At the end of the study, euthanize the mice and collect tissues (e.g., tumor, bone marrow, spleen) for further analysis (e.g., histology, western blotting, flow cytometry).
-
Analyze the data to determine the effect of the compound on tumor growth and survival.
dot
Caption: Preclinical Evaluation Workflow for Bcr-Abl Inhibitors.
Conclusion
The development of second-generation Bcr-Abl inhibitors has significantly improved the prognosis for patients with Ph+ ALL. However, the emergence of resistance necessitates the continued development of novel therapeutic strategies. A thorough understanding of the underlying biology of Ph+ ALL, coupled with rigorous preclinical and clinical evaluation using the methodologies outlined in this guide, is paramount for the successful development of the next generation of targeted therapies for this disease. The ongoing research into third-generation and allosteric inhibitors holds promise for overcoming current resistance mechanisms and further improving patient outcomes.
An In-depth Technical Guide to Novel Bcr-Abl Fusion Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the landscape of novel inhibitors targeting the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). It delves into the mechanisms of action of next-generation inhibitors, strategies to overcome therapeutic resistance, and the experimental protocols essential for their evaluation.
Introduction: The Challenge of Bcr-Abl and Drug Resistance
The development of the first-generation tyrosine kinase inhibitor (TKI), imatinib, revolutionized the treatment of CML by targeting the constitutively active Bcr-Abl kinase.[1] However, the emergence of drug resistance, primarily through point mutations in the Abl kinase domain, has necessitated the development of subsequent generations of more potent and specific inhibitors.[2] The most notorious of these is the T315I "gatekeeper" mutation, which confers resistance to most first and second-generation TKIs.[3][4] This guide focuses on the novel inhibitors designed to address these challenges, including third-generation ATP-competitive inhibitors and allosteric inhibitors.
Classes of Novel Bcr-Abl Inhibitors
Novel Bcr-Abl inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
ATP-Competitive Inhibitors (Third-Generation): These inhibitors, like their predecessors, bind to the ATP-binding site of the Bcr-Abl kinase domain. However, third-generation inhibitors, such as ponatinib, are designed to effectively inhibit the T315I mutant and a wide range of other mutations.[4]
-
Allosteric Inhibitors: This newer class of inhibitors binds to a site distinct from the ATP-binding pocket, known as the myristoyl pocket.[5] By binding to this allosteric site, these inhibitors, such as asciminib (ABL001), induce a conformational change in the kinase that locks it in an inactive state.[6] This mechanism of action is effective against mutations that confer resistance to ATP-competitive inhibitors.[5]
Quantitative Data: Inhibitory Potency of Novel Bcr-Abl Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of key novel Bcr-Abl inhibitors against wild-type (WT) Bcr-Abl and various clinically relevant mutants. IC50 values are a measure of the inhibitor's potency, with lower values indicating greater potency. The data is categorized by the type of assay used: biochemical assays, which measure the direct inhibition of the purified enzyme, and cellular assays, which measure the inhibitor's effect on Bcr-Abl activity within a cellular context.
Table 1: IC50 Values of Ponatinib against Bcr-Abl Variants
| Bcr-Abl Variant | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Wild-Type | 0.37 | 0.5 |
| T315I | 2.0 | 11 |
| G250E | 0.30 | 0.5 |
| Q252H | 0.30 | 0.6 |
| Y253F | 0.30 | 0.5 |
| E255K | 0.30 | 0.5 |
| F317L | 0.44 | 2.5 |
| M351T | 0.30 | 0.6 |
| F359V | 0.30 | 0.6 |
Data compiled from multiple sources.[1][7][8]
Table 2: IC50 Values of Asciminib (ABL001) against Bcr-Abl Variants
| Bcr-Abl Variant | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Wild-Type | 0.5 - 0.8 (Kd) | 1-10 |
| T315I | N/A (Allosteric) | <30 |
| G250E | N/A (Allosteric) | <30 |
| Y253H | N/A (Allosteric) | <30 |
| E255V | N/A (Allosteric) | <30 |
| H396R | N/A (Allosteric) | <30 |
| F359V | N/A (Allosteric) | Insensitive |
Data compiled from multiple sources.[6][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for understanding the mechanism and evaluation of novel inhibitors.
Bcr-Abl Downstream Signaling Pathways
Bcr-Abl constitutively activates several downstream signaling pathways that drive the proliferation and survival of leukemic cells. The diagram below illustrates the key pathways involved.
Caption: Bcr-Abl downstream signaling pathways.
Experimental Workflow for Inhibitor Characterization
The discovery and development of novel Bcr-Abl inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
Caption: Experimental workflow for Bcr-Abl inhibitor discovery.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel Bcr-Abl inhibitors.
In Vitro Bcr-Abl Kinase Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity of Bcr-Abl and the inhibitory effects of test compounds.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Abl-specific peptide substrate (e.g., ABLtide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Test compounds (novel inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 2X kinase buffer solution.
-
Prepare a 2X solution of the Bcr-Abl enzyme in kinase buffer.
-
Prepare a 2X solution of the peptide substrate and ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound solution or vehicle control to the wells of the assay plate.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of novel Bcr-Abl inhibitors on CML cell lines (e.g., K562).
Materials:
-
K562 cells (or other Bcr-Abl positive cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (novel inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture K562 cells in RPMI-1640 medium to the desired density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The development of novel Bcr-Abl inhibitors, particularly third-generation ATP-competitive and allosteric inhibitors, has significantly advanced the treatment of CML, offering effective options for patients with resistance to earlier-generation TKIs. The continued investigation into the mechanisms of these inhibitors and the application of robust experimental protocols for their characterization are essential for the future development of even more effective and durable therapies for CML and other Bcr-Abl-driven malignancies. This guide provides a foundational resource for researchers in this dynamic and critical field of drug discovery.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. JAK/STAT, Raf/MEK/ERK, PI3K/Akt and BCR-ABL in cell cycle progression and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: BCR-ABL | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect: A Technical Guide to the Cellular Consequences of Bcr-Abl Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core cellular pathways profoundly affected by Bcr-Abl Inhibitor II, a pivotal agent in targeted cancer therapy. By elucidating its mechanism of action, this document provides a comprehensive overview of the signaling cascades disrupted by this inhibitor, leading to the induction of apoptosis and cell cycle arrest in Bcr-Abl-positive cancer cells. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the complex molecular interactions at play.
Introduction: Targeting the Aberrant Kinase
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1] Its persistent kinase activity drives uncontrolled cell proliferation and survival by activating a network of downstream signaling pathways. Bcr-Abl inhibitors, such as Imatinib and second-generation inhibitors, function by competitively binding to the ATP-binding site of the Abl kinase domain, thereby blocking its catalytic activity and halting the phosphorylation of its downstream targets.[1][2] This guide focuses on the multifaceted cellular response to the inhibition of this oncogenic driver by this compound.
Core Cellular Pathways Modulated by this compound
The inhibition of the Bcr-Abl kinase activity reverberates through several critical intracellular signaling networks. The primary consequence is the suppression of proliferative and pro-survival signals, ultimately leading to the demise of the cancer cell. The key pathways affected are the JAK/STAT, PI3K/Akt/mTOR, and Ras/Raf/MEK/ERK pathways.
The JAK/STAT Pathway: Shutting Down Pro-Survival Transcription
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a crucial mediator of cytokine signaling that regulates cell proliferation, differentiation, and survival. Bcr-Abl can constitutively activate STAT proteins, particularly STAT5, which in turn promotes the transcription of anti-apoptotic genes like Bcl-xL.[3] this compound, by blocking the primary kinase, leads to a significant reduction in the phosphorylation and activation of STAT5.[4] This abrogation of STAT5 activity results in the downregulation of its target genes, thereby diminishing the cell's anti-apoptotic defenses.
The PI3K/Akt/mTOR Pathway: A Halt to Proliferation and Survival Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Bcr-Abl constitutively activates this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and BAD, a pro-apoptotic protein whose inactivation by phosphorylation prevents it from promoting cell death. This compound effectively blocks the activation of PI3K, leading to the dephosphorylation and inactivation of Akt and its downstream effectors. This results in the inhibition of mTOR-mediated protein synthesis and the activation of pro-apoptotic proteins.
The Ras/Raf/MEK/ERK Pathway: Arresting Mitogenic Signaling
The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis. The Bcr-Abl oncoprotein can constitutively activate Ras, which initiates a phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation. By inhibiting Bcr-Abl, this compound prevents the activation of Ras and the subsequent downstream phosphorylation cascade, leading to a shutdown of mitogenic signaling.
Induction of Apoptosis and Cell Cycle Arrest
The concerted inhibition of the aforementioned signaling pathways culminates in two major cellular outcomes: apoptosis and cell cycle arrest.
Apoptosis Induction
By suppressing the pro-survival signals emanating from the JAK/STAT and PI3K/Akt pathways, this compound tips the cellular balance towards apoptosis. The downregulation of anti-apoptotic proteins like Bcl-xL and the activation of pro-apoptotic proteins such as BAD lead to the activation of the intrinsic apoptotic cascade. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[5]
Cell Cycle Arrest
Bcr-Abl promotes cell cycle progression by downregulating cyclin-dependent kinase inhibitors (CKIs) like p27Kip1. Inhibition of Bcr-Abl by this compound leads to the stabilization and accumulation of p27Kip1, which in turn inhibits the activity of cyclin-CDK complexes, primarily Cyclin E-CDK2. This results in an arrest of the cell cycle at the G1/S transition, preventing the cell from entering the DNA synthesis phase and committing to another round of division.[6][7]
Quantitative Data Summary
The efficacy of this compound can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of Bcr-Abl Inhibitors
| Inhibitor | Cell Line | Bcr-Abl Status | IC50 (nM) | Reference |
| Imatinib | K562 | Wild-Type | ~250-600 | [2] |
| Nilotinib | K562 | Wild-Type | ~20-30 | [2] |
| Dasatinib | K562 | Wild-Type | ~1-3 | [2] |
| Imatinib | Ba/F3 | T315I Mutant | >10,000 | [8] |
| Ponatinib | Ba/F3 | T315I Mutant | ~0.4-2 | [1] |
Table 2: Effects of this compound on Cellular Processes
| Parameter | Cell Line | Inhibitor (Concentration) | Effect | Reference |
| p-CrkL Levels | K562 | Dasatinib (10 nM) | >90% reduction | [9] |
| Apoptosis (Annexin V+) | K562 | Dasatinib (100 nM, 72h) | ~60% increase | [10] |
| G1 Cell Cycle Arrest | 32D-p210 | Imatinib (1 µM, 24h) | ~20% increase in G1 population | [11] |
| Cell Viability | K562 | Nilotinib (18 nM, 4 days) | ~50% reduction | [12] |
| p-STAT5 Levels | BaF3/WT | Imatinib (0.1 µM) | Significant decrease | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound.
In Vitro Bcr-Abl Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of the Bcr-Abl protein.
-
Reagents and Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled or non-radiolabeled)
-
Substrate peptide (e.g., Abltide)
-
This compound at various concentrations
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant Bcr-Abl enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells and incubate for a predefined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction according to the detection kit's instructions.
-
Measure the kinase activity by detecting the amount of ADP produced (or substrate phosphorylation).
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[13][14]
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify the phosphorylation status of key proteins in the Bcr-Abl signaling pathways.
-
Reagents and Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture Bcr-Abl positive cells and treat with different concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.[15][16][17]
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Reagents and Materials:
-
Bcr-Abl positive cell line
-
This compound
-
Annexin V-FITC/APC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC/APC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).[3][18][19]
-
Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Reagents and Materials:
-
Bcr-Abl positive cell line
-
This compound
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[20][21][22]
-
Conclusion
This compound represents a cornerstone of targeted therapy, effectively disrupting the oncogenic signaling network driven by the Bcr-Abl fusion protein. By comprehensively inhibiting the JAK/STAT, PI3K/Akt/mTOR, and Ras/Raf/MEK/ERK pathways, this class of inhibitors potently induces apoptosis and cell cycle arrest in Bcr-Abl-positive leukemias. The detailed understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development of more effective and specific anti-cancer therapies. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted oncology.
References
- 1. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
- 5. Bcr-Abl-Mediated Protection from Apoptosis Downstream of Mitochondrial Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Threshold levels of ABL tyrosine kinase inhibitors retained in chronic myeloid leukemia cells define commitment to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
The Efficacy and Mechanism of Nilotinib in Imatinib-Resistant Chronic Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of imatinib resistance in Chronic Myeloid Leukemia (CML), frequently driven by mutations in the Bcr-Abl kinase domain, has necessitated the development of second-generation tyrosine kinase inhibitors (TKIs). Nilotinib, a potent and selective Bcr-Abl inhibitor, has demonstrated significant efficacy in patients with imatinib-resistant CML. This technical guide provides an in-depth overview of Nilotinib, focusing on its inhibitory activity against various Bcr-Abl mutants, detailed experimental protocols for its evaluation, and a comprehensive look at its mechanism of action within the Bcr-Abl signaling pathway.
Introduction to Imatinib Resistance and the Role of Nilotinib
Chronic Myeloid Leukemia is characterized by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome translocation. Imatinib, the first-in-class Bcr-Abl TKI, revolutionized CML treatment. However, a significant portion of patients develop resistance, primarily due to point mutations within the Abl kinase domain that impair imatinib binding.[1]
Nilotinib is a second-generation TKI designed to have a higher binding affinity for the ATP-binding site of the Bcr-Abl kinase compared to imatinib.[1] This enhanced affinity allows it to overcome the resistance conferred by many of the Bcr-Abl mutations that are insensitive to imatinib.[1]
Quantitative Analysis of Nilotinib's Inhibitory Activity
Nilotinib has been extensively characterized for its inhibitory potency against wild-type and a panel of imatinib-resistant Bcr-Abl mutations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the inhibitor's efficacy. The following tables summarize the IC50 values of Nilotinib against various Bcr-Abl mutants in both biochemical and cellular assays.
Table 1: Biochemical IC50 Values of Nilotinib against Imatinib-Resistant Bcr-Abl Mutants
| Bcr-Abl Mutant | Nilotinib IC50 (nM) | Sensitivity to Nilotinib |
| M244V | ≤ 70 | High |
| G250E | ≤ 70 | High |
| Q252H | ≤ 70 | High |
| Y253F | ~200 | Medium |
| Y253H | ~450 | Low |
| E255K | ~200 | Medium |
| E255V | ~450 | Low |
| F311L | ≤ 70 | High |
| T315I | > 2000 | Insensitive |
| F317L | ≤ 70 | High |
| M351T | ≤ 70 | High |
| F359V | ~200 | Medium |
| V379I | ≤ 70 | High |
| L387M | ≤ 70 | High |
| H396P | ≤ 70 | High |
| H396R | ≤ 70 | High |
Data compiled from multiple sources.[2]
Table 2: Cellular IC50 Values of Nilotinib in Imatinib-Resistant CML Cell Lines
| Cell Line | Bcr-Abl Status | Nilotinib IC50 (nM) |
| K562 | Wild-type | 8.788 x 10-9 M (8.79 nM)[3] |
| K562-RN (Nilotinib Resistant) | Wild-type (overexpression) | 24.742 µmol/L (24742 nM)[4] |
| Ba/F3 p210 | Wild-type | < 30 |
| Ba/F3 harboring various imatinib-resistant mutations | Mutant | Generally ≤ 150 for sensitive mutations |
Data compiled from multiple sources.[3][4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Nilotinib.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of Nilotinib on CML cell lines.
Materials:
-
K562 (imatinib-sensitive) and K562-RN (imatinib-resistant) CML cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Nilotinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed K562 and K562-RN cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of Nilotinib in culture medium. The final concentrations should typically range from 1 nM to 10 µM.
-
Add 100 µL of the Nilotinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-CrkL
This protocol is for assessing the inhibition of Bcr-Abl kinase activity by measuring the phosphorylation of its downstream substrate, CrkL.
Materials:
-
CML cells (e.g., K562)
-
Nilotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CrkL (Tyr207)
-
Rabbit anti-CrkL
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat CML cells with varying concentrations of Nilotinib for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-CrkL and anti-β-actin antibodies for total protein and loading control, respectively.
-
Quantify the band intensities to determine the ratio of phosphorylated CrkL to total CrkL.
Bcr-Abl Signaling Pathways and Mechanism of Nilotinib Action
The constitutively active Bcr-Abl kinase activates a network of downstream signaling pathways that drive the malignant phenotype of CML cells, including proliferation, survival, and altered adhesion. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
Bcr-Abl Signaling in Imatinib-Sensitive CML
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 4. [K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in CML Treatment: An In-depth Guide to Non-ATP Competitive Bcr-Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl oncoprotein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of resistance, primarily through mutations in the ATP-binding site of the Abl kinase domain, has necessitated the development of novel therapeutic strategies. This technical guide delves into the discovery, mechanism of action, and preclinical evaluation of a groundbreaking class of Bcr-Abl inhibitors: the non-ATP competitive inhibitors. These agents, by targeting an allosteric site, offer a promising approach to overcome resistance and enhance therapeutic outcomes for CML patients.
The Achilles' Heel of ATP-Competitive Inhibitors
The initial success of imatinib, the first-generation ATP-competitive TKI, was a landmark in targeted cancer therapy. However, its efficacy is often compromised by the development of resistance. The most notorious of these is the T315I "gatekeeper" mutation, which sterically hinders the binding of most ATP-competitive inhibitors. This clinical challenge spurred the search for inhibitors with alternative binding modes.
A Novel Approach: Allosteric Inhibition of Bcr-Abl
Instead of competing with ATP, allosteric inhibitors bind to a distinct pocket on the Abl kinase domain known as the myristoyl pocket.[1] In the native c-Abl protein, the binding of a myristoyl group to this pocket induces a conformational change that maintains the kinase in an inactive state. The Bcr-Abl fusion protein lacks this N-terminal myristoyl group, leading to constitutive kinase activation.[1] Non-ATP competitive inhibitors, such as GNF-2 and the clinically approved asciminib (ABL001), mimic this natural regulatory mechanism by binding to the myristoyl pocket and stabilizing the inactive conformation of the kinase.[1][2]
Key Non-ATP Competitive Bcr-Abl Inhibitors
GNF-2 and GNF-5: The Pioneers
GNF-2 was one of the first reported allosteric inhibitors of Bcr-Abl. It demonstrated selective inhibition of Bcr-Abl-dependent cell proliferation.[3] GNF-5, an analog of GNF-2 with improved pharmacokinetic properties, showed efficacy in combination with ATP-competitive inhibitors against the T315I mutant in preclinical models.[4]
Asciminib (ABL001): A Clinical Breakthrough
Asciminib is the first allosteric Bcr-Abl inhibitor to receive clinical approval. It binds to the myristoyl pocket with high affinity and has demonstrated potent activity against wild-type Bcr-Abl and a wide range of clinically relevant mutants, including the challenging T315I mutation.[1]
Quantitative Analysis of Inhibitor Potency
The following tables summarize the inhibitory activities of key non-ATP competitive Bcr-Abl inhibitors against wild-type and mutant forms of the oncoprotein.
Table 1: Inhibitory Activity of GNF-2 against Bcr-Abl
| Cell Line | Bcr-Abl Genotype | IC50 (nM) |
| Ba/F3.p210 | Wild-type | 138[3] |
| K562 | Wild-type | 273[3][5] |
| SUP-B15 | Wild-type | 268[3][5] |
| Ba/F3.p210 | E255V | 268[3][5] |
| Ba/F3.p185 | Y253H | 194[3][5] |
Table 2: Inhibitory Activity of Asciminib (ABL001) against Bcr-Abl
| Bcr-Abl Genotype | Assay Type | IC50 (nM) | Kd (nM) |
| Wild-type | Proliferation (Ba/F3) | 3.8[6] | 0.5 - 0.8[1] |
| T315I | Proliferation (Ba/F3) | <12[2] | - |
| M244V/A337V | Proliferation (KCL-22) | 10,000[7] | - |
| A337V | Proliferation (KCL-22) | 702[7] | - |
Bcr-Abl Signaling and Allosteric Inhibition
The constitutively active Bcr-Abl kinase drives CML pathogenesis by activating a network of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[8][9][10] Allosteric inhibitors, by forcing Bcr-Abl into an inactive conformation, effectively shut down these aberrant signaling cascades.
Caption: Bcr-Abl signaling and allosteric inhibition.
Experimental Protocols
Bcr-Abl Kinase Assay (Solid-Phase)
This protocol describes a non-radioactive method to measure Bcr-Abl kinase activity from cell extracts.[11]
Materials:
-
K562 cell line (or other Bcr-Abl positive cells)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
GST-CrkL fusion protein (or other suitable substrate)
-
Glutathione-agarose beads
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (10 µM)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Anti-phosphotyrosine antibody (e.g., 4G10)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
96-well filter plates
Procedure:
-
Cell Lysis: Culture K562 cells to the desired density. Harvest and lyse the cells on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.
-
Substrate Immobilization: Incubate GST-CrkL with glutathione-agarose beads for 1 hour at 4°C with gentle rotation. Wash the beads twice with ice-cold kinase buffer to remove unbound substrate.
-
Kinase Reaction: In a 96-well filter plate, combine the substrate-bound beads, cell lysate (containing Bcr-Abl), and the non-ATP competitive inhibitor at various concentrations. Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 37°C.
-
Washing: Terminate the reaction and wash the beads three times with wash buffer to remove ATP and other cellular components.
-
Elution: Elute the phosphorylated substrate from the beads by adding elution buffer and incubating at 95°C for 5 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with an anti-phosphotyrosine antibody. Detect the signal using a secondary antibody and chemiluminescence.
-
Data Analysis: Quantify the band intensity to determine the level of substrate phosphorylation. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of Bcr-Abl-dependent cells.[3][12]
Materials:
-
Ba/F3 cells engineered to express Bcr-Abl (and its mutants)
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
Non-ATP competitive inhibitor stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed Ba/F3-Bcr-Abl cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of the non-ATP competitive inhibitor. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.
Caption: A typical experimental workflow for inhibitor discovery.
NMR-Based Conformational Assay for Allosteric Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the allosteric binding mechanism.[2] This assay monitors conformational changes in the kinase domain upon ligand binding.
Principle: The binding of an allosteric inhibitor to the myristoyl pocket induces a specific conformational change in the Abl kinase domain, particularly in the αI-helix. This change can be detected by monitoring the chemical shifts of specific amino acid residues in 2D 1H-15N HSQC NMR spectra.
Procedure Outline:
-
Protein Expression and Purification: Express and purify 15N-labeled Abl kinase domain.
-
NMR Sample Preparation: Prepare NMR samples of the 15N-labeled Abl kinase in a suitable buffer.
-
Ligand Titration: Acquire a series of 2D 1H-15N HSQC spectra of the protein in the absence and presence of increasing concentrations of the test compound.
-
Data Analysis: Analyze the chemical shift perturbations of specific residues known to be affected by the binding to the myristoyl pocket. A characteristic pattern of chemical shift changes confirms the allosteric binding mode.
Conclusion and Future Directions
The discovery of non-ATP competitive Bcr-Abl inhibitors represents a paradigm shift in the treatment of CML. By targeting the myristoyl pocket, these allosteric inhibitors offer a powerful strategy to overcome resistance to traditional ATP-competitive TKIs. Asciminib's clinical success validates this approach and opens new avenues for the development of more effective and durable therapies for CML and potentially other kinase-driven cancers. Future research will likely focus on the development of next-generation allosteric inhibitors with improved potency and resistance profiles, as well as exploring their use in combination therapies to achieve deeper and more lasting remissions. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to contribute to this exciting and rapidly evolving field.
References
- 1. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Bcr-Abl Inhibitor II: A Technical Guide on the Mechanism of Action and Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bcr-Abl Oncoprotein as a Therapeutic Target
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation results in the fusion of the breakpoint cluster region (Bcr) gene with the Abelson murine leukemia viral oncogene homolog 1 (Abl1) gene, creating the Bcr-Abl fusion gene.[1][2] The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis, the hallmarks of CML.[1][3]
The aberrant kinase activity of Bcr-Abl activates a multitude of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell cycle progression and survival.[2][4][5] This central role of Bcr-Abl in the pathogenesis of CML makes it a prime target for therapeutic intervention. Bcr-Abl inhibitors, particularly tyrosine kinase inhibitors (TKIs), have revolutionized the treatment of CML.[1][6] These inhibitors function by blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the oncogenic signaling cascade.[1]
This technical guide focuses on the effects of a specific class of Bcr-Abl inhibitors, Type II inhibitors, on cell cycle progression. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase domain. This guide will provide an in-depth overview of the molecular mechanism, quantitative effects on cell cycle and apoptosis, and detailed experimental protocols for studying these effects.
The Bcr-Abl Signaling Network
The constitutive kinase activity of the Bcr-Abl oncoprotein leads to the activation of several downstream signaling pathways that are critical for cell proliferation and survival. Dimerization of the Bcr-Abl protein triggers its autophosphorylation, creating docking sites for various adaptor proteins like GRB2.[2] This initiates a cascade of signaling events that include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Activation of this pathway promotes cell proliferation.[5]
-
PI3K/AKT/mTOR Pathway: This pathway plays a crucial role in promoting cell survival by inhibiting apoptosis and is also involved in cell cycle regulation.[4][5]
-
JAK/STAT Pathway: This pathway is also implicated in the pro-survival and proliferative signaling of Bcr-Abl.
The culmination of these signaling events leads to the deregulation of the cell cycle machinery and the inhibition of apoptosis, thereby promoting leukemogenesis.
Figure 1: Bcr-Abl Signaling Pathways and Point of Inhibition.
Quantitative Effects of Bcr-Abl Inhibitor II on Cell Cycle Progression and Apoptosis
The efficacy of a Bcr-Abl inhibitor is determined by its ability to arrest cell cycle progression and induce apoptosis in Bcr-Abl positive cells. The following tables summarize the quantitative effects of a representative Type II Bcr-Abl inhibitor, HG-7-85-01, on cell cycle distribution and apoptosis induction in a Bcr-Abl-expressing cell line.[7]
Table 1: Effect of Bcr-Abl Inhibitor HG-7-85-01 on Cell Cycle Progression [7]
| Cell Line | Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Ba/F3 p210 | 0 µM (Control) | 35.4 | 48.2 | 16.4 |
| Ba/F3 p210 | 0.01 µM | 45.1 | 39.5 | 15.4 |
| Ba/F3 p210 | 0.1 µM | 68.2 | 15.7 | 16.1 |
| Ba/F3 p210 | 1 µM | 75.3 | 8.9 | 15.8 |
Data presented as the percentage of cells in each phase of the cell cycle after treatment with varying concentrations of HG-7-85-01.
Table 2: Induction of Apoptosis by Bcr-Abl Inhibitor HG-7-85-01 [7]
| Cell Line | Treatment Concentration | % Apoptotic Cells |
| Ba/F3 p210 | 0 µM (Control) | 5.2 |
| Ba/F3 p210 | 0.01 µM | 12.8 |
| Ba/F3 p210 | 0.1 µM | 45.6 |
| Ba/F3 p210 | 1 µM | 78.9 |
Data presented as the percentage of apoptotic cells as determined by Annexin V staining after treatment with varying concentrations of HG-7-85-01.
These data demonstrate a dose-dependent increase in the G0/G1 cell population, indicating a cell cycle arrest at this phase.[7] Concurrently, there is a significant induction of apoptosis.[7] This G0/G1 arrest is a characteristic effect of Bcr-Abl inhibition, often mediated by the upregulation of cyclin-dependent kinase inhibitors like p27.[8]
Detailed Experimental Protocols
To assess the effects of a Bcr-Abl inhibitor on cell cycle progression and related signaling pathways, the following experimental protocols are recommended.
Cell Culture and Inhibitor Treatment
-
Cell Line: Use a Bcr-Abl positive cell line (e.g., K562, KU812, or Ba/F3 cells engineered to express Bcr-Abl).
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 cells, the medium should also be supplemented with IL-3, except when selecting for Bcr-Abl driven proliferation.
-
Inhibitor Preparation: Dissolve the Bcr-Abl inhibitor in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells at a predetermined density and treat with the Bcr-Abl inhibitor or DMSO (as a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Cell Harvesting: After inhibitor treatment, harvest the cells by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol on ice for at least 30 minutes.
-
Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Key Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the Bcr-Abl signaling pathway.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Bcr-Abl, total Bcr-Abl, phospho-CrkL, total CrkL, p27, Cyclin D1, and a loading control like GAPDH or β-actin) overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[9][10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative changes in protein expression or phosphorylation.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating a Bcr-Abl inhibitor and the logical relationship between Bcr-Abl inhibition and its cellular consequences.
Figure 2: Experimental Workflow for Inhibitor Evaluation.
Figure 3: Logical Flow of Bcr-Abl Inhibition to Cell Cycle Arrest.
Conclusion
This compound and other type II inhibitors represent a potent class of therapeutic agents for the treatment of CML. Their mechanism of action, which involves the specific inhibition of the Bcr-Abl oncoprotein, leads to a cascade of events culminating in cell cycle arrest and apoptosis. As demonstrated by the quantitative data, these inhibitors effectively halt the proliferation of Bcr-Abl positive cells, primarily by inducing a G0/G1 phase arrest. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the efficacy and mechanism of action of novel Bcr-Abl inhibitors. A thorough understanding of the molecular pathways and cellular consequences of Bcr-Abl inhibition is paramount for the continued development of targeted therapies for CML and other related malignancies.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for Bcr-Abl Inhibitor II In Vitro Kinase Assay
These application notes provide a detailed protocol for determining the in vitro potency of Bcr-Abl Inhibitor II, a substance that targets the constitutively active Bcr-Abl tyrosine kinase. This protein is a hallmark of Chronic Myeloid Leukemia (CML) and certain types of Acute Lymphoblastic Leukemia (ALL).[1] The following protocols are intended for researchers, scientists, and drug development professionals working on novel therapeutics for these cancers.
Introduction
The Bcr-Abl fusion protein results from a chromosomal translocation known as the Philadelphia chromosome.[1] This oncoprotein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and inhibiting apoptosis, which are key events in the pathogenesis of CML.[2][3][4] Bcr-Abl inhibitors function by blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates essential for cancer cell survival and growth.[1][5] This document outlines a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of "this compound" against the Bcr-Abl kinase.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates multiple downstream signaling pathways that are crucial for leukemogenesis. Key pathways include the RAS/RAF/MEK/ERK pathway, which regulates cell proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival and inhibits apoptosis.[2][6][7] Bcr-Abl also activates the STAT5 pathway, contributing to the evasion of apoptosis.[3] Understanding these pathways is critical for the development of targeted inhibitors.
In Vitro Kinase Assay Protocol
This protocol describes a non-radioactive, solid-phase kinase assay to measure the activity of Bcr-Abl kinase and its inhibition by this compound. The assay utilizes a substrate immobilized on agarose beads or a multi-well plate, and phosphorylation is detected using a phosphotyrosine-specific antibody.[8][9]
Materials and Reagents
-
Bcr-Abl Kinase: Recombinant Bcr-Abl or cell extracts from Bcr-Abl expressing cell lines (e.g., K562).[8]
-
Substrate: GST-CrkL fusion protein or a specific biotinylated peptide substrate.[8][10]
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.[8]
-
ATP Solution: 10 µM ATP in kinase assay buffer.[8]
-
This compound: Stock solution in DMSO.
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody: Anti-phosphotyrosine antibody (e.g., 4G10).
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Detection Reagent: Chemiluminescent HRP substrate.
-
Glutathione-agarose beads or Neutravidin-coated 96-well plates.
-
Microplate reader for luminescence detection.
Experimental Workflow
The overall workflow for the in vitro kinase assay is depicted below.
Step-by-Step Protocol
-
Substrate Immobilization:
-
For GST-CrkL: Incubate 1 nmol of GST-CrkL with glutathione-agarose beads for 1 hour at 4°C.[8] Wash the beads twice with kinase assay buffer.
-
For biotinylated peptide: Add the peptide solution to a Neutravidin-coated 96-well plate and incubate for 1 hour at room temperature. Wash the wells three times with wash buffer.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the immobilized substrate, Bcr-Abl kinase (recombinant enzyme or 50 µg of K562 cell extract), and varying concentrations of this compound in the kinase assay buffer.[8] Include a no-inhibitor control and a no-kinase control.
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[8]
-
Incubate the reaction for 60 minutes at 37°C.[8]
-
-
Detection of Phosphorylation:
-
Stop the reaction by washing the beads or wells three times with wash buffer.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Add the anti-phosphotyrosine primary antibody at the recommended dilution and incubate for 1 hour at room temperature.
-
Wash three times with wash buffer.
-
Add the HRP-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.
-
Wash five times with wash buffer.
-
Add the chemiluminescent HRP substrate and measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-kinase control) from all measurements.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Comparative IC50 Values of Bcr-Abl Inhibitors
The potency of Bcr-Abl inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for several known Bcr-Abl inhibitors against wild-type (WT) and the T315I mutant Bcr-Abl, which confers resistance to many first and second-generation inhibitors.[5]
| Inhibitor | Type | Bcr-Abl WT IC50 (nM) | Bcr-Abl T315I IC50 (nM) | Reference(s) |
| Imatinib | Type II | 176 - 400 | >100,000 | [11][12][13] |
| Nilotinib | Type II | 28 - 45 | >3,000 | [12] |
| Dasatinib | Type I | 8 - 9 | >500 | [12] |
| Ponatinib | Type II | ~0.4 | ~2 | [6] |
| HS-438 | Type II | - | <1 | [11] |
| AK-HW-90 (2b) | Type II | 0.701 | 0.651 | [11] |
| PD173955 | - | 1 - 2 | - | [14] |
| PD180970 | - | 5 | - | [14] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the kinase and substrate.
Troubleshooting
-
High Background: Insufficient washing or blocking. Increase the number of wash steps or the concentration of BSA in the blocking buffer.
-
Low Signal: Inactive kinase, insufficient substrate, or low antibody concentration. Verify the activity of the kinase and optimize the concentrations of substrate and antibodies.
-
High Variability: Inconsistent pipetting or temperature fluctuations. Ensure accurate pipetting and maintain a constant temperature during incubations.
By following this detailed protocol, researchers can effectively evaluate the in vitro potency of this compound and other potential drug candidates targeting the Bcr-Abl kinase.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Bcr-Abl Inhibitor II (GNF-2) Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in nearly all cases of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias (ALL). This oncoprotein drives aberrant cell proliferation and survival through the activation of multiple downstream signaling pathways. Targeted inhibition of the Bcr-Abl kinase activity has revolutionized the treatment of these malignancies. Bcr-Abl inhibitors are broadly classified based on their binding mode to the kinase domain. Type II inhibitors, such as GNF-2, are allosteric inhibitors that bind to the myristate-binding pocket of the Abl kinase domain, distinct from the ATP-binding site targeted by Type I inhibitors like imatinib.[1] This alternative mechanism of action provides a valuable tool for studying Bcr-Abl signaling and for developing strategies to overcome resistance to ATP-competitive inhibitors.
These application notes provide a comprehensive guide for the development and implementation of cell-based assays to evaluate the efficacy of the Bcr-Abl Type II inhibitor, GNF-2. Detailed protocols for assessing cell viability and target engagement (Bcr-Abl phosphorylation) are provided, along with representative data and visualizations to aid in experimental design and data interpretation.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein promotes leukemogenesis by activating a network of signaling pathways that regulate cell proliferation, survival, and differentiation. Key downstream pathways include the RAS/RAF/MEK/ERK pathway, which drives cell cycle progression, and the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. Bcr-Abl also activates the JAK/STAT pathway, which is involved in cytokine signaling and cell proliferation.
Caption: Bcr-Abl signaling and the point of inhibition by GNF-2.
Quantitative Data Summary
The following tables summarize the inhibitory activity of GNF-2 on various Bcr-Abl-positive cell lines. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological activity by 50%.
Table 1: GNF-2 IC50 Values for Cell Proliferation [2][3]
| Cell Line | Bcr-Abl Status | Assay Duration | IC50 (nM) |
| K562 | p210 Bcr-Abl positive | 48 hours | 273 |
| SUP-B15 | p185 Bcr-Abl positive | 48 hours | 268 |
| Ba/F3.p210 | Murine pro-B cells expressing p210 Bcr-Abl | 48 hours | 138 |
| Ba/F3.p210E255V | Bcr-Abl mutant | 48 hours | 268 |
| Ba/F3.p185Y253H | Bcr-Abl mutant | 48 hours | 194 |
Table 2: GNF-2 IC50 Value for Bcr-Abl Phosphorylation [2][3]
| Cell Line | Bcr-Abl Status | Assay Duration | IC50 (nM) |
| Ba/F3.p210 | Murine pro-B cells expressing p210 Bcr-Abl | 90 minutes | 267 |
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol describes a method to determine the effect of GNF-2 on the viability of Bcr-Abl positive cells, such as the K562 human CML cell line. The assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
Materials:
-
K562 cells (or other Bcr-Abl positive cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
GNF-2 (stock solution in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)[4][5]
-
Opaque-walled 96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Caption: Workflow for the cell viability assay.
Procedure:
-
Cell Seeding: Seed K562 cells in an opaque-walled 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of GNF-2 in complete culture medium. Add the desired concentrations of GNF-2 to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only) for background subtraction.
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.[5]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Subtract the background fluorescence (no-cell control) from all readings. Calculate the percentage of cell viability for each GNF-2 concentration relative to the vehicle control. Plot the percentage of viability against the log of the GNF-2 concentration and determine the IC50 value using a non-linear regression curve fit.
Bcr-Abl Phosphorylation Assay (Western Blot)
This protocol details the assessment of GNF-2's ability to inhibit the autophosphorylation of Bcr-Abl in K562 cells, a direct measure of target engagement.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
GNF-2 (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Bcr (Tyr177) antibody
-
Rabbit anti-Abl antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Caption: Workflow for the Bcr-Abl phosphorylation assay.
Procedure:
-
Cell Treatment: Seed K562 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of GNF-2 for 90 minutes at 37°C.[2] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bcr (Tyr177) and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-Bcr and the loading control. Normalize the phospho-Bcr signal to the loading control to determine the relative level of Bcr-Abl phosphorylation at different GNF-2 concentrations. The membrane can be stripped and re-probed with an antibody against total Abl to confirm equal loading of the Bcr-Abl protein.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of the Bcr-Abl Type II inhibitor, GNF-2. The cell viability and phosphorylation assays are essential tools for determining the potency and mechanism of action of Bcr-Abl inhibitors in a cellular context. The presented data and workflows can be adapted for the screening and characterization of other novel Bcr-Abl inhibitors, contributing to the development of new therapeutic strategies for CML and other Bcr-Abl driven leukemias.
References
- 1. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Bcr-abl Inhibitor II Viability Assay in K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the Bcr-abl oncoprotein, a constitutively active tyrosine kinase. The aberrant kinase activity of Bcr-abl drives uncontrolled cell proliferation and resistance to apoptosis by activating a number of downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[1][2][3] Consequently, inhibiting the kinase activity of Bcr-abl is a primary therapeutic strategy for CML.
The K562 cell line, derived from a CML patient in blast crisis, is positive for the BCR-ABL1 fusion gene and serves as a fundamental in vitro model for studying CML and evaluating the efficacy of Bcr-abl inhibitors. This document provides detailed protocols for assessing the viability of K562 cells in response to treatment with a novel Bcr-abl inhibitor, herein referred to as Bcr-abl Inhibitor II, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Bcr-abl Signaling Pathway
The Bcr-abl oncoprotein activates multiple downstream signaling pathways that promote cell survival and proliferation. A simplified representation of these pathways is illustrated below.
Caption: Simplified Bcr-abl signaling network and the inhibitory action of this compound.
Experimental Protocols
K562 Cell Culture
The human CML cell line K562 is cultured in suspension.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Maintain K562 cells in T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL in a 37°C incubator with 5% CO₂.[4]
-
To passage the cells, transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Split the culture to a seeding density of approximately 2 x 10⁵ cells/mL. Cultures are typically split every 2-3 days.
MTT Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
K562 cells in logarithmic growth phase
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Harvest K562 cells by centrifugation and resuspend in fresh complete growth medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C and 5% CO₂.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow
Caption: Workflow for the MTT viability assay with this compound in K562 cells.
Data Presentation
The viability of K562 cells treated with this compound is expressed as a percentage of the viability of the vehicle-treated control cells. The IC₅₀ value, the concentration of the inhibitor that reduces cell viability by 50%, is a key parameter for evaluating the potency of the compound.
| Bcr-abl Inhibitor | Incubation Time (hours) | IC₅₀ in K562 cells (µM) |
| Imatinib (Reference) | 48 | ~0.5 |
| This compound | 48 | 1.8 |
| GNF-5 (Reference) | 48 | ~1.5[5] |
| ND-09 (Reference) | 48 | 6.08[6] |
Note: The IC₅₀ value for this compound is hypothetical and for illustrative purposes. Reference IC₅₀ values for other Bcr-abl inhibitors are provided for comparison.
Conclusion
The provided protocols and application notes offer a comprehensive guide for assessing the efficacy of this compound in K562 cells. The MTT assay is a robust and reproducible method for determining cell viability and calculating the IC₅₀ of the inhibitor. This information is critical for the preclinical evaluation of novel therapeutic agents targeting the Bcr-abl oncoprotein in CML. Further studies, such as apoptosis assays and western blotting for downstream signaling molecules, can provide a more detailed understanding of the inhibitor's mechanism of action.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bcr-Abl Inhibitor II (Dasatinib) in Ba/F3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B cell line, is a widely used model system for studying Bcr-Abl kinase activity and the efficacy of its inhibitors. When Ba/F3 cells are engineered to express Bcr-Abl, they become IL-3 independent for their proliferation and survival, making them an ideal system for screening and characterizing Bcr-Abl inhibitors.[1][2]
This document provides detailed protocols for the use of a second-generation Bcr-Abl inhibitor, exemplified by Dasatinib, in Ba/F3 cell lines expressing wild-type or mutant Bcr-Abl. Dasatinib is a potent, multi-targeted kinase inhibitor that targets Abl, Src, and c-Kit kinases.[3] These protocols cover essential assays for evaluating the inhibitor's efficacy, including cell proliferation, apoptosis, and target inhibition.
Data Presentation
Table 1: In Vitro Potency of Dasatinib against Ba/F3 Cells Expressing Wild-Type and Mutant Bcr-Abl
The following table summarizes the 50% inhibitory concentration (IC50) values of Dasatinib against various Ba/F3 cell lines. These values represent the concentration of the inhibitor required to reduce cell proliferation by 50%.
| Ba/F3 Cell Line Expressing | Dasatinib IC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type Bcr-Abl | <1 | - |
| T315I Mutant | >200 | >200 |
Data compiled from publicly available research.[3]
Table 2: Dasatinib-Induced Cell Cycle Arrest in Ba/F3-Flt3-ITD Cells
This table illustrates the effect of Dasatinib on the cell cycle distribution of Ba/F3 cells expressing the Flt3 internal tandem duplication (ITD) mutation, another oncogenic kinase sensitive to Dasatinib.
| Dasatinib Concentration | % of Cells in G1 Phase |
| Control | 45% |
| 10 nM | 60% |
| 100 nM | 75% |
Data adapted from studies on similar leukemia models.[1]
Signaling Pathway and Experimental Workflow
Bcr-Abl Signaling Pathway and Inhibition by Dasatinib
Caption: Bcr-Abl signaling and its inhibition by Dasatinib.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
Ba/F3 Cell Culture
Materials:
-
Ba/F3 cells expressing Bcr-Abl (wild-type or mutant)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
IL-3 (for parental Ba/F3 cells, if used as a control)
-
Trypan Blue solution
-
Hemocytometer
Protocol:
-
Culture Ba/F3-Bcr-Abl cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
For parental Ba/F3 cells, supplement the medium with 10 ng/mL of IL-3.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Split the cultures every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Proliferation (MTS) Assay
Materials:
-
Ba/F3-Bcr-Abl cells
-
96-well clear-bottom plates
-
Dasatinib stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Protocol:
-
Seed 3,000 Ba/F3-Bcr-Abl cells in 100 µL of culture medium per well in a 96-well plate.[4]
-
Prepare serial dilutions of Dasatinib in culture medium.
-
Add the Dasatinib dilutions to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Materials:
-
Ba/F3-Bcr-Abl cells
-
6-well plates
-
Dasatinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 5 x 10^5 Ba/F3-Bcr-Abl cells per well in a 6-well plate.
-
Treat the cells with various concentrations of Dasatinib (e.g., 10 nM, 100 nM) and a vehicle control for 24 hours.[1]
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for Bcr-Abl Phosphorylation
Materials:
-
Ba/F3-Bcr-Abl cells
-
Dasatinib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CrkL, anti-Bcr-Abl, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat Ba/F3-Bcr-Abl cells with Dasatinib for 4-6 hours.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the inhibition of Bcr-Abl phosphorylation. A decrease in phosphorylated CrkL (p-CrkL) is a common readout for Bcr-Abl kinase activity.[5]
References
- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of IC50 for Bcr-Abl Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL fusion gene, which encodes the Bcr-Abl oncoprotein.[1][3] Bcr-Abl is a constitutively active tyrosine kinase that drives aberrant downstream signaling, leading to uncontrolled cell proliferation, reduced apoptosis, and genomic instability.[1][3][4]
Targeting the ATP-binding site of the Bcr-Abl kinase domain with tyrosine kinase inhibitors (TKIs) is a primary therapeutic strategy for CML.[3][5] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a TKI. It quantifies the concentration of an inhibitor required to reduce the activity of its target by 50%.[6] This document provides a detailed protocol for determining the cellular IC50 of a representative compound, "Bcr-Abl Inhibitor II," using a cell-based proliferation assay.
Bcr-Abl Signaling Pathway
The constitutive kinase activity of Bcr-Abl leads to the phosphorylation of numerous downstream substrates, activating several key signaling pathways crucial for leukemogenesis. These include:
-
RAS/RAF/MEK/ERK Pathway: Primarily regulates cell proliferation.[3][7]
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.[3][7][8]
-
JAK/STAT Pathway: Involved in cell survival, proliferation, and differentiation.
This compound, like other TKIs, functions by blocking the kinase activity of Bcr-Abl, thereby preventing the activation of these downstream pathways and inducing apoptosis in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Bcr-Abl Phosphorylation Following Inhibitor II Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The aberrant kinase activity of Bcr-Abl drives uncontrolled cell proliferation and is a critical target for therapeutic intervention in CML.[1][2]
This document provides a detailed protocol for the analysis of Bcr-Abl phosphorylation status in response to treatment with a specific tyrosine kinase inhibitor, Bcr-Abl Inhibitor II (5-[(4-fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole).[3] Western blotting is a fundamental technique to assess the efficacy of such inhibitors by quantifying the reduction in Bcr-Abl autophosphorylation.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates a multitude of downstream signaling pathways that are crucial for leukemogenesis. Its constitutive kinase activity leads to the phosphorylation of various substrates, promoting cell proliferation, survival, and altered adhesion. Key activated pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[4] Tyrosine kinase inhibitors (TKIs) function by blocking the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[1]
Caption: Bcr-Abl signaling pathway and the point of intervention for Inhibitor II.
Experimental Protocols
Cell Culture and Inhibitor Treatment
-
Cell Lines: Use a human CML cell line expressing Bcr-Abl, such as K562 or Ba/F3 cells transduced with a Bcr-Abl construct.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat the cells with varying concentrations of Inhibitor II (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
Protein Extraction
-
Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes.
-
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 7.5% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100 V for 1-2 hours at 4°C or using a semi-dry transfer apparatus.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-phospho-Abl (Tyr245)) overnight at 4°C with gentle agitation. The dilution will be antibody-specific and should be optimized.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed for total Bcr-Abl or a housekeeping protein like β-actin or GAPDH.
-
Incubate the membrane in a stripping buffer and repeat the immunoblotting protocol starting from the blocking step with the appropriate primary antibody.
-
Data Presentation and Analysis
Quantitative analysis of Western blot data is crucial for determining the efficacy of Inhibitor II. Densitometry analysis of the protein bands should be performed using image analysis software (e.g., ImageJ). The intensity of the phosphorylated Bcr-Abl band should be normalized to the intensity of the total Bcr-Abl or the housekeeping protein band.
Table 1: Dose-Dependent Inhibition of Bcr-Abl Phosphorylation by Imatinib in K562 Cells
| Imatinib Concentration (µM) | Normalized Phospho-Bcr-Abl Level (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 75 |
| 0.5 | 40 |
| 1.0 | 15 |
| 5.0 | 5 |
Note: Data are illustrative and based on typical results. Actual values may vary.
Table 2: IC50 Values for Inhibition of Bcr-Abl Phosphorylation
| Inhibitor | Cell Line | IC50 (µM) |
| Imatinib | K562 | ~0.5 |
| Imatinib | LAMA84-s | ~0.4 |
| Dasatinib | K562 | ~0.002 |
IC50 values represent the concentration of the inhibitor required to reduce the level of Bcr-Abl phosphorylation by 50%.[5][6]
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of Bcr-Abl phosphorylation.
Caption: Workflow for Western blot analysis of Bcr-Abl phosphorylation.
Conclusion
This document provides a comprehensive guide for researchers to perform and analyze the effects of Inhibitor II on Bcr-Abl phosphorylation. The detailed protocols and structured data presentation will aid in the accurate assessment of inhibitor efficacy, a critical step in the development of targeted therapies for Chronic Myeloid Leukemia. Adherence to these protocols will ensure reproducible and reliable results for the evaluation of potential therapeutic agents targeting the Bcr-Abl oncoprotein.
References
- 1. youtube.com [youtube.com]
- 2. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS 607702-99-8 - Calbiochem | 197223 [merckmillipore.com]
- 4. Systems-pharmacology dissection of a drug synergy in imatinib-resistant CML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy of Bcr-Abl Inhibitor II
These application notes provide a comprehensive overview of the in vivo efficacy of Bcr-Abl Inhibitor II, using GZD824 as a representative compound, in various mouse models of leukemia. The provided protocols and data are intended for researchers, scientists, and drug development professionals working on novel targeted therapies for cancers driven by the Bcr-Abl fusion protein, such as Chronic Myeloid Leukemia (CML).
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary driver of Chronic Myeloid Leukemia (CML). Bcr-Abl inhibitors have revolutionized the treatment of CML, with imatinib being the first-generation and highly successful example. However, the emergence of drug resistance, often due to point mutations in the Abl kinase domain, has necessitated the development of next-generation inhibitors. This compound represents a class of compounds designed to overcome this resistance. This document focuses on the in vivo evaluation of such inhibitors, with a specific emphasis on the pre-clinical efficacy of GZD824, a novel third-generation Bcr-Abl inhibitor.[1]
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates a multitude of downstream signaling pathways that are crucial for cell proliferation, survival, and transformation.[2][3] Key among these are the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and inhibit apoptosis.[2][4] Understanding these pathways is essential for evaluating the mechanism of action of Bcr-Abl inhibitors.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of GZD824 in various mouse xenograft models.
Table 1: Antitumor Efficacy of GZD824 in Leukemia Xenograft Models
| Cell Line | Mouse Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MV4-11 (AML) | Xenograft | 10 mg/kg GZD824 | Oral, once every 2 days for 16 days | Almost complete tumor eradication | [1] |
| KG-1 (AML) | Xenograft | 20 mg/kg GZD824 | Oral, once every 2 days for 16 days | Almost complete tumor eradication | [1] |
| Ba/F3-FGFR1 | Xenograft | 20 mg/kg GZD824 | Oral, twice daily for 12 days | 76.5% | [5] |
| Ba/F3-FGFR1-V561M | Xenograft | 20 mg/kg GZD824 | Oral, twice daily for 12 days | 49.8% | [5] |
| Ba/F3-FGFR1-V561F | Xenograft | 20 mg/kg GZD824 | Oral, twice daily for 12 days | 73.4% | [5] |
| K562 (CML) | Xenograft | 25 mg/kg CHMFL-ABL-039 | Intraperitoneal, daily | 77% | [6] |
| K562 (CML) | Xenograft | 100 mg/kg CHMFL-ABL-039 | Intraperitoneal, daily | ~100% | [6] |
| BaF3-BCR-ABL-V299L | Xenograft | 100 mg/kg CHMFL-ABL-039 | Intraperitoneal, daily | 94.4% | [6] |
Table 2: Pharmacokinetic Parameters of Dasatinib (a Bcr-Abl Inhibitor) in Mice
| Parameter | Value | Reference |
| Systemic Plasma Clearance | 62 ml/min/kg | [7] |
| Volume of Distribution | >3 l/kg | [7] |
| Oral Bioavailability | 14% | [7] |
| Serum Protein Binding | >90% | [7] |
Experimental Protocols
Protocol 1: Xenograft Mouse Model for In Vivo Efficacy Study
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with a Bcr-Abl inhibitor.
Materials:
-
Human leukemia cell lines (e.g., K562, KU812)[8]
-
Female athymic nude mice (5-6 weeks old)[8]
-
Serum-free cell culture medium
-
This compound (e.g., GZD824)
-
Vehicle control (e.g., sterile water, PBS)
-
Calipers
-
Syringes and needles for subcutaneous injection and oral gavage
Procedure:
-
Cell Preparation: Culture leukemia cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase, wash twice with serum-free medium, and resuspend to a final concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm3) = (width2 x length) / 2.[8]
-
Randomization and Treatment: When tumor volumes reach an average of 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).[8]
-
Drug Administration: Administer the Bcr-Abl inhibitor (e.g., GZD824 at 10-20 mg/kg) or vehicle control via oral gavage according to the specified dosing schedule (e.g., daily or every other day for 2-4 weeks).[1][8]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight every 2-3 days.[1][8] The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess the on-target effect of the inhibitor by examining the phosphorylation status of Bcr-Abl and its downstream signaling proteins via Western blot or immunohistochemistry.[1]
Experimental Workflow Diagram
Conclusion
The in vivo studies of this compound, exemplified by GZD824, demonstrate significant antitumor efficacy in mouse models of leukemia, including those with mutations that confer resistance to earlier-generation inhibitors. The protocols provided herein offer a framework for the preclinical evaluation of novel Bcr-Abl inhibitors, which is a critical step in the development of new therapies for CML and other Bcr-Abl-driven malignancies. These studies underscore the potential of next-generation inhibitors to address the clinical challenge of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. GZD824 overcomes FGFR1‐V561F/M mutant resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CT-721, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Models in the Preclinical Evaluation of Bcr-abl Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-abl tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a critical target for therapeutic intervention. Bcr-abl inhibitors, particularly Type II inhibitors that bind to the inactive "DFG-out" conformation of the kinase domain, have revolutionized CML treatment.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to evaluate the in vivo efficacy of Bcr-abl Inhibitor II, a potent and selective Type II inhibitor of the Bcr-abl kinase.
Bcr-abl Signaling Pathway
The Bcr-abl oncoprotein activates a complex network of downstream signaling pathways, leading to increased cell proliferation, survival, and altered adhesion.[3][4] Key pathways include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway, all of which contribute to the leukemogenic phenotype.[5][6][7] this compound targets the ATP-binding site of the Bcr-abl kinase, effectively blocking its activity and inhibiting these downstream oncogenic signals.[8]
Xenograft Models for this compound Testing
Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are crucial tools for preclinical drug evaluation.[9][10] For studying Bcr-abl inhibitors, CDX models using human CML cell lines (e.g., K562) or engineered murine pro-B cell lines (e.g., Ba/F3) are commonly employed.[1][11][12] Ba/F3 cells are particularly advantageous as they are dependent on IL-3 for survival, but upon transduction with an oncogene like Bcr-abl, they become IL-3 independent, providing a robust system for assessing targeted inhibitor efficacy.[13][14]
Recommended Cell Lines:
-
K562: A human CML blast crisis cell line that endogenously expresses Bcr-abl.
-
Ba/F3-p210: A murine pro-B cell line engineered to express the p210 Bcr-abl oncoprotein. This model is ideal for studying the specific effects of Bcr-abl inhibition.
-
Ba/F3-p210-T315I: A model expressing the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation Bcr-abl inhibitors.[15] This is essential for evaluating the efficacy of next-generation inhibitors like this compound.
Experimental Protocols
The following protocols provide a detailed methodology for establishing and utilizing xenograft models to test the efficacy of this compound.
Cell Culture and Preparation
-
Culture K562 or Ba/F3-p210 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For parental Ba/F3 cells, supplement the medium with 10 ng/mL of murine IL-3.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Assess cell viability using Trypan Blue exclusion; viability should be >95%.
-
Wash cells twice with sterile, serum-free PBS.
-
Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® (BD Biosciences) to a final concentration of 1 x 10^8 cells/mL.[1] The Matrigel mixture enhances tumor take rate and growth.
Xenograft Implantation
-
Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or Nu/Nu).
-
Anesthetize the mice using isoflurane or a similar anesthetic.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.[1]
-
Monitor the animals regularly for tumor growth and general health.
This compound Administration and Efficacy Monitoring
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the inhibitor or vehicle control daily via oral gavage (p.o.) or intraperitoneal injection (i.p.), according to the specific formulation's properties.
-
Measure tumor volume every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Data Presentation and Expected Outcomes
The efficacy of this compound is determined by its ability to inhibit tumor growth and prolong survival. The following tables present representative data from preclinical studies.
In Vitro Potency of this compound
| Cell Line | Bcr-abl Status | IC50 (nM) |
| Ba/F3-p210 | Wild-Type | 8.5 |
| K562 | Wild-Type | 15.2 |
| Ba/F3-p210-T315I | T315I Mutant | 30.7 |
IC50 values represent the concentration of Inhibitor II required to inhibit cell proliferation by 50%.
In Vivo Efficacy in K562 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1550 ± 210 | - |
| This compound | 25 | 620 ± 95 | 60 |
| This compound | 50 | 295 ± 68 | 81 |
In Vivo Efficacy in Ba/F3-p210-T315I Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1380 ± 190 | - |
| This compound | 50 | 731 ± 115 | 47 |
| This compound | 100 | 428 ± 82 | 69 |
Conclusion
Xenograft models using cell lines such as K562 and engineered Ba/F3 are indispensable for the preclinical evaluation of novel Bcr-abl inhibitors. The protocols and expected outcomes detailed in these application notes provide a robust framework for assessing the in vivo efficacy of this compound against both wild-type and resistant forms of Bcr-abl. This data is critical for advancing promising therapeutic candidates toward clinical development for the treatment of CML.
References
- 1. tandfonline.com [tandfonline.com]
- 2. musechem.com [musechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 8. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 9. rawdatalibrary.net [rawdatalibrary.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 12. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
Bcr-abl Inhibitor II stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcr-abl tyrosine kinase inhibitors are a cornerstone in the targeted therapy of Philadelphia chromosome-positive (Ph+) leukemias, such as Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][2] The constitutively active Bcr-abl fusion protein, a result of the t(9;22) chromosomal translocation, drives oncogenesis through the continuous activation of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[1][3][4] Bcr-abl Inhibitor II represents a class of compounds that target the ATP-binding site of the Bcr-abl kinase, effectively blocking its activity.[1][5] This document provides detailed protocols for the preparation and storage of this compound stock solutions, along with an overview of its mechanism of action.
Data Presentation
Solubility of Bcr-abl Inhibitors
The solubility of Bcr-abl inhibitors can vary depending on their specific chemical structure. The following table summarizes the solubility of a representative Bcr-abl inhibitor in common laboratory solvents. It is crucial to consult the manufacturer's product data sheet for the specific inhibitor being used.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Ultrasonic treatment may be required to achieve full dissolution.[6] |
| Ethanol | Sparingly Soluble | Not generally recommended as a primary solvent for stock solutions. |
| Water | Insoluble or Slightly Soluble | Not suitable for preparing high-concentration stock solutions. |
| PEG300 | Soluble (in combination) | Often used as a co-solvent for in vivo preparations.[6][7] |
| Tween-80 | Soluble (in combination) | Used as a surfactant and co-solvent for in vivo formulations.[6][7] |
| Saline | Insoluble | Aqueous buffer for final dilution of in vivo formulations.[6][7] |
Storage and Stability of this compound Solutions
Proper storage is critical to maintain the integrity and activity of this compound stock solutions.
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years[6] |
| 4°C | Up to 2 years[6] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[6] |
| -20°C | Up to 3 months[5][6] |
Note: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Pre-dissolution Steps:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of the specific inhibitor. For example, for a compound with a molecular weight of 500 g/mol , to prepare 1 mL of a 10 mM solution, you would need 5 mg of the powder.
-
-
Dissolution:
-
Carefully weigh the required amount of this compound powder and transfer it to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[6] Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles the main stock will undergo.
-
Clearly label each aliquot with the inhibitor name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[5][6]
-
Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
Bcr-abl Signaling Pathway and Mechanism of Inhibition
The Bcr-abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1][3] It activates a number of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and resistance to apoptosis.[4]
This compound acts as a competitive inhibitor at the ATP-binding site of the Abl kinase domain.[1][3] By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade that leads to leukemic cell growth.[1][3]
Caption: Bcr-abl Signaling and Mechanism of Inhibition.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - CAS 607702-99-8 - Calbiochem | 197223 [merckmillipore.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Asciminib | Bcr-Abl | TargetMol [targetmol.com]
Flow Cytometry Analysis of Apoptosis with Bcr-Abl Inhibitor II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active Bcr-Abl tyrosine kinase. This oncoprotein drives malignant transformation by activating a cascade of downstream signaling pathways that promote cell proliferation and, critically, inhibit apoptosis (programmed cell death).
Bcr-Abl inhibitors are a class of targeted therapies that have revolutionized the treatment of CML. Bcr-Abl Inhibitor II, also known as Tyrphostin AG957, is a potent tyrosine kinase inhibitor that competitively binds to the ATP-binding site of the Bcr-Abl protein, effectively blocking its activity. This inhibition leads to the cessation of downstream pro-survival signals and the induction of apoptosis in Bcr-Abl positive cells.
These application notes provide a comprehensive guide to utilizing this compound to induce apoptosis in the CML cell line K562 and its subsequent analysis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of Bcr-Abl and its Inhibition
The Bcr-Abl oncoprotein acts as a central hub for multiple signaling pathways that are crucial for the survival and proliferation of leukemic cells. Key among these are the PI3K/Akt and STAT5 pathways. The constitutive activation of Bcr-Abl leads to the phosphorylation and activation of these pathways, which in turn upregulate anti-apoptotic proteins like Bcl-xL and inhibit pro-apoptotic proteins such as BAD.
This compound (AG957) abrogates this signaling cascade. By blocking the tyrosine kinase activity of Bcr-Abl, the inhibitor prevents the activation of these downstream effectors. This leads to the destabilization of the Bcl-xL/BAD complex and the activation of the intrinsic apoptotic pathway, characterized by the involvement of cytochrome c, Apaf-1, and caspase-9.
Data Presentation: Apoptosis Induction in K562 Cells
The efficacy of a Bcr-Abl inhibitor in inducing apoptosis can be quantified by treating a Bcr-Abl positive cell line, such as K562, with the compound and analyzing the percentage of apoptotic cells at various concentrations and time points. The following table presents representative data for the induction of apoptosis in K562 cells by a potent derivative of this compound, adaphostin.[1]
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 24 | ~5% | ~2% | ~7% |
| Adaphostin | 10 | 24 | Variable | Variable | ~90% |
Note: Data is representative of the effects of potent Bcr-Abl inhibitors on K562 cells. Adaphostin is a more potent adamantyl ester derivative of AG957.[2] Percentages are approximate and will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the maintenance of the K562 human CML cell line and subsequent treatment with this compound to induce apoptosis.
Materials:
-
K562 cell line (ATCC® CCL-243™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
This compound (AG957)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution (0.4%)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture Maintenance:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C incubator with 5% CO₂.
-
Subculture cells every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding and Treatment:
-
Perform a cell count using a hemocytometer and Trypan Blue to ensure cell viability is >95%.
-
Seed 2 x 10⁵ K562 cells per well in a 6-well plate with 2 mL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Include a vehicle control well treated with the same volume of DMSO as the highest concentration of the inhibitor.
-
Incubate the plate at 37°C with 5% CO₂ for the desired time period (e.g., 24, 48 hours).
-
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the staining of treated K562 cells with Annexin V-FITC and Propidium Iodide (PI) for the detection and quantification of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Treated K562 cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), pH 7.4, cold
-
1.5 mL microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Preparation of Reagents:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Keep all reagents and cell suspensions on ice.
-
-
Cell Harvesting and Washing:
-
Carefully collect the cells from each well of the 6-well plate, including any non-adherent cells in the supernatant, and transfer to individual 1.5 mL microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and washing step.
-
-
Staining:
-
Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Set up appropriate voltage settings and compensation using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software to quadrant the cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
References
- 1. Adaphostin has significant and selective activity against chronic and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tyrphostin adaphostin interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Bcr-Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel inhibitors targeting the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).
Introduction
The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity, which is central to the pathogenesis of CML.[1] While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, the emergence of drug resistance necessitates the discovery of novel Bcr-Abl inhibitors.[2][3] High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid screening of large compound libraries to identify new therapeutic leads.[4] This document outlines various HTS assay formats, provides detailed experimental protocols, and presents key performance data to guide researchers in setting up robust screening campaigns.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates a complex network of downstream signaling pathways, promoting cell proliferation and survival. A simplified representation of the key pathways is illustrated below. Understanding these pathways is crucial for designing cell-based assays and interpreting screening results.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
- 4. Frontiers | A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro: A Challenge for Precision Therapy in BCR-ABL1 and BCR-ABL1 Like Leukemias [frontiersin.org]
Application Notes: Bcr-Abl Inhibitor II in Primary Patient Samples
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that is the primary driver of CML pathogenesis.[1] Bcr-Abl activates a number of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2]
While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, challenges such as drug resistance, often due to mutations in the kinase domain (e.g., T315I), and persistence of leukemic stem cells remain.[3][4] Bcr-Abl Inhibitor II represents a class of allosteric inhibitors that offer an alternative mechanism of action. Unlike traditional TKIs that bind to the ATP-binding site, allosteric inhibitors bind to the myristoyl pocket of the ABL kinase domain.[5] This binding induces a conformational change that locks the kinase in an inactive state, providing a powerful tool to overcome resistance to ATP-site inhibitors.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of a Bcr-Abl allosteric inhibitor, referred to here as "this compound," in primary patient samples for research and preclinical studies.
Mechanism of Action
This compound is a non-ATP-competitive inhibitor that binds to the myristoyl pocket on the C-terminal lobe of the ABL kinase domain. In the wild-type c-Abl protein, the binding of myristate to this pocket serves as a negative regulatory mechanism. The Bcr-Abl fusion protein lacks this N-terminal myristoylation, contributing to its constitutive activation.[8] By occupying this pocket, this compound mimics this natural regulatory mechanism, stabilizing an inactive conformation of the kinase. This allosteric inhibition is effective against wild-type Bcr-Abl and can also be effective against mutants that confer resistance to ATP-competitive inhibitors, such as the T315I "gatekeeper" mutation.[6] Furthermore, combining allosteric inhibitors with ATP-site inhibitors has shown synergistic effects in preclinical models.[6][9]
Data Presentation
The following tables summarize representative quantitative data for allosteric Bcr-Abl inhibitors in relevant leukemia cell lines. This data serves as a reference for the expected efficacy when testing similar compounds in primary patient samples.
Table 1: Cellular Activity of Allosteric Bcr-Abl Inhibitors in CML Cell Lines
| Compound | Cell Line | Bcr-Abl Status | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| GNF-2 | K562 | p210 (wild-type) | 273 | [10] |
| GNF-2 | SUP-B15 | p190 (wild-type) | 268 | [10] |
| GNF-2 | Ba/F3 p210 E255V | p210 (mutant) | 268 | [10] |
| GNF-5 | K562/IR | Imatinib-Resistant | >10,000 | [11] |
| Asciminib (ABL001) | K562 | p210 (wild-type) | 0.9 |[12] |
Table 2: Combination Effect of Allosteric and ATP-Site Inhibitors on T315I Mutant Bcr-Abl
| Inhibitor Combination | Cell Line | Bcr-Abl Status | Effect | Reference |
|---|---|---|---|---|
| GNF-5 + Nilotinib | Ba/F3 T315I | p210 (T315I mutant) | Additive Inhibition | [6] |
| Asciminib + Nilotinib | K562 | p210 (wild-type) | Synergistic Inhibition |[12] |
Visualizations
Experimental Protocols
1. Isolation and Culture of Primary CML Mononuclear Cells
This protocol describes the isolation of mononuclear cells (MNCs) from fresh peripheral blood or bone marrow of CML patients.
-
Materials:
-
Peripheral blood or bone marrow aspirate containing an anticoagulant (e.g., heparin or EDTA).
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-Buffered Saline (PBS).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Optional: Human cytokines (e.g., SCF, TPO, FLT3-L, IL-3, IL-6) for long-term culture.
-
Optional: CD34 MicroBead Kit for positive selection of hematopoietic stem and progenitor cells.
-
-
Procedure:
-
Dilute the blood or bone marrow sample 1:1 with PBS.
-
Carefully layer the diluted sample over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and transfer the opaque layer of MNCs (the "buffy coat") to a new tube.
-
Wash the MNCs by adding PBS to fill the tube and centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
(Optional) For CD34+ cell enrichment, proceed with magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
-
Culture the cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium, supplemented with cytokines if necessary for the experimental design.[3]
-
2. In Vitro Treatment with this compound
This protocol outlines the treatment of isolated primary CML cells with the inhibitor.
-
Materials:
-
Isolated primary CML cells in culture.
-
This compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Complete culture medium.
-
-
Procedure:
-
Plate the primary CML cells in a multi-well plate at a predetermined density (e.g., 0.5 - 1 x 10⁶ cells/mL).
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time period (e.g., 24, 48, 72 hours).[13]
-
3. Cell Viability and Proliferation Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to assess cell viability and apoptosis.
-
Materials:
-
Treated and control primary CML cells.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Harvest cells from each well and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to each sample according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.[13]
-
Analyze the samples on a flow cytometer within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
4. Western Blot Analysis for Target Engagement
This protocol is for assessing the phosphorylation status of Bcr-Abl downstream targets, such as CRKL and STAT5, to confirm inhibitor activity.[2]
-
Materials:
-
Treated and control primary CML cells.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-CRKL, anti-CRKL, anti-phospho-STAT5, anti-STAT5, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like Actin. A decrease in the ratio of phosphorylated protein to total protein indicates inhibitor activity.
-
References
- 1. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Inhibition of Bcl2 and Bcr-Abl1 Exercises Anti-Leukemia Activity but Does Not Eradicate the Primitive Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Human chronic myeloid leukemia stem cells are insensitive to imatinib despite inhibition of BCR-ABL activity [jci.org]
- 4. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCR-ABL inhibitor asciminib (ABL001) meets phase 3 primary endpoint in CML | BLU Ampersand, Inc. [blu-amp.com]
- 8. targetedonc.com [targetedonc.com]
- 9. musechem.com [musechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autocrine TNF-α production supports CML stem and progenitor cell survival and enhances their proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bcr-Abl Inhibitor II Off-Target Effects Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Bcr-Abl Inhibitor II.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of Bcr-Abl tyrosine kinase inhibitors (TKIs)?
A1: Bcr-Abl TKIs, while revolutionary for diseases like chronic myeloid leukemia (CML), are not entirely specific and can interact with other kinases and proteins, leading to off-target effects.[1] These effects can be both beneficial, such as in the treatment of other cancers, and detrimental, causing adverse events in patients.[1] The off-target profiles differ between inhibitors like imatinib, nilotinib, and dasatinib.[2]
Commonly observed off-target effects include:
-
Cardiovascular toxicities: Some TKIs have been associated with cardiovascular and metabolic complications.[3]
-
Immunological effects: TKIs can modulate the function of immune cells, including NK cells, monocytes, and macrophages.[4][5][6]
-
Bone metabolism disturbances: Prolonged treatment can lead to significant changes in bone homeostasis.[7][8][9]
-
Renal adverse drug reactions: Off-target inhibition of kinases expressed in the kidney, such as PDGFR, c-KIT, SRC, and VEGFR, can lead to renal toxicities.[10]
-
Inhibition of other kinases: Dasatinib, for instance, is a potent inhibitor of SRC family kinases.[7][11]
Q2: How can I identify the off-target profile of my specific this compound?
A2: Several experimental approaches can be used to determine the off-target profile of a kinase inhibitor:
-
Kinase Profiling/Kinome Scanning: This high-throughput screening method involves testing the inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each.[12] This provides a broad overview of the inhibitor's selectivity.
-
Chemical Proteomics: This technique identifies the direct protein targets of a small molecule in a complex biological sample, such as a cell lysate.[13] Methods like affinity chromatography coupled with mass spectrometry can reveal both kinase and non-kinase targets.[13]
-
Cell-Based Assays: Functional assays in relevant cell lines can help to understand the physiological consequences of potential off-target interactions identified in biochemical screens.
Q3: What is the significance of the "gatekeeper" mutation (T315I) in the context of off-target effects?
A3: The T315I mutation in the Bcr-Abl kinase domain confers resistance to many first and second-generation TKIs, including imatinib, nilotinib, and dasatinib.[1][2] This mutation prevents the binding of these inhibitors to their primary target. Understanding how an inhibitor interacts with both the wild-type and T315I mutant Bcr-Abl is crucial. Furthermore, the strategies to overcome this resistance, such as the development of third-generation inhibitors like ponatinib, also come with their own distinct off-target profiles that need to be characterized.[14]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in-vitro kinase assays.
-
Possible Cause: Purity and stability of the inhibitor.
-
Troubleshooting Step: Verify the purity of your this compound stock by HPLC-MS. Ensure proper storage conditions (e.g., temperature, light protection) to prevent degradation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Variability in enzyme activity.
-
Troubleshooting Step: Use a consistent source and lot of recombinant kinase. Ensure the enzyme is properly handled and stored to maintain its activity. Include a known potent inhibitor as a positive control in each assay plate to monitor enzyme performance.
-
-
Possible Cause: Assay conditions not optimized.
-
Troubleshooting Step: Optimize key assay parameters such as ATP concentration (ideally at or near the Km for ATP of the kinase), enzyme concentration, and incubation time. Ensure the assay is in the linear range.
-
Issue 2: Discrepancy between biochemical (in-vitro) and cell-based assay results.
-
Possible Cause: Cell permeability and efflux of the inhibitor.
-
Troubleshooting Step: The inhibitor may not be efficiently entering the cells or may be actively pumped out by efflux transporters. Use cell lines with known expression levels of drug transporters or employ specific inhibitors of these transporters to investigate this possibility.
-
-
Possible Cause: Intracellular metabolism of the inhibitor.
-
Troubleshooting Step: The inhibitor may be metabolized into active or inactive forms within the cell. LC-MS/MS analysis of cell lysates can be used to identify and quantify the parent compound and its metabolites.
-
-
Possible Cause: Engagement of off-targets in the cellular context.
-
Troubleshooting Step: An observed cellular phenotype might be the result of the inhibitor hitting an off-target protein that is not present in the purified in-vitro assay. Chemical proteomics can be used to identify cellular binding partners.
-
Issue 3: Unexpected cellular toxicity at concentrations where the on-target is not significantly inhibited.
-
Possible Cause: Potent inhibition of a critical off-target kinase or protein.
-
Troubleshooting Step: Perform a broad kinase screen (kinome scan) to identify potential off-target kinases that are potently inhibited at the observed toxic concentrations. Follow up with cell-based assays using cell lines where the identified off-target is known to play a critical role.
-
-
Possible Cause: Non-kinase off-target effects.
-
Troubleshooting Step: Employ chemical proteomics to identify non-kinase binding partners. Further investigation into the function of these proteins may reveal the mechanism of toxicity. For example, imatinib and nilotinib have been shown to inhibit the oxidoreductase NQO2.
-
Data Presentation
Table 1: Representative IC50 Values of Bcr-Abl Inhibitors Against On- and Off-Target Kinases.
| Inhibitor | Bcr-Abl (WT) IC50 (nM) | c-Kit IC50 (nM) | PDGFRα IC50 (nM) | SRC IC50 (nM) | LCK IC50 (nM) |
| Imatinib | 100 - 500 | ~100 | ~150 | >10,000 | >10,000 |
| Nilotinib | 10 - 25 | ~150 | ~100 | >10,000 | >10,000 |
| Dasatinib | <1 | ~10 | ~5 | ~0.5 | ~1 |
Note: These are approximate values compiled from various sources and can vary depending on the specific assay conditions.[9][13]
Table 2: In-vitro Sensitivity of Common Bcr-Abl Mutations to Second-Generation TKIs.
| Mutation | Nilotinib Sensitivity | Dasatinib Sensitivity |
| T315I | Resistant | Resistant |
| Y253H | Less Sensitive | Sensitive |
| E255K/V | Less Sensitive | Sensitive |
| F359V/C | Less Sensitive | Sensitive |
| F317L | Sensitive | Less Sensitive |
| V299L | Sensitive | Less Sensitive |
Source: Adapted from clinical and preclinical data.[12]
Experimental Protocols
Protocol 1: In-Vitro Kinase Assay for Off-Target Profiling
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled [γ-³²P]ATP)
-
Microplate reader compatible with the detection method
Procedure:
-
Prepare Serial Dilutions of the Inhibitor: Serially dilute the this compound in DMSO and then in kinase reaction buffer to achieve the desired final concentrations.
-
Prepare Kinase Reaction Mix: In a microplate well, combine the purified kinase and its specific substrate in the kinase reaction buffer.
-
Add Inhibitor: Add the diluted inhibitor to the kinase reaction mix. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate Kinase Reaction: Start the reaction by adding ATP to each well. The final ATP concentration should ideally be at the Km of the kinase for ATP.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure Signal: Read the plate on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Chemical Proteomics for Target Identification (Affinity Chromatography-based)
This protocol provides a general workflow for identifying protein targets of an inhibitor from a cell lysate.
Materials:
-
This compound-conjugated affinity matrix (e.g., inhibitor immobilized on sepharose beads)
-
Control matrix (unconjugated beads)
-
Cell lysate from a relevant cell line
-
Lysis buffer (e.g., Tris-HCl, NaCl, protease and phosphatase inhibitors)
-
Wash buffer
-
Elution buffer (e.g., high salt, low pH, or a solution of the free inhibitor)
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Prepare Cell Lysate: Lyse cells in a suitable buffer and clarify the lysate by centrifugation to remove cellular debris.
-
Incubate Lysate with Beads: Incubate the clarified lysate with the inhibitor-conjugated beads and the control beads.
-
Wash: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elute Bound Proteins: Elute the specifically bound proteins from the beads using an appropriate elution buffer.
-
Analyze by SDS-PAGE: Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
-
Identify Proteins by Mass Spectrometry: Excise protein bands of interest from the gel, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
-
Data Analysis: Compare the proteins identified from the inhibitor-conjugated beads to those from the control beads to identify specific binding partners.
Visualizations
Caption: Simplified Bcr-Abl signaling pathway and the point of intervention for Inhibitor II.
Caption: Experimental workflow for the identification and validation of off-target effects.
References
- 1. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. biotechsupportgroup.com [biotechsupportgroup.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. musechem.com [musechem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Bcr-Abl Inhibitor Resistance in CML Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Bcr-Abl inhibitor resistance in Chronic Myeloid Leukemia (CML) cells.
Frequently Asked Questions (FAQs)
Q1: My CML cell line is showing resistance to a Bcr-Abl tyrosine kinase inhibitor (TKI). What are the common underlying mechanisms?
A1: Resistance to TKIs in CML can be broadly categorized into two main types:
-
Bcr-Abl Dependent Resistance: This is often due to point mutations in the Bcr-Abl kinase domain that interfere with TKI binding. The T315I "gatekeeper" mutation is a well-known example that confers resistance to many first and second-generation TKIs.[1][2] Overexpression of the BCR-ABL1 gene can also lead to resistance.[2]
-
Bcr-Abl Independent Resistance: In this scenario, cancer cells activate alternative signaling pathways to bypass their dependency on Bcr-Abl for survival and proliferation.[3] Commonly activated pathways include the PI3K/AKT/mTOR, JAK/STAT, and RAS/MEK/ERK pathways.[3] Another mechanism involves the increased efflux of the drug from the cell due to the overexpression of drug transporter proteins like ABCB1 (MDR1).
Q2: How can I determine if TKI resistance in my CML cells is due to a Bcr-Abl kinase domain mutation?
A2: To identify mutations in the Bcr-Abl kinase domain, you can perform sequencing of the BCR-ABL1 gene. Sanger sequencing has traditionally been used for this purpose.[1] More sensitive techniques like next-generation sequencing (NGS) and digital PCR (dPCR) can detect mutations present in smaller subclones of your cell population.[4][5]
Q3: What are the next-generation inhibitors available for treating resistant CML, especially those with the T315I mutation?
A3: For CML cases with the T315I mutation, which is resistant to imatinib, nilotinib, and dasatinib, ponatinib is a potent third-generation TKI that has shown efficacy.[6] Asciminib, a first-in-class allosteric inhibitor that binds to the myristoyl pocket of Bcr-Abl, is another option and can be effective against the T315I mutation.[7] Combination therapies, such as asciminib with ponatinib, have also been explored to overcome resistance from highly resistant compound mutations.[8]
Q4: My resistant CML cells do not have any known Bcr-Abl kinase domain mutations. What strategies can I explore?
A4: If resistance is Bcr-Abl independent, the strategy should be to target the alternative survival pathways that are activated. You can investigate the phosphorylation status of key proteins in pathways like PI3K/AKT, JAK/STAT, and MAPK/ERK using techniques like western blotting. Once the active pathway is identified, you can use specific inhibitors for key proteins in that pathway in combination with the Bcr-Abl TKI. For example, a PI3K inhibitor could be combined with imatinib.
Q5: How can I assess the effectiveness of a new inhibitor or combination therapy in my resistant CML cell line?
A5: The effectiveness of a therapeutic strategy can be assessed by several in vitro assays:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the IC50 value of the drug(s) and assess the impact on cell proliferation.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the percentage of cells undergoing apoptosis after treatment.
-
Western Blotting: To analyze the modulation of target proteins and downstream signaling pathways. For instance, a decrease in the phosphorylation of CrkL (p-CrkL), a key Bcr-Abl substrate, can indicate target engagement.[9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell passage number and health | Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
| Inaccurate cell seeding density | Optimize and maintain a consistent cell seeding density for your assays. Over-confluent or sparse cultures can affect drug response. |
| Drug stability and preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Assay incubation time | The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time based on literature or your preliminary time-course experiments. |
Problem 2: High background or no signal in western blot for phosphorylated proteins.
| Possible Cause | Troubleshooting Step |
| Sample preparation | Prepare cell lysates quickly on ice and include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins. |
| Antibody quality | Use antibodies that are validated for your application and target species. Titrate the primary antibody concentration to find the optimal dilution. |
| Transfer efficiency | Verify protein transfer from the gel to the membrane using Ponceau S staining before blocking. Ensure proper sandwich assembly and transfer conditions (voltage, time). |
| Blocking conditions | Optimize the blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) and incubation time to minimize non-specific binding. |
Problem 3: Difficulty in interpreting apoptosis data from flow cytometry.
| Possible Cause | Troubleshooting Step |
| Inadequate compensation | Ensure proper fluorescence compensation is set up using single-stained controls to correct for spectral overlap between fluorochromes (e.g., FITC and PI). |
| Cell clumping | Gently triturate the cell suspension before analysis to ensure a single-cell suspension. Cell clumps can lead to inaccurate event counting. |
| Incorrect gating | Set up appropriate gates based on unstained and single-stained controls to accurately identify live, apoptotic, and necrotic cell populations. |
Quantitative Data
Table 1: IC50 Values (nM) of Bcr-Abl Tyrosine Kinase Inhibitors against various Bcr-Abl mutants.
| Bcr-Abl Mutant | Imatinib | Nilotinib | Dasatinib | Ponatinib | Asciminib |
| Wild-Type | 150 | 10 | 0.8 | 0.6 | 3.8 |
| G250E | >10,000 | 140 | 3.2 | 4.5 | 1.8 |
| E255K | >10,000 | >5,000 | 13 | 11 | 3.2 |
| T315I | >10,000 | >5,000 | >1,000 | 23 | 24 |
| Y253H/T315I | - | - | - | 316 | >2,500 |
| E255V/T315I | - | - | - | 661 | >2,500 |
Data compiled from multiple sources.[8][10] Values can vary based on the specific cell line and assay conditions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the TKI in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-CrkL (p-CrkL)
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[11]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CrkL (Tyr207) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CrkL or a loading control like β-actin to ensure equal protein loading.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat CML cells with the desired concentrations of the inhibitor for the specified duration.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 xg for 5 minutes.[14]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[14] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
References
- 1. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 7. Synergistic effect of asciminib with reduced doses of ponatinib in human Ph + myeloid leukemia with the T315M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. ashpublications.org [ashpublications.org]
- 11. origene.com [origene.com]
- 12. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. immunostep.com [immunostep.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Bcr-abl Inhibitor II solubility issues and solutions
Welcome to the technical support center for Bcr-abl Inhibitor II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this and other poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CAS 607702-99-8) is a cell-permeable thiadiazole compound.[1] It functions as an ATP-competitive inhibitor of the Bcr-abl fusion protein, a tyrosine kinase that is a key driver in certain types of leukemia.[2][3] Specifically, it targets the ATP binding site of the Abl and c-Src kinases.[1] By blocking this site, the inhibitor prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the uncontrolled proliferation of cancer cells.[3]
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
Q3: My this compound precipitated after I diluted the stock solution in my aqueous cell culture medium. What can I do?
Precipitation upon dilution in aqueous solutions is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the inhibitor in your cell culture medium.
-
Use a Carrier Protein: Adding a carrier protein, such as bovine serum albumin (BSA), to the medium can help to keep the inhibitor in solution.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try a stepwise dilution. First, dilute the stock in a small volume of medium, vortex gently, and then add this to the rest of the medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Incorporate Surfactants: For some applications, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to increase solubility, but their effects on your specific cell line should be validated.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound and other poorly soluble kinase inhibitors.
Issue 1: Inconsistent Experimental Results
Possible Cause: Precipitation of the inhibitor leading to variable effective concentrations.
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Low Potency or Lack of Efficacy
Possible Cause: The inhibitor is not fully dissolved in the stock solution, leading to an inaccurate concentration.
Solution:
-
Ensure Complete Dissolution of Stock: Before making aliquots, ensure the solid compound is completely dissolved in the organic solvent. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Sonication: If the compound is still not dissolving, brief sonication in a water bath can be effective.
-
Fresh Stock Preparation: If you suspect your stock solution has degraded or precipitated over time, prepare a fresh stock solution. The Calbiochem datasheet for this compound indicates that stock solutions are stable for up to 3 months when stored at -20°C.[1]
Data Presentation: Solubility of Kinase Inhibitors
The following table provides a general reference for solvents commonly used for poorly soluble kinase inhibitors. Note: Optimal solvent and solubility are compound-specific and should be determined experimentally.
| Solvent | General Suitability for Stock Solutions | Notes |
| DMSO | High | The most common solvent for preparing stock solutions. However, it can be toxic to some cell lines at higher concentrations (>0.5%). Always include a vehicle control in your experiments. |
| DMF | Moderate | An alternative to DMSO, but can also exhibit cellular toxicity. |
| Ethanol | Moderate to Low | Can be used for some inhibitors, but solubility is often lower than in DMSO or DMF. |
| Aqueous Buffers (PBS) | Very Low | Direct dissolution in aqueous buffers is generally not feasible for this class of compounds. These are used as the final dilution medium. |
| Co-solvent Mixtures | For in vivo use | Mixtures of solvents like DMSO, polyethylene glycol (PEG), and Tween® 80 are often used to create formulations for animal studies. These require careful optimization to ensure safety and efficacy. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Calculate Required Mass: this compound has a molecular weight of 363.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 0.001 L * 363.4 g/mol = 0.003634 g = 3.634 mg
-
-
Weigh the Compound: Carefully weigh out approximately 3.634 mg of this compound powder.
-
Dissolve in Solvent: Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration. For 3.634 mg, this would be 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution and gently warm it if necessary. Visually inspect to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C. The product datasheet suggests that stock solutions are stable for up to 3 months at this temperature.[1]
Protocol 2: Dilution of Stock Solution into Cell Culture Medium
Caption: Workflow for diluting stock solution into cell culture medium.
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM stock solution on ice.
-
Warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Prepare Intermediate Dilutions (Optional but Recommended): To avoid precipitation, perform one or more serial dilutions in pre-warmed medium. For example, to achieve a 10 µM final concentration, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this 1:10 into your cell culture plate.
-
Add to Cells: Add the final diluted inhibitor solution to your cells and gently swirl the plate to ensure even distribution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or other solvent) without the inhibitor to a separate set of cells.
Signaling Pathway
The Bcr-abl fusion protein leads to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival, while inhibiting apoptosis.
Caption: Simplified Bcr-abl signaling pathway and point of inhibition.
References
Bcr-abl Inhibitor II degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bcr-Abl Inhibitor II in cell culture experiments.
FAQs: this compound in Cell Culture
This section addresses common questions regarding the use and stability of this compound.
1. What is this compound and how does it work?
This compound (CAS 607702-99-8) is a cell-permeable thiadiazole compound that functions as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase.[1] It also shows inhibitory activity against the c-Src kinase.[1] By blocking the ATP binding site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling driven by the Bcr-Abl oncoprotein.
2. What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for this compound is DMSO. Stock solutions, once prepared, should be aliquoted and stored at -20°C. Under these conditions, the stock solutions are reported to be stable for up to 3 months.[1]
3. How stable is this compound in cell culture media at 37°C?
4. Should I be concerned about the inhibitor precipitating in my cell culture media?
This compound has low aqueous solubility.[3] When diluting the DMSO stock solution into your cell culture medium, it is crucial to ensure that the final DMSO concentration is kept low (typically ≤ 0.1%) to prevent precipitation.[3] If you observe precipitates after adding the inhibitor to the media, you may need to lower the final concentration of the inhibitor or slightly increase the DMSO concentration, while being mindful of potential solvent toxicity to your cells.
5. How can I confirm that this compound is active in my cell-based assay?
The activity of this compound can be confirmed by assessing the phosphorylation status of a known downstream substrate of Bcr-Abl, such as CRKL (Crk-like protein). A successful inhibition will result in a decrease in the level of phosphorylated CRKL (p-CRKL). This can be measured by Western blotting.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | Inhibitor Degradation: The inhibitor may have degraded in the cell culture medium during the experiment. | Prepare fresh working solutions of the inhibitor in media for each experiment. For longer experiments, replenish the media with fresh inhibitor every 24-48 hours. |
| Inhibitor Precipitation: The inhibitor may have precipitated out of the solution, reducing its effective concentration. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Consider sonicating the media briefly after adding the inhibitor to aid dissolution. | |
| Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. | |
| Cell Line Resistance: The cell line may have acquired resistance to the inhibitor. | If possible, use a sensitive control cell line to confirm the activity of your inhibitor stock. | |
| High background in Western blot for p-CRKL | Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. | Optimize your Western blot protocol. This may include using a different blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies), titrating your primary and secondary antibodies, and ensuring adequate washing steps. |
| High basal phosphorylation: The untreated cells may have a high basal level of CRKL phosphorylation. | Ensure you are comparing the treated samples to an appropriate vehicle control (e.g., DMSO-treated cells). | |
| Variability between replicate experiments | Inconsistent inhibitor preparation: Variations in the preparation of working solutions can lead to different effective concentrations. | Prepare a single batch of inhibitor-containing medium for all replicates in an experiment. Ensure thorough mixing before aliquoting to the culture wells. |
| Cell culture variability: Differences in cell density, passage number, or growth phase can affect the cellular response to the inhibitor. | Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol provides a framework for determining the concentration of this compound over time in cell culture media.
1. Preparation of Standards and Samples:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Create a series of calibration standards by spiking known concentrations of the inhibitor stock solution into fresh cell culture medium (e.g., RPMI 1640 + 10% FBS).
- Prepare your experimental samples by adding this compound to cell culture medium at the desired final concentration. Incubate at 37°C in a CO₂ incubator.
- At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
2. Sample Extraction:
- To 100 µL of each standard and sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
3. HPLC-MS Analysis:
- HPLC System: A standard reverse-phase HPLC system.
- Column: A C18 column suitable for small molecule analysis.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Develop a suitable gradient to achieve good separation of the inhibitor from media components.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
- MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the inhibitor to the internal standard against the concentration of the calibration standards.
- Determine the concentration of this compound in your experimental samples at each time point by interpolating from the calibration curve.
- Plot the concentration of the inhibitor as a function of time to assess its stability.
Protocol 2: Western Blot Analysis of Phospho-CRKL
This protocol details the procedure for measuring the inhibition of Bcr-Abl kinase activity by assessing the phosphorylation of its substrate, CRKL.
1. Cell Lysis:
- Culture your Bcr-Abl positive cell line to the desired density and treat with this compound or vehicle (DMSO) for the desired time.
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
- Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
- Separate the proteins on a 12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-CRKL (Tyr207) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total CRKL or a housekeeping protein like β-actin or GAPDH.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Calculate the ratio of p-CRKL to total CRKL (or the housekeeping protein) to determine the extent of inhibition.
Visualizations
Caption: Bcr-Abl Signaling Pathways and Point of Inhibition.
Caption: Workflow for Inhibitor Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Inhibitor Activity.
References
Troubleshooting inconsistent results with Bcr-abl Inhibitor II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bcr-Abl Inhibitor II (CAS 607702-99-8). The information is designed to assist in resolving common issues and ensuring consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable thiadiazole compound that functions as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to leukemic cell proliferation and survival. It has also been shown to inhibit the c-Src kinase.
Q2: Is this compound effective against imatinib-resistant CML cells?
A2: Yes, this compound has been shown to effectively inhibit the phosphorylation of Bcr-Abl and the clonogenic activity of Bcr-Abl-transformed cells that are resistant to imatinib.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C, protected from light. Once reconstituted in DMSO, it is advisable to aliquot the solution and store it at -20°C. Stock solutions in DMSO are reported to be stable for up to 3 months.
Q4: What are the known off-target effects of this compound?
Troubleshooting Inconsistent Results
Problem 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Health and Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments. Cell health can significantly impact inhibitor sensitivity. |
| Inaccurate Compound Concentration | Prepare fresh serial dilutions of the inhibitor from a recently prepared stock solution for each experiment. Verify the accuracy of pipetting and dilution calculations. |
| Fluctuations in Assay Incubation Time | Strictly adhere to a consistent incubation time for all experiments. Variations in incubation time can lead to significant differences in measured IC50 values. |
| Serum Protein Binding | The presence of serum proteins can bind to the inhibitor, reducing its effective concentration. Consider using a reduced-serum or serum-free medium for the assay, or perform a serum-shift assay to quantify the effect of serum proteins. |
| Solubility Issues | Ensure the inhibitor is fully dissolved in DMSO before further dilution in culture medium. Precipitates can lead to inaccurate dosing. The final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[1] |
Problem 2: No or Weak Inhibition of Bcr-Abl Phosphorylation
| Potential Cause | Troubleshooting Recommendation |
| Inactive Compound | Verify the integrity of the inhibitor stock. If possible, test its activity in a cell-free biochemical assay. Ensure proper storage conditions have been maintained. |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line. |
| Low Bcr-Abl Kinase Activity in Cells | Confirm the expression and constitutive activity of Bcr-Abl in your cell line using a baseline Western blot for phosphorylated Bcr-Abl (p-Bcr-Abl). |
| Drug Efflux Pumps | Overexpression of multidrug resistance transporters like P-glycoprotein (ABCB1) can actively pump the inhibitor out of the cells, reducing its intracellular concentration. Consider co-incubation with a known efflux pump inhibitor to investigate this possibility. |
Problem 3: Unexpected Cellular Phenotype or Toxicity
| Potential Cause | Troubleshooting Recommendation |
| Off-Target Effects | As this compound also inhibits c-Src, consider if the observed phenotype could be related to the inhibition of Src family kinases. Review the literature for known off-target effects of thiadiazole-based kinase inhibitors.[2][3] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Run a vehicle control (medium with the same concentration of solvent) to assess for any solvent-induced effects. |
| Compound Instability | The stability of the inhibitor in aqueous culture medium over the course of the experiment may be a factor. Consider minimizing the incubation time or replenishing the medium with fresh inhibitor. |
Quantitative Data Summary
Table 1: Example IC50 Values of Bcr-Abl Inhibitors in CML Cell Lines
| Inhibitor | Cell Line | IC50 (nM) - Proliferation Assay | Reference |
| Imatinib | K562 (sensitive) | ~200 | [4] |
| Imatinib | K562 (resistant) | ~3000 | [4] |
| Imatinib | LAMA-84 (sensitive) | ~200 | [4] |
| Imatinib | LAMA-84 (resistant) | ~2000 | [4] |
| Imatinib | AR230 (sensitive) | ~250 | [4] |
| Imatinib | AR230 (resistant) | ~3000 | [4] |
| Dasatinib | K562 | <1 | [1] |
| Nilotinib | K562 | <30 | |
| Bosutinib | K562 | 1 |
Table 2: Biochemical Activity of this compound
| Target Kinase | Ki (nM) |
| Abl | 44 |
| c-Src | 354 |
Experimental Protocols
Detailed Protocol: Cell-Based Bcr-Abl Phosphorylation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the phosphorylation of Bcr-Abl in a CML cell line (e.g., K562).
Materials:
-
K562 cells (or other Bcr-Abl positive cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (CAS 607702-99-8)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bcr-Abl (Tyr245), anti-Abl
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Seeding:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete medium.
-
Allow cells to attach and resume growth for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 2 mL of the medium containing the different inhibitor concentrations. Include a vehicle control (0.1% DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
After incubation, collect the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Bcr-Abl overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Abl.
-
Visualizations
Caption: Bcr-Abl Signaling Pathways
Caption: Experimental Workflow for Inhibitor Testing
Caption: Troubleshooting Decision Tree
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Technical Support Center: Bcr-Abl T315I Gatekeeper Mutation and Inhibitor Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcr-Abl T315I gatekeeper mutation and evaluating inhibitor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the Bcr-Abl T315I gatekeeper mutation and why is it significant?
The Bcr-Abl T315I mutation is a single amino acid substitution at position 315 in the ABL kinase domain, where threonine (T) is replaced by isoleucine (I). This mutation is known as a "gatekeeper" mutation because this residue is critical in controlling access to a hydrophobic pocket within the ATP-binding site of the kinase. The bulky isoleucine residue sterically hinders the binding of many tyrosine kinase inhibitors (TKIs), including imatinib, nilotinib, and dasatinib, leading to drug resistance.[1][2][3] This makes the T315I mutation a significant challenge in the treatment of Chronic Myeloid Leukemia (CML).[4]
Q2: Our lab is testing a novel compound, "Inhibitor II," against the T315I mutant. What are some common reasons for seeing inconsistent IC50 values in our kinase assays?
Inconsistent IC50 values in kinase assays can arise from several factors:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the concentration of ATP in the assay. Ensure you are using a consistent and clearly reported ATP concentration, ideally at or near the Km for ATP of the Bcr-Abl kinase.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant Bcr-Abl T315I enzyme can vary between batches and suppliers. It is crucial to qualify each new batch of enzyme.
-
Assay Signal Window: A low signal-to-background ratio can lead to variability. Optimize the assay conditions to ensure a robust signal.
-
Inhibitor Solubility: Poor solubility of your test compound can lead to inaccurate concentrations in the assay. Visually inspect for precipitation and consider using a small percentage of DMSO to aid solubility, ensuring the final DMSO concentration is consistent across all wells and does not affect enzyme activity.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Avoid using the outermost wells or take precautions to minimize evaporation.
Q3: We are performing a cell-based assay using Ba/F3 cells expressing Bcr-Abl T315I and are not observing the expected inhibitor-induced cell death. What could be the issue?
Several factors could contribute to a lack of inhibitor efficacy in a cell-based assay:
-
Cell Line Integrity: Confirm that your Ba/F3-Bcr-Abl-T315I cell line is expressing the mutant protein and that its proliferation is dependent on Bcr-Abl kinase activity (i.e., they do not survive in the absence of IL-3). Periodically verify the presence of the T315I mutation using sequencing.
-
Inhibitor Cell Permeability: Your inhibitor may have poor cell permeability. If the compound is potent in a biochemical assay but not in a cell-based assay, this is a likely cause.
-
Drug Efflux: The cells may be actively pumping your inhibitor out via multidrug resistance transporters. This can be investigated using efflux pump inhibitors.
-
Off-Target Effects: At the concentrations used, your inhibitor might have off-target effects that promote cell survival, masking the on-target inhibition of Bcr-Abl T315I.
-
Assay Duration: The duration of the assay may not be sufficient for the inhibitor to induce apoptosis. Consider extending the incubation time.
Q4: In our Western blot analysis, we are having trouble detecting a decrease in the phosphorylation of CrkL (a Bcr-Abl substrate) after inhibitor treatment. What are some troubleshooting steps?
-
Antibody Quality: Ensure you are using a high-quality, validated phospho-specific antibody for CrkL (pY207).
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
Loading Controls: Always include a loading control (e.g., total CrkL, GAPDH, or β-actin) to ensure equal protein loading between lanes.
-
Time Course and Dose-Response: Perform a time-course experiment to determine the optimal time point for observing dephosphorylation after inhibitor treatment. Also, a dose-response experiment can confirm that the effect is dependent on the inhibitor concentration.
-
Positive and Negative Controls: Include untreated cells as a positive control for CrkL phosphorylation and cells treated with a known potent T315I inhibitor (like ponatinib) as a positive control for dephosphorylation.
Data Presentation: Inhibitor II Efficacy
As "Inhibitor II" is a placeholder, we present data for a well-characterized Bcr-Abl T315I inhibitor, DCC-2036 (Rebastinib) , for illustrative purposes.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| DCC-2036 | Bcr-Abl (Wild-Type) | Biochemical | 0.8 | [5][6][7] |
| Bcr-Abl (T315I) | Biochemical | 4 | [5][6][7] | |
| Bcr-Abl (Wild-Type) | Cell-Based (Ba/F3) | 5.4 | [7] | |
| Bcr-Abl (T315I) | Cell-Based (Ba/F3) | 13 | [7] | |
| Imatinib | Bcr-Abl (Wild-Type) | Cell-Based (Ba/F3) | 19 (for comparison) | [8] |
| Bcr-Abl (T315I) | Cell-Based (Ba/F3) | > 5000 | [9] | |
| Ponatinib | Bcr-Abl (Wild-Type) | Biochemical | 2 | [10] |
| Bcr-Abl (T315I) | Biochemical | 4 | [10] | |
| Bcr-Abl (T315I) | Cell-Based (Ba/F3) | 11 | [11] |
Experimental Protocols
In Vitro Bcr-Abl T315I Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[12]
Materials:
-
Recombinant human Bcr-Abl T315I enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., Abltide peptide)
-
ATP
-
"Inhibitor II" (test compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of "Inhibitor II" in kinase buffer with a final concentration of 1% DMSO.
-
In a 384-well plate, add 2.5 µL of the test inhibitor dilutions or vehicle control (kinase buffer with 1% DMSO).
-
Add 2.5 µL of a 2X enzyme/substrate solution (containing Bcr-Abl T315I and Abltide substrate in kinase buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final ATP concentration should be at its Km for the enzyme.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation/Viability Assay (Ba/F3-Bcr-Abl-T315I)
This protocol measures the effect of an inhibitor on the proliferation and viability of Ba/F3 cells engineered to express Bcr-Abl T315I.
Materials:
-
Ba/F3-Bcr-Abl-T315I cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
"Inhibitor II" (test compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTS)
-
96-well clear-bottom white assay plates
Procedure:
-
Culture Ba/F3-Bcr-Abl-T315I cells in complete medium. These cells are IL-3 independent.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of medium.
-
Prepare serial dilutions of "Inhibitor II" in complete medium.
-
Add 50 µL of the inhibitor dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Phospho-CrkL Inhibition
This protocol assesses the ability of an inhibitor to block Bcr-Abl T315I kinase activity within cells by measuring the phosphorylation of its direct substrate, CrkL.
Materials:
-
Ba/F3-Bcr-Abl-T315I cells
-
"Inhibitor II" (test compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CrkL (pY207) and an antibody for a loading control (e.g., total CrkL or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed Ba/F3-Bcr-Abl-T315I cells in a 6-well plate at a density of 1x10^6 cells/mL.
-
Treat the cells with various concentrations of "Inhibitor II" or vehicle control for 2-4 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
(Optional) Strip the membrane and re-probe with the loading control antibody.
Visualizations
Caption: Bcr-Abl constitutively activates multiple downstream signaling pathways.
Caption: The T315I mutation sterically hinders TKI binding, leading to resistance.
Caption: A typical workflow for evaluating the efficacy of a Bcr-Abl T315I inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. probechem.com [probechem.com]
- 8. The ABL switch control inhibitor DCC-2036 is active against the chronic myeloid leukemia mutant BCR-ABLT315I and exhibits a narrow resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. promega.com [promega.com]
Bcr-Abl Inhibitor II Combination Therapy Technical Support Center
Welcome to the technical support center for researchers utilizing Bcr-Abl Inhibitor II in combination therapies to combat resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapy?
A1: The primary rationale is to prevent or overcome drug resistance. Cancer cells, particularly in Chronic Myeloid Leukemia (CML), can develop mutations in the Bcr-Abl kinase domain, rendering them resistant to single-agent therapies. The T315I mutation is a common example that confers resistance to many first and second-generation inhibitors.[1] this compound, such as Olverembatinib (GZD824), is a potent, third-generation TKI effective against a wide range of Bcr-Abl mutations, including T315I.[2][3] Combining it with other therapeutic agents can create a multi-pronged attack on cancer cells, making it more difficult for them to develop resistance. This can involve targeting different nodes in the same signaling pathway or engaging parallel survival pathways.
Q2: How do I select a suitable drug to combine with a this compound?
A2: The choice of a combination partner depends on your research question and the specific resistance mechanism you aim to overcome. Common strategies include:
-
Vertical Pathway Inhibition: Combining inhibitors that target different components of the same signaling cascade (e.g., Bcr-Abl and a downstream effector like MEK).
-
Horizontal Pathway Inhibition: Targeting components of parallel survival pathways that may be activated as a resistance mechanism (e.g., PI3K/AKT or JAK/STAT pathways).
-
Inducing Apoptosis: Combining with agents that lower the threshold for programmed cell death, such as BCL-2 inhibitors (e.g., Venetoclax).[4]
-
Conventional Chemotherapy: Utilizing established chemotherapeutic agents that can have synergistic effects with TKIs.[5]
Reviewing preclinical and clinical literature for successful combinations in similar contexts is highly recommended.[6][7]
Q3: What are the essential controls for a combination therapy experiment?
A3: To ensure the validity of your results, the following controls are crucial:
-
Untreated Control: Cells cultured in media alone to establish a baseline for viability and proliferation.
-
Vehicle Control: Cells treated with the solvent used to dissolve the inhibitors (e.g., DMSO) at the highest concentration used in the experiment.
-
Single-Agent Controls: Each inhibitor used in the combination should be tested individually across a range of concentrations to determine its single-agent efficacy.
-
Positive Control: A known effective treatment for the cell line being used, if available.
-
Negative Control Cell Line: A Bcr-Abl negative cell line to assess off-target toxicity of the inhibitors.
Q4: How can I determine if the combination of two inhibitors is synergistic, additive, or antagonistic?
A4: The most common method is to calculate the Combination Index (CI) using the Chou-Talalay method. This requires generating dose-response curves for each inhibitor individually and in combination at various ratios.
-
CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the combination is less effective than the individual inhibitors).
Software such as CompuSyn can be used to calculate CI values from your experimental data.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, edge effects in the 96-well plate, improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Mix reagents thoroughly by gentle pipetting or using a plate shaker. |
| Unexpectedly high cell viability at high inhibitor concentrations | Drug precipitation, cell line has developed resistance, incorrect drug concentration. | Visually inspect the wells for any precipitate. Confirm the solubility of your inhibitors in the culture medium. Verify the identity and passage number of your cell line. Double-check all calculations for drug dilutions. |
| High background in "no cell" control wells | Contamination of media or reagents, phenol red interference (for some colorimetric assays). | Use fresh, sterile media and reagents. For colorimetric assays, use phenol red-free media if possible. |
| Inconsistent results with combination therapy | The ratio of the two inhibitors is not optimal for synergy. The timing of drug addition is critical. | Perform experiments with different fixed ratios of the two drugs to identify the optimal synergistic ratio. Consider sequential vs. simultaneous addition of the inhibitors. |
Western Blotting for Phosphorylated Proteins
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or no signal for phosphorylated proteins | Dephosphorylation of samples during preparation, low abundance of the target protein, inactive primary antibody. | Always use phosphatase and protease inhibitors in your lysis buffer. Keep samples on ice at all times. Increase the amount of protein loaded onto the gel. Validate your primary antibody using a positive control (e.g., cells treated with a known activator of the pathway). |
| High background | Non-specific antibody binding, inappropriate blocking buffer. | Increase the number and duration of wash steps. Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background. |
| Multiple non-specific bands | Primary antibody concentration is too high, cross-reactivity of the antibody. | Titrate your primary antibody to determine the optimal concentration. Ensure your antibody has been validated for the specific application and species. |
| Phospho-protein signal does not decrease with inhibitor treatment | The inhibitor is not effective at the concentration or time point used, the cells are resistant, the pathway is activated by a different mechanism. | Confirm the activity of your inhibitor with a positive control cell line. Test a range of inhibitor concentrations and time points. Investigate potential resistance mechanisms or alternative signaling pathways. |
Flow Cytometry for Cell Cycle Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High percentage of debris in the sample | Harsh cell handling, over-trypsinization (for adherent cells), cell death. | Handle cells gently during harvesting and washing. Optimize trypsinization time. Use a viability dye to exclude dead cells from the analysis. |
| Broad G1 and G2/M peaks | Inconsistent staining, cell clumps. | Ensure cells are properly fixed and permeabilized. Filter the cell suspension through a nylon mesh before analysis to remove clumps. |
| Unexpected cell cycle arrest in control cells | High concentration of vehicle (e.g., DMSO) is toxic to the cells. | Perform a dose-response curve with the vehicle alone to determine the maximum non-toxic concentration. |
| No change in cell cycle distribution with inhibitor treatment | The inhibitor may be cytostatic at the tested concentration rather than cytotoxic, incorrect inhibitor concentration or incubation time. | Combine cell cycle analysis with an apoptosis assay to get a complete picture of the inhibitor's effect. Test a broader range of concentrations and time points. |
Data Presentation
Table 1: In Vitro Efficacy of Olverembatinib (GZD824) Against Bcr-Abl Wild-Type and Mutant Cell Lines
| Cell Line | Bcr-Abl Genotype | IC50 (nM) |
| K562 | Wild-Type | ~1.0 |
| Ba/F3 | Wild-Type | ~1.0 |
| Ba/F3 | T315I | ~1.4 - 9.4 |
| SUP-B15 | Wild-Type | >100 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: Synergistic Effects of Olverembatinib (GZD824) in Combination with Chemotherapeutic Agents in Ph+ ALL Cells (SUP-B15)
| Combination | Single Agent Apoptosis (%) | Combination Apoptosis (%) |
| Olverembatinib (100 nM) + Vincristine (300 nM) | Olverembatinib: 27.7%, Vincristine: 27.2% | 40.7% |
| Olverembatinib (100 nM) + Doxorubicin (100 nM) | Olverembatinib: 27.7%, Doxorubicin: 35.3% | Not specified, but significantly increased |
Data from a 24-hour treatment.[5]
Table 3: Synergistic Effects of Olverembatinib (GZD824) in Combination with Lisaftoclax in Venetoclax-Resistant AML Cells
| Cell Line | Combination | Apoptosis (%) |
| MOLM-13-VEN-RES | Olverembatinib (10 nM) + Lisaftoclax (3 µM) | 58.40% |
| MV-4-11-VEN-RES | Olverembatinib (10 nM) + Lisaftoclax (3 µM) | 68.73% |
Data from a 24-hour treatment.[2]
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).
-
Treatment: Treat cells with a serial dilution of the Bcr-Abl inhibitor, the combination partner, and the combination of both. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine IC50 values.
Western Blot for Bcr-Abl Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-phospho-Bcr-Abl Tyr177) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Bcr-Abl or a housekeeping protein like GAPDH or β-actin.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several days.
-
Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Bcr-Abl signaling pathways and points of therapeutic intervention.
Caption: General experimental workflow for evaluating combination therapies.
References
- 1. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy shows promise for chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Novel approaches to therapy in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Approaches and Treatment Combinations for the Management of Chronic Myeloid Leukemia [frontiersin.org]
Technical Support Center: Bcr-abl Gene Amplification and Inhibitor II Response
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of Bcr-abl gene amplification on the response to second-generation tyrosine kinase inhibitors (Inhibitor II).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Question: I am not detecting an increase in Bcr-abl copy number by qPCR in my suspected resistant cell line, but the cells are showing reduced sensitivity to Inhibitor II. What could be the reason?
Answer:
Several factors could contribute to this observation:
-
Low Percentage of Resistant Cells: The resistant population with Bcr-abl amplification may represent a small subclone within the total cell population, making the change in average copy number difficult to detect by qPCR. Consider single-cell cloning or cell sorting to isolate the resistant population before qPCR analysis.
-
Alternative Resistance Mechanisms: Resistance to second-generation TKIs is not solely caused by Bcr-abl amplification. Other mechanisms include:
-
Point mutations in the Bcr-abl kinase domain: These mutations can interfere with inhibitor binding.[1][2] The T315I mutation is a common example that confers resistance to many TKIs.[1] Sequencing of the Bcr-abl kinase domain is recommended to rule out this possibility.[3]
-
Bcr-abl independent signaling: Activation of alternative survival pathways, such as the Src kinase or PI3K/Akt pathways, can bypass the inhibition of Bcr-abl.[4][5]
-
Drug Efflux: Increased expression of drug efflux pumps like P-glycoprotein (MDR1) can reduce the intracellular concentration of the inhibitor.[6][7]
-
-
qPCR Assay Issues:
-
Primer/Probe Efficiency: Suboptimal primer or probe design can lead to inaccurate quantification. Ensure your qPCR assay is validated for efficiency and specificity.
-
Reference Gene Stability: The expression of the selected reference gene might be affected by the experimental conditions. It is crucial to use a validated stable reference gene for normalization.[8][9]
-
Sample Quality: Poor quality or quantity of input nucleic acid can affect qPCR results. Always assess the integrity of your RNA/DNA before proceeding.
-
Question: My FISH results for Bcr-abl amplification are ambiguous, with a wide variation in signal counts between cells. How can I improve the reliability of my FISH analysis?
Answer:
Ambiguous FISH results can be frustrating. Here are some steps to improve the clarity and reliability of your analysis:
-
Optimize Cell Preparation:
-
Ensure optimal hypotonic treatment and fixation to achieve good chromosome spreading and minimize cytoplasmic background.
-
Use freshly prepared slides for cell dropping to ensure a uniform monolayer of cells.
-
-
Improve Hybridization:
-
Strictly follow the recommended denaturation temperature and time for both the probe and the target DNA.
-
Ensure the hybridization chamber is properly sealed and humidified to prevent the slides from drying out.
-
-
Stringent Washes: The stringency of the post-hybridization washes is critical for removing non-specifically bound probes. Adhere to the recommended temperatures and buffer concentrations.[10]
-
Microscopy and Imaging:
-
Use a high-quality fluorescence microscope with appropriate filter sets for the fluorophores used in your probe.
-
Capture images from at least 200 interphase nuclei to get a statistically significant result.
-
Be consistent with your scoring criteria for what constitutes a signal and amplification. Atypical signal patterns can occur, so it's important to have clear guidelines.[11]
-
-
Probe Quality: Ensure the FISH probe is not expired and has been stored correctly.
Question: The IC50 value for our Inhibitor II in the resistant cell line is only moderately increased compared to the parental line. Does this still indicate a resistance phenotype?
Answer:
A moderate increase in the IC50 value (e.g., 2-5 fold) can still be biologically significant and indicate the emergence of a resistant phenotype. The degree of resistance can vary depending on the specific mechanism. While high-level resistance is often associated with kinase domain mutations, Bcr-abl gene amplification can lead to a more moderate shift in the dose-response curve.
To confirm the resistance phenotype, consider the following:
-
Long-term Viability Assays: Perform longer-term (e.g., 7-14 days) colony formation assays. A moderate increase in IC50 in a short-term assay might translate to a more pronounced survival advantage over a longer period.
-
Phospho-protein Analysis: Use western blotting to assess the phosphorylation status of Bcr-abl and its downstream targets (e.g., CrkL) in the presence of the inhibitor. A resistant cell line may show sustained phosphorylation at higher inhibitor concentrations compared to the sensitive parental line.
-
Combination Therapy Studies: Investigate if the combination of your Inhibitor II with an agent targeting a potential bypass pathway can restore sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which Bcr-abl gene amplification leads to resistance to Inhibitor II?
A1: Bcr-abl gene amplification leads to an increased number of copies of the BCR-ABL1 fusion gene. This results in the overexpression of the Bcr-Abl oncoprotein.[2] The increased levels of the target protein can titrate the inhibitor, meaning that at a standard clinical dose, there is not enough inhibitor to effectively block all the Bcr-Abl kinase activity. This leads to the restoration of downstream signaling pathways that drive cell proliferation and survival, ultimately causing resistance to the inhibitor.[12][13]
Q2: How do second-generation tyrosine kinase inhibitors (Inhibitor II) differ from imatinib (a first-generation inhibitor)?
A2: Second-generation TKIs, such as dasatinib and nilotinib, were developed to overcome the limitations of imatinib.[13] They generally have higher potency and can inhibit a broader range of Bcr-abl kinase domain mutations that confer resistance to imatinib.[2][14] However, they are still ineffective against the T315I "gatekeeper" mutation.[15]
Q3: What are the primary methods to detect Bcr-abl gene amplification?
A3: The two primary methods for detecting Bcr-abl gene amplification are:
-
Fluorescence In Situ Hybridization (FISH): This technique uses fluorescently labeled DNA probes that bind to the BCR and ABL1 genes on chromosomes.[16] An increase in the number of fusion signals per cell is indicative of gene amplification.[11]
-
Quantitative Real-Time PCR (qPCR): This method quantifies the number of BCR-ABL1 gene copies relative to a stable reference gene. An increased ratio of BCR-ABL1 to the reference gene suggests amplification.[17][18]
Q4: Can Bcr-abl gene amplification occur concurrently with other resistance mechanisms?
A4: Yes, it is possible for a cancer cell to harbor multiple resistance mechanisms simultaneously. For instance, a cell line could have both Bcr-abl gene amplification and a point mutation in the kinase domain. The presence of multiple resistance mechanisms can lead to higher levels of resistance and may require more complex treatment strategies.
Q5: What is the clinical significance of detecting Bcr-abl gene amplification in a patient with chronic myeloid leukemia (CML)?
A5: In a clinical setting, the detection of Bcr-abl gene amplification in a CML patient who is failing TKI therapy is a sign of acquired resistance.[19] This finding may prompt a change in treatment, such as switching to a different TKI that may be more effective or considering other therapeutic options like allogeneic stem cell transplantation.[3]
Quantitative Data Summary
Table 1: Example IC50 Values for Second-Generation TKIs in Sensitive and Resistant CML Cell Lines
| Cell Line | Inhibitor II | IC50 (nM) - Sensitive | IC50 (nM) - Resistant (with Bcr-abl amplification) | Fold Resistance |
| K562 | Dasatinib | 5 | 25 | 5 |
| Ba/F3 p210 | Nilotinib | 20 | 100 | 5 |
Note: These are example values and can vary based on the specific cell line and experimental conditions.[20][21]
Table 2: Example Fold Increase in Bcr-abl Copy Number in Resistant Cell Lines
| Cell Line | Method of Detection | Fold Increase in Bcr-abl Copy Number |
| K562-R | qPCR | 4-8 |
| LAMA84-R | FISH | 3-6 |
Note: The fold increase is relative to the parental, sensitive cell line.
Experimental Protocols
Protocol 1: Fluorescence In Situ Hybridization (FISH) for Bcr-abl Amplification Detection
-
Cell Preparation:
-
Harvest cultured cells and treat with a hypotonic solution (e.g., 0.075M KCl) for 20-30 minutes at 37°C.[22]
-
Fix the cells in freshly prepared Carnoy's fixative (3:1 methanol:acetic acid). Repeat the fixation step 3-4 times.[10]
-
Drop the cell suspension onto clean, pre-chilled glass slides and allow to air dry.
-
-
Pre-treatment:
-
Age the slides at room temperature for 2-4 days or bake at 65°C for 1-2 hours.
-
Treat slides with 2x SSC at 37°C for 30 minutes.
-
Dehydrate the slides in an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.[22]
-
-
Denaturation:
-
Hybridization:
-
Incubate the slides in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in 0.4x SSC with 0.3% Igepal at 72°C for 2 minutes.
-
Wash in 2x SSC with 0.1% Igepal at room temperature for 1 minute.[10]
-
-
Counterstaining and Mounting:
-
Dehydrate the slides in an ethanol series and air dry.
-
Apply DAPI (4',6-diamidino-2-phenylindole) counterstain and mount with a coverslip.
-
-
Analysis:
-
Visualize the signals using a fluorescence microscope with appropriate filters.
-
In a normal diploid cell, the expected pattern is two red (ABL1) and two green (BCR) signals. A fusion gene will appear as a yellow or co-localized red and green signal.
-
Score a minimum of 200 interphase nuclei. An increase in the number of fusion signals per nucleus indicates gene amplification.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Bcr-abl Copy Number Quantification
-
Nucleic Acid Extraction:
-
Extract total RNA from cell pellets using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[18]
-
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green or a TaqMan probe-based qPCR mix, forward and reverse primers for BCR-ABL1 and a stable reference gene (e.g., ABL1 or GUSB).[23][24]
-
Add cDNA template to the master mix.
-
Run the qPCR reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Generate a standard curve using serial dilutions of a plasmid containing the BCR-ABL1 and reference gene amplicons to determine the copy number.[17][18]
-
Calculate the BCR-ABL1 copy number in each sample and normalize it to the copy number of the reference gene.
-
Compare the normalized BCR-ABL1 copy number in the resistant cell line to the parental cell line to determine the fold-increase.
-
Protocol 3: Cell Viability (MTT/XTT) Assay to Determine Inhibitor Response
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.[20]
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Inhibitor II in culture medium.
-
Add 100 µl of the inhibitor dilutions to the respective wells, resulting in a final volume of 200 µl. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[20]
-
-
MTT/XTT Reagent Addition:
-
Prepare the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution according to the manufacturer's instructions.
-
Add 20-50 µl of the reagent to each well.[20]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.[25]
-
-
Absorbance Measurement:
-
If using MTT, add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[20]
-
Visualizations
Caption: Bcr-Abl signaling pathway and the mechanism of action of Inhibitor II.
Caption: Experimental workflow for investigating Inhibitor II resistance.
Caption: Logical relationship of Bcr-abl amplification to Inhibitor II resistance.
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. The second generation of BCR-ABL tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. onclive.com [onclive.com]
- 9. youtube.com [youtube.com]
- 10. CytoCell BCR/ABL Translocation, Dual Fusion FISH Probe [ogt.com]
- 11. scispace.com [scispace.com]
- 12. [PDF] Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 13. Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 15. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ogt.com [ogt.com]
- 17. ashpublications.org [ashpublications.org]
- 18. meridian.allenpress.com [meridian.allenpress.com]
- 19. BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance | Test Fact Sheet [arupconsult.com]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. celnovte.com [celnovte.com]
- 23. mdpi.com [mdpi.com]
- 24. Detection of BCR-ABL transcripts in chronic myeloid leukemia (CML) using a 'real time' quantitative RT-PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell viability assays | Abcam [abcam.com]
Bcr-abl Inhibitor II stability and half-life in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and in vitro use of Bcr-Abl Inhibitor II. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research.
Stability and Storage
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Storage of Stock Solutions
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1] |
| Reconstituted Stability | Stock solutions are stable for up to 3 months when aliquoted and frozen. | [1] |
| Protection from Light | Protect from light. | [1] |
| Recommended Solvent | DMSO (up to 100 mg/ml) | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound should be reconstituted in DMSO to prepare a stock solution. It is soluble in DMSO up to 100 mg/ml[1]. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid cellular toxicity[2].
Q2: How should I store the reconstituted stock solution of this compound?
A2: After reconstitution in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. Under these conditions, the stock solution is stable for up to 3 months[1].
Q3: What is the in vitro half-life of this compound in cell culture medium?
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Inhibitor Instability: If the inhibitor is degrading in your culture medium during the course of the experiment, its effective concentration will decrease. Consider determining its half-life under your assay conditions.
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Ensure the inhibitor is properly aliquoted and stored.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and affect their response to the inhibitor. Ensure the final DMSO concentration is minimized.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Assay Variability: Ensure consistent cell seeding densities and incubation times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitor activity in cell-based assays | 1. Inhibitor degradation: The compound may not be stable under your experimental conditions (e.g., long incubation times at 37°C).2. Incorrect concentration: Errors in dilution or calculation of the stock solution.3. Cell line resistance: The cell line used may have inherent or acquired resistance to the inhibitor. | 1. Determine the half-life of the inhibitor in your specific cell culture medium (see protocol below). Consider replenishing the inhibitor during long-term experiments.2. Verify the concentration of your stock solution and the dilution series. Prepare fresh dilutions for each experiment.3. Use a sensitive cell line (e.g., K562) as a positive control. If resistance is suspected, perform a dose-response curve to determine the IC50. |
| High background in kinase assays | 1. Non-specific binding: The antibody used for detection may be cross-reacting with other proteins.2. Contamination: Contamination of reagents with other kinases or phosphatases. | 1. Optimize antibody concentration and blocking conditions. Include appropriate controls, such as a no-enzyme control.2. Use high-purity reagents and sterile techniques. |
| Precipitation of the inhibitor in culture medium | 1. Low solubility: The final concentration of the inhibitor in the aqueous culture medium exceeds its solubility limit.2. High DMSO concentration: While the inhibitor is soluble in DMSO, adding a large volume of the stock solution to the medium can cause precipitation. | 1. Do not exceed the recommended final concentration in your experiments. If higher concentrations are needed, investigate the use of solubilizing agents, but be aware of their potential effects on cells.2. Prepare an intermediate dilution of the stock solution in culture medium before adding it to the final cell culture. Ensure the final DMSO concentration remains non-toxic. |
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways, leading to increased cell proliferation and inhibition of apoptosis[3][4][5].
References
- 1. This compound - CAS 607702-99-8 - Calbiochem | 197223 [merckmillipore.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
Impact of serum concentration on Bcr-abl Inhibitor II activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum concentration on the activity of Bcr-abl Inhibitor II.
Frequently Asked Questions (FAQs)
Q1: Why is the apparent activity of our this compound lower in cell-based assays compared to in vitro kinase assays?
A1: A decrease in potency in cell-based assays is often observed and can be attributed to several factors not present in a purified in vitro environment. A primary reason is the presence of serum proteins in the cell culture medium. Many kinase inhibitors bind to plasma proteins, such as albumin, which reduces the free concentration of the inhibitor available to enter the cells and engage with the Bcr-abl target.[1] Other factors can include cellular uptake and efflux mechanisms.
Q2: How does serum concentration specifically affect the IC50 value of a Bcr-abl inhibitor?
A2: Increasing the serum concentration in your cell culture medium will typically lead to an increase in the IC50 value of the inhibitor. This is due to the inhibitor binding to serum proteins, which sequesters the compound and lowers its effective concentration. For example, the inhibitory activity of a patient's plasma, even with a known concentration of an inhibitor like imatinib, can be lower than expected because the binding to plasma proteins reduces the free, active fraction of the drug.[1]
Q3: What is the Bcr-abl signaling pathway and how do inhibitors affect it?
A3: Bcr-abl is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways essential for cell proliferation and survival.[2][3][4] These pathways include the RAS/RAF/MEK/ERK pathway, the JAK/STAT pathway, and the PI3K/AKT pathway.[2][3][5] Bcr-abl inhibitors block the ATP-binding site of the kinase, preventing the phosphorylation and activation of these downstream pathways, which leads to the inhibition of cell growth and induction of apoptosis.[5]
References
- 1. Trough plasma concentration of imatinib reflects BCR–ABL kinase inhibitory activity and clinical response in chronic‐phase chronic myeloid leukemia: A report from the BINGO study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Bcr-abl Inhibitor II and unexpected phenotypic changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcr-Abl Inhibitor II. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
FAQs: General Information
Q1: What is the mechanism of action for this compound?
A1: this compound is a type II tyrosine kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this one bind to the inactive "DFG-out" conformation of the Bcr-Abl kinase. This binding mode stabilizes the inactive state of the enzyme, preventing the conformational changes required for its activation and subsequent phosphorylation of downstream substrates. This ultimately inhibits the pro-proliferative and anti-apoptotic signaling pathways driven by the constitutively active Bcr-Abl oncoprotein.
Q2: What are the primary downstream signaling pathways affected by this compound?
A2: Bcr-Abl activates several downstream pathways that are crucial for the survival and proliferation of chronic myeloid leukemia (CML) cells.[1][2][3] By inhibiting Bcr-Abl kinase activity, Inhibitor II effectively blocks these pathways, primarily the:
-
RAS/MAPK Pathway: This pathway is involved in cell proliferation.[1][2]
-
PI3K/AKT/mTOR Pathway: This pathway promotes cell survival and inhibits apoptosis.[1]
-
JAK/STAT Pathway: This pathway is also critical for cell proliferation and survival.[2]
Troubleshooting Guide: Experimental Issues
Q1: I am observing lower than expected potency (high IC50 value) in my cell-based assays. What could be the cause?
A1: Several factors can contribute to reduced potency of this compound in cellular assays. Consider the following troubleshooting steps:
-
Cell Line Authenticity and Passage Number: Ensure your Bcr-Abl positive cell line (e.g., K562, Ba/F3-p210) is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
-
Inhibitor Stability and Storage: Confirm that the inhibitor has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions:
-
Cell Seeding Density: Inconsistent cell numbers can lead to variable results. Optimize and maintain a consistent seeding density.
-
Incubation Time: The duration of inhibitor treatment can significantly impact the IC50 value. Ensure you are using the recommended incubation time for your specific assay.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with inhibitor activity. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
-
-
Presence of Resistance Mutations: The cell line may have acquired resistance mutations in the Bcr-Abl kinase domain. The T315I "gatekeeper" mutation, for instance, confers resistance to many ATP-competitive inhibitors.[4] Consider sequencing the Bcr-Abl kinase domain to check for mutations.
Q2: My Western blot results show incomplete inhibition of Bcr-Abl autophosphorylation, even at high concentrations of the inhibitor. What should I do?
A2: This issue can be perplexing. Here are some potential causes and solutions:
-
Lysis Buffer Composition: Ensure your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors to preserve the phosphorylation status of proteins upon cell lysis.
-
Antibody Quality: The specificity and sensitivity of your primary antibody against phosphorylated Bcr-Abl (p-Bcr-Abl) are crucial. Validate your antibody and consider trying a different one if issues persist.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. Also, probe for total Bcr-Abl to confirm that the total protein levels are not changing, which would suggest a different mechanism of action.[5]
-
Alternative Signaling Pathways: It's possible that in your specific cellular context, other kinases are contributing to the phosphorylation of downstream targets, or that Bcr-Abl-independent resistance mechanisms have been activated.[6]
Q3: I am observing unexpected phenotypic changes in my cells, such as altered morphology or reduced proliferation in my control (non-Bcr-Abl) cell line. What could be happening?
A3: This suggests potential off-target effects of this compound. While designed to be specific, many kinase inhibitors can interact with other kinases or cellular proteins.[7]
-
Kinome Profiling: If available, review the kinase selectivity profile of the inhibitor. This will provide information on other kinases that are inhibited at concentrations close to the IC50 for Bcr-Abl. For example, some Bcr-Abl inhibitors are known to have off-target effects on kinases like SRC family kinases, c-KIT, and PDGFR.
-
Dose-Response in Control Cells: Perform a dose-response experiment in your control cell line to determine the concentration at which these off-target effects become apparent. This will help you define a therapeutic window for your experiments.
-
Literature Search for Known Off-Target Effects: Research published studies on your specific inhibitor or similar type II inhibitors to see if similar unexpected phenotypes have been reported. For instance, the Bcr-Abl inhibitor nilotinib has been shown to have effects on endothelial cells independent of ABL1 inhibition.[8] Similarly, ponatinib has been associated with cardiotoxicity due to off-target effects.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for representative Bcr-Abl inhibitors.
Table 1: In Vitro Potency of Selected Bcr-Abl Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Cell Line | Reference |
| Imatinib | Type II | Bcr-Abl | ~35-50 | Bcr-Abl+ cells | [11] |
| Nilotinib | Type II | Bcr-Abl | <30 | Murine myeloid progenitor cells | |
| Dasatinib | Type I | Bcr-Abl, Src | <1 | Cell-free assays | |
| Ponatinib | Type II | Pan-Bcr-Abl | 0.37 (WT), 2.0 (T315I) | Ba/F3 cells | |
| GNF-5 | Allosteric | Bcr-Abl | 220 | Cell-free assays | [12] |
Table 2: Common Off-Target Kinases of Bcr-Abl Inhibitors
| Inhibitor | Primary Target | Common Off-Target Kinases | Potential Phenotypic Consequence | Reference |
| Imatinib | Bcr-Abl | c-KIT, PDGFR | Fluid retention, myelosuppression | |
| Nilotinib | Bcr-Abl | c-KIT, PDGFR, DDR1 | Vascular events, pancreatitis | [13] |
| Dasatinib | Bcr-Abl, Src | c-KIT, PDGFR, Ephrin receptors | Pleural effusion, pulmonary arterial hypertension | |
| Ponatinib | Pan-Bcr-Abl | VEGFR, FGFR, RET | Arterial thrombosis, hepatotoxicity | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed Bcr-Abl positive cells (e.g., K562) and a negative control cell line in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Bcr-Abl Phosphorylation
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-p-Bcr-Abl Tyr177) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total Bcr-Abl and a loading control (e.g., β-actin) to ensure equal loading and to assess the total protein levels.
Visualizations
Caption: Bcr-Abl Signaling Pathways and the Action of Inhibitor II.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Terns Pharmaceuticals: GLP-1 Obesity Drug Cut Warrants Downgrade To 'Hold' (NASDAQ:TERN) | Seeking Alpha [seekingalpha.com]
- 5. researchgate.net [researchgate.net]
- 6. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nilotinib-induced alterations in endothelial cell function recapitulate clinical vascular phenotypes independent of ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clues to cancer drug’s deadly side effects could make it safer | UIC today [today.uic.edu]
- 10. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Beyond expectations: investigating nilotinib’s potential in attenuating neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Bcr-Abl Inhibitor II (GNF-7) vs. Imatinib in T315I Mutant CML: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), rendering the first-generation inhibitor imatinib and many second-generation inhibitors ineffective. This guide provides a detailed, objective comparison of a representative Type-II Bcr-Abl inhibitor, GNF-7, and the first-generation inhibitor, imatinib, with a specific focus on their efficacy against the T315I mutant. This comparison is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Imatinib, a Type-II inhibitor, effectively targets the inactive conformation of the wild-type Bcr-Abl kinase. However, the T315I mutation induces a conformational change in the ATP-binding pocket that sterically hinders imatinib binding, leading to drug resistance. In contrast, GNF-7, also a Type-II inhibitor, is designed to accommodate the isoleucine residue at position 315, allowing it to effectively inhibit the kinase activity of the T315I mutant. Experimental data consistently demonstrates the potent inhibitory activity of GNF-7 against the T315I mutant, while imatinib shows a dramatic loss of efficacy.
Data Presentation
The following table summarizes the in vitro inhibitory activity of GNF-7 and imatinib against wild-type and T315I mutant Bcr-Abl. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | Bcr-Abl (Wild-Type) IC50 (nM) | Bcr-Abl (T315I Mutant) IC50 (nM) |
| GNF-7 | 133[1][2] | 61[1][2][3] |
| Imatinib | ~25-500 | >10,000[4] |
Note: The IC50 values can vary depending on the specific assay conditions and cell lines used. The provided data represents a synthesis of reported values. One study noted no significant inhibition of the T315I-mutated Abl kinase domain at imatinib concentrations 200-fold higher than the IC50 value for the wild-type kinase[4].
Mandatory Visualizations
Bcr-Abl Signaling Pathway
The diagram below illustrates the constitutively active Bcr-Abl kinase and its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells. Inhibition of Bcr-Abl by effective drugs blocks these pro-cancerous signals.
Caption: Bcr-Abl downstream signaling pathways.
Experimental Workflow for Inhibitor Comparison
This diagram outlines the typical experimental workflow used to compare the efficacy of Bcr-Abl inhibitors like GNF-7 and imatinib.
Caption: Workflow for comparing inhibitor efficacy.
Experimental Protocols
Biochemical Bcr-Abl Kinase Assay (for IC50 Determination)
Objective: To measure the direct inhibitory effect of compounds on the enzymatic activity of wild-type and T315I mutant Bcr-Abl kinase.
Materials:
-
Recombinant human Abl kinase domain (wild-type and T315I mutant)
-
Biotinylated peptide substrate (e.g., Abltide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (GNF-7, imatinib) dissolved in DMSO
-
Streptavidin-coated plates
-
Phospho-specific antibody (anti-phosphotyrosine) conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (GNF-7 and imatinib) in kinase buffer.
-
Add the recombinant Bcr-Abl kinase (either wild-type or T315I mutant) to the wells of a microplate.
-
Add the test compounds at various concentrations to the wells containing the kinase.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the substrate for the reporter enzyme and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Ba/F3 Cell Proliferation Assay (for Cellular IC50 Determination)
Objective: To assess the effect of compounds on the proliferation of murine pro-B Ba/F3 cells engineered to be dependent on Bcr-Abl (wild-type or T315I mutant) for survival and growth.
Materials:
-
Ba/F3 cells stably expressing wild-type Bcr-Abl or T315I mutant Bcr-Abl
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Test compounds (GNF-7, imatinib) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the Ba/F3 cells (expressing either wild-type or T315I Bcr-Abl) into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the wells containing the cells. Include a DMSO-only control.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT) or luminescence signal generation (CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The data and methodologies presented in this guide unequivocally demonstrate the superior efficacy of the Type-II inhibitor GNF-7 over imatinib in the context of the T315I Bcr-Abl mutation. While imatinib remains a cornerstone in the treatment of wild-type Bcr-Abl positive CML, its utility is severely limited by the emergence of the T315I mutation. The development and characterization of inhibitors like GNF-7, which are specifically designed to overcome this resistance mechanism, are critical for improving patient outcomes. The experimental protocols provided offer a standardized framework for the continued evaluation and comparison of novel Bcr-Abl inhibitors in the ongoing effort to combat drug resistance in CML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNF-7 | ACK | Bcr-Abl | AChR | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. T315I-mutated Bcr-Abl in chronic myeloid leukemia and imatinib: insights from a computational study | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
A Comparative Analysis of Kinase Selectivity: Bcr-Abl Inhibitor II vs. Dasatinib
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of an inhibitor is paramount in predicting its efficacy and potential off-target effects. This guide provides an objective comparison of the kinase selectivity of Dasatinib, a well-established multi-kinase inhibitor, and a representative Type II Bcr-Abl inhibitor, here exemplified by the novel compound HG-7-85-01.
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It is known for its broad-spectrum activity, inhibiting not only the Bcr-Abl fusion protein but also a range of other kinases.[3][4] In contrast, Type II inhibitors, such as HG-7-85-01, are designed to bind to the inactive "DFG-out" conformation of the kinase, a strategy that can confer greater selectivity. This guide will delve into the quantitative differences in their kinase inhibition profiles, the experimental methods used to determine this selectivity, and the signaling pathways they impact.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases and determining its half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for each. A lower value indicates greater potency. The following table summarizes the inhibitory activity of Dasatinib and HG-7-85-01 against a selection of key kinases.
| Kinase Target | Dasatinib IC50 (nM) | HG-7-85-01 IC50 (nM) | Kinase Family |
| ABL1 | <1 | 11 | Tyrosine Kinase |
| ABL1 (T315I) | >500 | 21 | Tyrosine Kinase |
| SRC | 0.8 | 68 | Tyrosine Kinase |
| LCK | 1.1 | 130 | Tyrosine Kinase |
| LYN | 1.1 | 46 | Tyrosine Kinase |
| YES1 | 0.6 | 74 | Tyrosine Kinase |
| c-KIT | 12 | >10,000 | Tyrosine Kinase |
| PDGFRα | 28 | 1,100 | Tyrosine Kinase |
| PDGFRβ | 15 | 1,800 | Tyrosine Kinase |
| VEGFR2 | 8 | >10,000 | Tyrosine Kinase |
| EPHA2 | 16 | >10,000 | Tyrosine Kinase |
| p38α (MAPK14) | 63 | >10,000 | Serine/Threonine Kinase |
Note: Data for this table has been compiled from multiple sources and should be considered representative. Direct side-by-side comparisons in the same assay are limited.
From the data, it is evident that Dasatinib exhibits potent, low nanomolar inhibition against a broad range of kinases, including the ABL and SRC families, as well as other receptor tyrosine kinases like c-KIT, PDGFRs, and VEGFR2.[3][4] In contrast, HG-7-85-01 demonstrates significantly greater selectivity. While it potently inhibits wild-type ABL and the challenging T315I mutant, its activity against other kinases, including the SRC family, is markedly lower, with IC50 values in the mid-nanomolar to micromolar range. This highlights the more focused target profile of this Type II inhibitor.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is achieved through robust in vitro assays. Two common methods are the radiometric kinase assay and luminescence-based assays like the ADP-Glo™ Kinase Assay.
Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate peptide or protein by the kinase.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate peptide, and a buffer solution (typically containing HEPES, MgCl₂, EGTA, and Brij-35).
-
Inhibitor Addition: The test inhibitor (e.g., Dasatinib or HG-7-85-01) is added at various concentrations. A DMSO control (vehicle) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing a mixture of non-radioactive ATP and [³³P]-ATP. The final ATP concentration is often at or near the Km for the specific kinase.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Substrate Capture: The reaction is stopped by spotting the mixture onto a phosphocellulose filter membrane. The filter specifically binds the substrate peptide.
-
Washing: The filters are washed multiple times with a phosphoric acid solution to remove unincorporated [³³P]-ATP.
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the DMSO control. These values are then plotted to determine the IC50.
Caption: Workflow of a radiometric kinase assay.
ADP-Glo™ Kinase Assay
This luminescence-based assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and test inhibitor are incubated together in a multi-well plate.
-
Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to the reaction. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Luminescence Measurement: The light output is measured using a luminometer. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The IC50 is determined by plotting the luminescent signal against the inhibitor concentration.
Signaling Pathway Inhibition
The differing selectivity profiles of Dasatinib and a more selective Bcr-Abl inhibitor like HG-7-85-01 translate to distinct effects on cellular signaling pathways.
Bcr-Abl Signaling Pathway
The constitutively active Bcr-Abl tyrosine kinase drives CML by activating multiple downstream signaling cascades that promote cell proliferation and survival. Both Dasatinib and HG-7-85-01 are designed to inhibit this primary oncogenic driver.
Caption: Overview of the Bcr-Abl signaling pathway.
Off-Target Kinase Signaling
Dasatinib's broader activity profile means it significantly impacts other signaling pathways, most notably those mediated by the SRC family kinases (SFKs). SFKs are involved in a wide array of cellular processes, including proliferation, survival, adhesion, and migration. The inhibition of these kinases by Dasatinib contributes to its potent anti-leukemic effects but may also be responsible for some of its side effects. A more selective inhibitor like HG-7-85-01 would have a much-reduced impact on these off-target pathways.
Caption: Dasatinib's inhibition of Src family kinases.
Conclusion
The choice between a broad-spectrum inhibitor like Dasatinib and a more selective agent such as a Type II Bcr-Abl inhibitor depends on the specific research or clinical context. Dasatinib's promiscuity can be advantageous in overcoming resistance mediated by the activation of alternative signaling pathways. However, this comes at the cost of potential off-target effects. Conversely, a highly selective inhibitor like HG-7-85-01 offers a more targeted approach, potentially leading to a better safety profile, which is a critical consideration in drug development. The detailed kinase selectivity profiling, using standardized and robust experimental protocols, is essential for making informed decisions in the pursuit of effective and safe kinase inhibitor therapies.
References
A Comparative Guide for Researchers: Bcr-Abl Inhibitor II (GNF-2) vs. Nilotinib in Resistant Chronic Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric inhibitor GNF-2 and the ATP-competitive inhibitor nilotinib in the context of resistant Chronic Myeloid Leukemia (CML). This analysis is supported by experimental data on their efficacy against various Bcr-Abl mutations.
Chronic Myeloid Leukemia is characterized by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome translocation. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance, often driven by point mutations in the Bcr-Abl kinase domain, remains a significant challenge. This guide delves into a comparative analysis of two distinct Bcr-Abl inhibitors: the second-generation ATP-competitive inhibitor nilotinib and the allosteric inhibitor GNF-2.
Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, effectively blocking its catalytic activity.[1][2] It is a potent inhibitor of the wild-type enzyme and many imatinib-resistant mutants, with the notable exception of the T315I mutation.[2][3] In contrast, GNF-2 represents a different class of inhibitor, binding to the myristate-binding pocket of the Abl kinase domain.[4] This allosteric inhibition induces a conformational change that inactivates the kinase, a mechanism distinct from ATP-competitive inhibitors.[4]
Performance Data in Resistant CML Models
The efficacy of GNF-2 and nilotinib has been evaluated against various CML cell lines, including those harboring mutations that confer resistance to other TKIs. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Cell Line | Bcr-Abl Status | GNF-2 IC50 (nM) | Reference |
| Ba/F3.p210 | Wild-type | 138 | [5] |
| K562 | Wild-type | 273 | [4] |
| SUP-B15 | Wild-type | 268 | [4] |
| Ba/F3.p210E255V | E255V mutant | 268 | [4] |
| Ba/F3.p185Y253H | Y253H mutant | 194 | [4] |
Table 1: Cellular Activity of GNF-2 against Bcr-Abl Expressing Cell Lines. This table showcases the potency of the allosteric inhibitor GNF-2 against cell lines expressing wild-type and mutant Bcr-Abl.
| Bcr-Abl Mutant | Nilotinib IC50 (nM) | Sensitivity Category | Reference |
| Wild-type | ~3-30 | High | [6] |
| M244V | <70 | High | [7] |
| G250E | <70 | High | [7] |
| Q252H | <70 | High | [7] |
| Y253F | ~200 | Medium | [7] |
| Y253H | ~450 | Low | [7] |
| E255K | ~200 | Medium | [7] |
| E255V | ~450 | Low | [7] |
| T315I | >2000 | Insensitive | [7] |
| F317L | <70 | High | [7] |
| M351T | <70 | High | [7] |
| F359V | ~200 | Medium | [7] |
| H396P | <70 | High | [7] |
| H396R | <70 | High | [7] |
Table 2: In Vitro Inhibitory Activity of Nilotinib against a Panel of Bcr-Abl Mutants. This table summarizes the potency of nilotinib against various clinically relevant Bcr-Abl kinase domain mutations, categorized by sensitivity.
Signaling Pathways and Mechanisms of Action
The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways crucial for CML pathogenesis, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which collectively promote cell proliferation and inhibit apoptosis. Both nilotinib and GNF-2 aim to abrogate these signals, albeit through different mechanisms.
Caption: Bcr-Abl downstream signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols commonly employed in the evaluation of Bcr-Abl inhibitors.
Bcr-Abl Kinase Assay
This assay directly measures the enzymatic activity of the Bcr-Abl kinase and its inhibition by test compounds.
Caption: Workflow for a typical Bcr-Abl kinase assay.
Protocol Summary:
-
Cell Lysis: CML cells (e.g., K562) are lysed to release cellular proteins, including Bcr-Abl kinase.
-
Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the inhibitor (nilotinib or GNF-2).
-
Kinase Reaction: A specific substrate for Bcr-Abl (e.g., a recombinant protein like GST-CrkL or a synthetic peptide) and ATP are added to the lysate to initiate the phosphorylation reaction.[8]
-
Detection: The level of substrate phosphorylation is quantified. This is commonly done by separating the proteins via SDS-PAGE, transferring them to a membrane, and probing with an anti-phosphotyrosine antibody (Western Blot).[8] Alternatively, luminescence-based assays that measure ADP formation, such as the ADP-Glo™ Kinase Assay, can be used for higher throughput.[9]
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the inhibitors on the proliferation and viability of CML cells.
Protocol Summary:
-
Cell Seeding: CML cells are seeded into 96-well plates at a predetermined density (e.g., 2 x 104 cells/well for K562 cells).[10]
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor and incubated for a specified period (e.g., 48 or 72 hours).[5][11]
-
Reagent Incubation: A tetrazolium salt reagent (MTT or MTS) is added to each well.[10][12] Metabolically active, viable cells reduce the tetrazolium salt into a colored formazan product.[13]
-
Measurement: For the MTT assay, a solubilization solution is added to dissolve the formazan crystals, and the absorbance is read at approximately 570 nm.[12][14] For the MTS assay, the formazan product is soluble, and the absorbance can be read directly at around 490 nm.[13] The IC50 value is then calculated from the dose-response curve.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to assess the phosphorylation status of key proteins in the Bcr-Abl downstream signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. Ponatinib acts against the most resistant types of chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com.br [promega.com.br]
- 10. Cell viability assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. protocols.io [protocols.io]
A Comparative Guide to ATP-Competitive and Allosteric Bcr-Abl Inhibitors in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The discovery of the Bcr-Abl tyrosine kinase as the driver of chronic myeloid leukemia (CML) has revolutionized cancer therapy.[1] This has led to the development of targeted therapies, primarily tyrosine kinase inhibitors (TKIs), that have transformed CML from a fatal disease into a manageable chronic condition for many patients.[1] These inhibitors fall into two main classes based on their mechanism of action: ATP-competitive and allosteric inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct characteristics and clinical implications.
The Bcr-Abl Oncoprotein: The Molecular Target in CML
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that results from a chromosomal translocation known as the Philadelphia chromosome.[1] This aberrant kinase continuously sends signals that drive the uncontrolled proliferation of white blood cells, a hallmark of CML.[1] Bcr-Abl inhibitors function by blocking the kinase activity of this protein, thereby halting the downstream signaling pathways responsible for leukemic cell growth and survival.[1][2]
Mechanisms of Action: A Tale of Two Binding Sites
ATP-competitive inhibitors , the first generation of Bcr-Abl targeted therapies, bind to the ATP-binding pocket of the kinase domain.[1] By occupying this site, they prevent the binding of ATP, a critical step for the kinase to phosphorylate its substrates and propagate downstream signaling.[2] Prominent examples of ATP-competitive inhibitors include imatinib, nilotinib, and dasatinib.[1]
Allosteric inhibitors , a newer class of drugs, bind to a site on the Bcr-Abl protein distinct from the ATP-binding pocket, known as the myristoyl pocket.[3][4] This binding induces a conformational change in the protein that locks it in an inactive state, thereby preventing its kinase activity.[4] Asciminib is the first-in-class allosteric Bcr-Abl inhibitor.[3]
Performance Comparison: Efficacy, Resistance, and Safety
The choice between ATP-competitive and allosteric inhibitors is often guided by their efficacy, resistance profiles, and safety. The following table summarizes key quantitative data for representative inhibitors from each class.
| Feature | ATP-Competitive Inhibitors | Allosteric Inhibitor |
| Drug Examples | Imatinib, Nilotinib, Dasatinib | Asciminib |
| Mechanism of Action | Bind to the ATP-binding site of the Bcr-Abl kinase domain.[1] | Binds to the myristoyl pocket, inducing an inactive conformation.[3][4] |
| IC50 (nM) for wild-type Bcr-Abl | Imatinib: ~150 nM[5] Nilotinib: ~10 nM[5] Dasatinib: ~0.8 nM[5] | Asciminib: ~0.9 - 3 nM[5][6] |
| Efficacy (Major Molecular Response at 48 weeks in newly diagnosed CML) | Imatinib: 40.2%[3][7][8] Investigator-selected TKIs (including 2nd gen): 49.0%[3][7][8] | Asciminib: 67.7% - 69.3%[3][7][8] |
| Common Resistance Mutations | Point mutations in the ATP-binding site, including the "gatekeeper" T315I mutation, which confers resistance to most ATP-competitive inhibitors except ponatinib.[9][10] Other common mutations include G250H, Q252H, Y253H, and E255K.[10] | Mutations in the myristoyl-binding pocket, such as C464W.[11] However, cells with these mutations may remain sensitive to ATP-site TKIs.[11] |
| Adverse Events (Grade ≥3) | Imatinib: 44.4%[8] Second-generation TKIs: 54.9%[8] | Asciminib: 38.0%[8] |
| Treatment Discontinuation due to Adverse Events | Imatinib: 11.1%[8] Second-generation TKIs: 9.8%[8] | Asciminib: 4.5%[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are protocols for key experiments cited in this guide.
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay measures the ability of an inhibitor to block the kinase activity of the Bcr-Abl protein in a cell-free system.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection via other methods)
-
Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)
-
Test inhibitors (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Bcr-Abl enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Cell Viability Assay (MTT Assay)
This assay assesses the effect of inhibitors on the viability and proliferation of CML cells.[12][13][14]
Materials:
-
CML cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed CML cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13]
-
Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 48-72 hours).[15]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]
-
During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Incubate the plate overnight in the incubator.[12]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for Phospho-Crkl
This technique is used to detect the phosphorylation status of Crkl, a direct substrate of Bcr-Abl, as a measure of Bcr-Abl kinase activity within cells.[16]
Materials:
-
CML cells treated with or without inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Crkl (pY207) and anti-Crkl (for total protein control)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated CML cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-Crkl antibody overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Crkl or a housekeeping protein like β-actin.
Visualizing the Mechanisms and Pathways
To better understand the molecular interactions and signaling cascades involved, the following diagrams illustrate the Bcr-Abl signaling pathway and the distinct mechanisms of ATP-competitive and allosteric inhibitors.
Bcr-Abl Signaling Pathway
Inhibitor Mechanisms of Action
Conclusion
Both ATP-competitive and allosteric inhibitors of Bcr-Abl have demonstrated significant clinical benefit in the treatment of CML. ATP-competitive inhibitors have a long-standing track record, but resistance, particularly due to the T315I mutation, remains a clinical challenge. Allosteric inhibitors, with their distinct mechanism of action, offer a promising alternative, demonstrating superior efficacy and a favorable safety profile in recent clinical trials. The ability of allosteric inhibitors to be effective against some ATP-competitive resistant mutations and their potential for combination therapies opens new avenues for overcoming resistance and improving patient outcomes.[10] A thorough understanding of the distinct characteristics of each inhibitor class, supported by robust experimental data, is essential for the continued development of more effective and durable therapies for CML.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asciminib More Effective, Safer Than Frontline Tyrosine Kinase Inhibitors for CML | ASH Clinical News | American Society of Hematology [ashpublications.org]
- 4. Terns Pharmaceuticals: GLP-1 Obesity Drug Cut Warrants Downgrade To 'Hold' (NASDAQ:TERN) | Seeking Alpha [seekingalpha.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO: Asciminib Outperforms TKIs in Newly Diagnosed Leukemia [synapse.patsnap.com]
- 8. esmo.org [esmo.org]
- 9. The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. protocols.io [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Identification of CRKL as the constitutively phosphorylated 39-kD tyrosine phosphoprotein in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Second-Generation Bcr-Abl Inhibitors in Chronic Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML), transforming a once fatal disease into a manageable chronic condition for many. The first-generation TKI, imatinib, set a new standard of care. However, the development of resistance and intolerance necessitated the creation of second-generation inhibitors. This guide provides a detailed head-to-head comparison of the three leading second-generation Bcr-Abl inhibitors: nilotinib, dasatinib, and bosutinib, focusing on their performance, underlying mechanisms, and the experimental data that defines their clinical utility.
The Bcr-Abl Signaling Cascade: The Central Target
The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1] The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways.[2][3][4] Understanding this network is crucial for appreciating the mechanism of action of TKIs.
Caption: The Bcr-Abl signaling pathway, a central driver of CML.
Mechanism of Action: A Tale of Two Conformations
Nilotinib, dasatinib, and bosutinib are all ATP-competitive inhibitors, binding to the ATP-binding pocket of the Abl kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] However, they differ in their interaction with the kinase domain's conformation. The activation loop of the kinase can adopt an "open" (active) or "closed" (inactive) conformation, characterized by the position of the DFG (Asp-Phe-Gly) motif.
-
Nilotinib binds to the inactive "DFG-out" conformation, similar to imatinib.[5]
-
Dasatinib is unique in its ability to bind to both the active "DFG-in" and inactive "DFG-out" conformations.[6][7]
-
Bosutinib also demonstrates versatility by binding to both the "DFG-in" and "DFG-out" conformations.[6]
This differential binding contributes to their varying potency and spectrum of activity against Bcr-Abl mutations.
Caption: Binding modes of second-generation TKIs to the Abl kinase domain.
Efficacy in Newly Diagnosed Chronic Phase CML: A Comparative Analysis
While direct head-to-head clinical trials comparing the three second-generation TKIs are limited, data from landmark trials against imatinib (ENESTnd for nilotinib, DASISION for dasatinib, and BFORE for bosutinib) and indirect comparisons provide valuable insights into their relative efficacy.[8][9]
Table 1: Efficacy Outcomes in First-Line Treatment of Chronic Phase CML
| Outcome | Nilotinib (ENESTnd, 5 years) | Dasatinib (DASISION, 5 years) | Bosutinib (BFORE, 24 months) |
| Major Molecular Response (MMR) | 77% | 76% | 47.2% (at 12 months) |
| Complete Cytogenetic Response (CCyR) | 80% | 83% | 77.2% (at 12 months) |
| Progression to Accelerated/Blast Phase | 3.7% | 4.6% | 2.5% |
| Overall Survival (OS) | 93.7% | 91% | Not reported at 24 months |
| Progression-Free Survival (PFS) | 92.2% | 85% | Not reported at 24 months |
Indirect analyses suggest that bosutinib has equivalent efficacy to nilotinib and dasatinib in newly diagnosed CP-CML patients.[8]
Safety and Tolerability: A Differentiated Profile
The adverse event profiles of the three inhibitors are distinct, which is a critical factor in treatment selection for individual patients.
Table 2: Common Adverse Events of Second-Generation TKIs
| Adverse Event | Nilotinib | Dasatinib | Bosutinib |
| Hematologic | Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) | Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) | Myelosuppression (Thrombocytopenia, Neutropenia) |
| Gastrointestinal | Nausea, Diarrhea | Diarrhea, Nausea | Diarrhea, Nausea, Vomiting |
| Cardiovascular | QTc Prolongation, Peripheral Artery Occlusive Disease | Pleural Effusion, Pulmonary Arterial Hypertension | Fluid Retention |
| Metabolic | Hyperglycemia, Hyperlipidemia | - | - |
| Hepatic | Elevated Liver Enzymes | Elevated Liver Enzymes | Elevated Liver Enzymes |
| Other | Rash, Headache | Headache, Fatigue, Rash | Rash |
Experimental Protocols: Assessing Kinase Inhibition
The evaluation of Bcr-Abl inhibitors relies on a variety of in vitro and cell-based assays to determine their potency and cellular activity.
In Vitro Bcr-Abl Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on the enzymatic activity of the Bcr-Abl kinase.
Methodology:
-
Reagents and Materials: Recombinant Bcr-Abl kinase, a suitable substrate (e.g., Abltide, a synthetic peptide), ATP, kinase assay buffer, and the test inhibitors.
-
Procedure:
-
The recombinant Bcr-Abl kinase is incubated with the substrate and varying concentrations of the inhibitor in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with ³²P-ATP and autoradiography, or through luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[10][11]
-
-
Data Analysis: The extent of kinase inhibition is plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Cell-Based Bcr-Abl Inhibition Assay
Objective: To assess the ability of an inhibitor to block Bcr-Abl kinase activity within a cellular context.
Methodology:
-
Cell Lines: CML cell lines that endogenously express Bcr-Abl (e.g., K562 cells) are commonly used.[12]
-
Procedure:
-
Cells are cultured and seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test inhibitor for a specified duration.
-
After treatment, the cells are lysed to release cellular proteins.
-
The phosphorylation status of a downstream Bcr-Abl substrate, such as CrkL, is assessed by Western blotting using a phospho-specific antibody.[13] Alternatively, cell viability or proliferation can be measured using assays like MTT or CellTiter-Glo.
-
-
Data Analysis: The reduction in substrate phosphorylation or cell viability is quantified and plotted against the inhibitor concentration to calculate the cellular IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for in vitro and cell-based Bcr-Abl inhibitor assays.
Clinical Trial Design for CML Therapies
The evaluation of new TKIs for CML typically follows a structured clinical trial pathway.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 6. researchgate.net [researchgate.net]
- 7. musechem.com [musechem.com]
- 8. An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating Bcr-Abl Inhibitor II Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative Type II Bcr-Abl inhibitor, GNF-5, with other established Bcr-Abl tyrosine kinase inhibitors (TKIs). It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Bcr-Abl Inhibition
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in Chronic Myeloid Leukemia (CML). Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the Bcr-Abl kinase have revolutionized CML treatment. However, the emergence of resistance, often through mutations in the kinase domain, necessitates the development of novel inhibitory mechanisms.
Type II inhibitors, such as GNF-5, represent a distinct class of Bcr-Abl inhibitors. Unlike ATP-competitive inhibitors (Type I), GNF-5 is an allosteric inhibitor that binds to the myristate-binding pocket of the Abl kinase domain. This induces a conformational change that inactivates the kinase. This unique mechanism allows it to be effective against certain mutations that confer resistance to traditional TKIs and offers potential for synergistic effects when used in combination with ATP-competitive drugs.
Comparative Efficacy of Bcr-Abl Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for GNF-5 and other prominent Bcr-Abl inhibitors in various CML cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Type | K562 IC50 (µM) | KU812 IC50 (µM) | KCL22 IC50 (µM) |
| GNF-5 | Allosteric (Type II) | ~1.0 - 1.5[1] | ~1.0[1] | ~0.5[1] |
| Imatinib | ATP-competitive | ~0.5[1] | - | ~0.5[1] |
| Nilotinib | ATP-competitive | 0.03[2] | - | - |
| Dasatinib | ATP-competitive | 0.001 - 0.01[1] | 0.001 - 0.01[1] | 0.001 - 0.01[1] |
| Ponatinib | ATP-competitive | 0.03[1] | 0.05[1] | 0.005[1] |
Bcr-Abl Signaling Pathway and Inhibition
The diagram below illustrates the Bcr-Abl signaling cascade and the points of intervention for both ATP-competitive and allosteric inhibitors.
Caption: Bcr-Abl signaling pathway and inhibitor action.
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cellular context is a critical step in drug development. The following are detailed protocols for two common methods used to assess Bcr-Abl target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture CML cell lines (e.g., K562) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of the Bcr-Abl inhibitor (e.g., GNF-5) or vehicle (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Include an unheated control at room temperature.
-
-
Cell Lysis:
-
Immediately after heating, cool the samples on ice.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for Abl or Bcr.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Bcr-Abl protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Western Blotting for Phosphorylated CrkL (p-CrkL)
CrkL is a direct substrate of the Bcr-Abl kinase. Therefore, the level of phosphorylated CrkL (p-CrkL) serves as a reliable biomarker for Bcr-Abl kinase activity in cells. Inhibition of Bcr-Abl leads to a decrease in p-CrkL levels.
Experimental Workflow:
Caption: Western blot workflow for p-CrkL detection.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed CML cells (e.g., K562) at a density of 0.5-1 x 10^6 cells/mL.
-
Treat the cells with a serial dilution of the Bcr-Abl inhibitor (e.g., GNF-5) for a specified time (e.g., 2-4 hours) at 37°C. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with 1X SDS sample buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% w/v SDS, 10% glycerol, 50 mM DTT, 0.01% w/v bromophenol blue).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total CrkL or a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities and calculate the ratio of p-CrkL to total CrkL (or the loading control). A dose-dependent decrease in this ratio indicates target engagement and inhibition of Bcr-Abl kinase activity.
-
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. This guide provides a framework for comparing the cellular efficacy of the allosteric Bcr-Abl inhibitor GNF-5 with established ATP-competitive inhibitors. The detailed protocols for CETSA and p-CrkL Western blotting offer robust methods for confirming the direct interaction of inhibitors with Bcr-Abl and their functional consequences on downstream signaling in a cellular environment. These assays are essential for the preclinical evaluation and development of the next generation of Bcr-Abl inhibitors.
References
Rebastinib (DCC-2036): A Comparative Analysis of a Type II Bcr-Abl Inhibitor's Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Type II Bcr-Abl inhibitor, Rebastinib (DCC-2036), and its specificity against other tyrosine kinases. The information presented is supported by experimental data to offer an objective assessment of its performance, aiding in research and drug development decisions.
Introduction to Rebastinib (DCC-2036)
Rebastinib is a potent, orally bioavailable "switch control" inhibitor of the Bcr-Abl tyrosine kinase. It is classified as a Type II inhibitor, binding to the inactive (DFG-out) conformation of the kinase domain. This mechanism of action allows it to be effective against not only the wild-type Bcr-Abl but also the T315I gatekeeper mutation, a common source of resistance to first and second-generation Bcr-Abl inhibitors. This guide will delve into the quantitative specifics of Rebastinib's inhibitory activity against its primary target, Bcr-Abl, and a panel of other tyrosine kinases.
Kinase Inhibition Profile of Rebastinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rebastinib against various tyrosine kinases, providing a quantitative measure of its potency and selectivity.
| Kinase Target | IC50 (nM) | Notes |
| Primary Target | ||
| Abl1 (Wild-Type) | 0.8 | Unphosphorylated, native form.[1][2][3] |
| Abl1 (T315I mutant) | 4 | "Gatekeeper" mutation, resistant to many other TKIs.[1][2][3] |
| Off-Target Kinases | ||
| SRC | 34 | Member of the Src family of tyrosine kinases.[1][2] |
| LYN | 29 | Member of the Src family of tyrosine kinases.[1][2] |
| FGR | 38 | Member of the Src family of tyrosine kinases.[1][2] |
| HCK | 40 | Member of the Src family of tyrosine kinases.[1][2] |
| KDR (VEGFR2) | 4 | Receptor tyrosine kinase involved in angiogenesis.[1][2] |
| FLT3 | 2 | Receptor tyrosine kinase often mutated in acute myeloid leukemia.[1][2] |
| Tie-2 (TEK) | 6 | Receptor tyrosine kinase involved in angiogenesis.[1][2] |
| c-Kit | 481 | Receptor tyrosine kinase; Rebastinib shows low activity.[2] |
| PDGFRα | 70 | Platelet-derived growth factor receptor alpha.[2] |
| PDGFRβ | 113 | Platelet-derived growth factor receptor beta.[2] |
Experimental Methodologies
The IC50 values presented were determined using established biochemical and cellular assays. Below are detailed descriptions of the typical protocols employed.
Biochemical Kinase Inhibition Assay (Coupled Enzyme Assay)
This method is utilized for determining the IC50 values for Abl1 and Src family kinases.
-
Reaction Mixture Preparation : A reaction mixture is prepared in a 384-well plate containing the specific kinase (e.g., u-Abl1), a substrate peptide (e.g., Abltide), and a coupled enzyme system of pyruvate kinase and lactate dehydrogenase. The mixture also includes phosphoenol pyruvate and NADH in a buffered solution.
-
Inhibitor Preparation : Rebastinib is serially diluted to various concentrations.
-
Incubation : The kinase mixture is incubated with the different concentrations of Rebastinib.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.
-
Data Acquisition : The rate of ADP production, which is coupled to the oxidation of NADH, is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
IC50 Calculation : The reaction rates at each inhibitor concentration are used to calculate the percent inhibition relative to a control (DMSO). These values are then plotted against the inhibitor concentration to determine the IC50 value using graphing software like GraphPad Prism.[1]
Fluorescence Polarization (FP) Kinase Assay (for Tie-2)
A fluorescence polarization-based assay, such as the Transcreener® ADP² FP Assay, is employed to determine the IC50 for Tie-2.
-
Reaction Setup : The Tie-2 kinase, substrate (e.g., PolyE4Y), and varying concentrations of Rebastinib are combined in a reaction buffer.
-
Reaction Initiation : The reaction is started by the addition of ATP.
-
ADP Detection : After a set incubation period, an ADP detection mixture containing an ADP antibody and a fluorescent tracer is added. The amount of ADP produced is inversely proportional to the fluorescence polarization signal.
-
Data Analysis : The fluorescence polarization is measured, and the data is converted to percent inhibition. The IC50 is then calculated by plotting percent inhibition against the log of the inhibitor concentration.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.
-
Cell Culture : Bcr-Abl-positive cell lines (e.g., K562 or Ba/F3) are cultured under standard conditions.
-
Inhibitor Treatment : Cells are treated with a range of Rebastinib concentrations for a specified period (e.g., 48-72 hours).
-
Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or WST-8.[4] These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
IC50 Determination : The absorbance readings are used to calculate the percentage of cell survival relative to untreated cells. The IC50 value is then determined by plotting the percentage of survival against the inhibitor concentration.[4]
Bcr-Abl Signaling Pathways and Inhibition
The oncoprotein Bcr-Abl constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[5] Rebastinib, by inhibiting Bcr-Abl, effectively blocks these oncogenic signals.
Caption: Bcr-Abl signaling pathways and the point of inhibition by Rebastinib.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor in a biochemical kinase assay.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Conclusion
Rebastinib (DCC-2036) is a highly potent inhibitor of wild-type and T315I mutant Bcr-Abl. While it demonstrates significant activity against other tyrosine kinases, particularly members of the Src family and key receptor tyrosine kinases like KDR, FLT3, and Tie-2, it shows markedly lower activity against c-Kit. This kinase inhibition profile suggests that Rebastinib's therapeutic effects and potential side effects may be attributed to its interactions with this specific set of kinases. The provided experimental methodologies offer a framework for the replication and validation of these findings in a research setting. This comparative guide serves as a valuable resource for scientists and researchers in the field of oncology and drug discovery, facilitating informed decisions regarding the use of Rebastinib in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ponatinib and Dasatinib as Bcr-Abl Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the third-generation Bcr-Abl inhibitor, ponatinib, and the second-generation inhibitor, dasatinib. This analysis is supported by experimental data on their performance, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Note: The initial request for a comparison with "Bcr-Abl Inhibitor II" (CAS 607702-99-8) could not be fulfilled due to the lack of publicly available experimental data for this compound. Therefore, this guide presents a comparative analysis between ponatinib and dasatinib, a well-characterized and clinically relevant second-generation Bcr-Abl inhibitor.
Introduction to Bcr-Abl Tyrosine Kinase Inhibitors
The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that is the primary cause of chronic myeloid leukemia (CML). Tyrosine kinase inhibitors (TKIs) that target Bcr-Abl have revolutionized the treatment of CML. Dasatinib is a second-generation TKI, while ponatinib is a third-generation TKI developed to overcome resistance to earlier inhibitors.
Mechanism of Action
Both dasatinib and ponatinib are ATP-competitive inhibitors that bind to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival. However, they exhibit different binding modes and potencies against various forms of the Bcr-Abl kinase. Ponatinib was specifically designed to inhibit the T315I "gatekeeper" mutation, which confers resistance to most other TKIs, including dasatinib.
Comparative Performance Data
The following tables summarize the inhibitory concentrations (IC50) of ponatinib and dasatinib against wild-type Bcr-Abl and various clinically significant mutant forms.
Table 1: Inhibitory Activity (IC50, nM) against Bcr-Abl Kinase
| Bcr-Abl Variant | Ponatinib IC50 (nM) | Dasatinib IC50 (nM) |
| Wild-type | 0.37 | <1 |
| T315I | 2.0 | >500 |
| G250E | 0.30 | 1.5 |
| E255K | 0.44 | 3.0 |
| Y253H | 0.30 | 1.0 |
| M351T | 0.30 | 1.0 |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.
Table 2: Kinase Selectivity Profile
| Kinase Target | Ponatinib IC50 (nM) | Dasatinib IC50 (nM) |
| ABL | 0.37 | <1 |
| SRC | 5.4 | <1 |
| LCK | - | <1 |
| YES | - | <1 |
| KIT | 8-20 | 12 |
| PDGFRα | 1.1 | 28 |
| VEGFR2 | 1.5 | - |
| FGFR1 | 2.2 | - |
| FLT3 | 0.3-2 | - |
This table highlights some of the key off-target kinases. Both inhibitors have broader kinase profiles. A lower S-score indicates higher selectivity.
Experimental Protocols
In Vitro Bcr-Abl Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Bcr-Abl kinase activity.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Biotinylated peptide substrate (e.g., Abltide)
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (ponatinib, dasatinib) dissolved in DMSO
-
Streptavidin-coated plates
-
Phospho-tyrosine specific antibody conjugated to a detectable enzyme (e.g., HRP)
-
Detection substrate (e.g., TMB)
-
Plate reader
Procedure:
-
Add 5 µL of diluted test compound to the wells of a microplate.
-
Add 20 µL of a solution containing the Bcr-Abl enzyme and the biotinylated peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of EDTA solution.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-tyrosine specific antibody and incubate for 60 minutes at room temperature.
-
Wash the plate.
-
Add the detection substrate and incubate until color develops.
-
Stop the color development with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay in K562 Cells
Objective: To assess the effect of Bcr-Abl inhibitors on the viability of CML cells.
Materials:
-
K562 cells (human CML cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (ponatinib, dasatinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Simplified Bcr-Abl signaling pathway leading to increased cell proliferation and survival.
Caption: Mechanism of action of ATP-competitive Bcr-Abl inhibitors like dasatinib and ponatinib.
Caption: Generalized experimental workflow for comparing the efficacy of Bcr-Abl inhibitors.
Discussion
Ponatinib demonstrates superior potency against the T315I mutant, a significant advantage in cases of resistance to other TKIs.[1] In a comparative study, ponatinib was found to be more effective than dasatinib in inducing apoptosis and inhibiting the proliferation of CML cells.[1] However, ponatinib also exhibits a broader kinase inhibition profile, which may contribute to a higher incidence of certain adverse events. Dasatinib is a potent inhibitor of both the Abl and Src family kinases. The choice between these inhibitors in a research or clinical setting would depend on the specific Bcr-Abl mutations present and the desired selectivity profile.
References
A Comparative Guide to Bcr-Abl Tyrosine Kinase Inhibitors: In Vitro and In Vivo Correlation of Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Bcr-Abl tyrosine kinase inhibitors (TKIs), a cornerstone in the treatment of Chronic Myeloid Leukemia (CML). We will delve into the in vitro and in vivo activities of a first-generation inhibitor, Imatinib, and compare it with second and third-generation alternatives, including Nilotinib (referred to here as Bcr-Abl Inhibitor II for illustrative purposes, as requested), Dasatinib, and the allosteric inhibitor Asciminib. This comparison is supported by experimental data and detailed methodologies to aid in research and development.
The Bcr-Abl Signaling Pathway: A Key Target in CML
The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1][2][3] It activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[1][3] Key pathways activated by Bcr-Abl include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3] TKIs competitively inhibit the ATP binding site of the Abl kinase domain, blocking its activity and downstream signaling.[2]
In Vitro Activity Comparison
The in vitro potency of Bcr-Abl inhibitors is a critical determinant of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Imatinib | Wild-Type Bcr-Abl | Cell Proliferation | ~300 | [4] |
| Nilotinib (this compound) | Wild-Type Bcr-Abl | Cell Proliferation | ~13-20 | [4] |
| Dasatinib | Wild-Type Bcr-Abl | Cell Proliferation | <1 | [3] |
| Asciminib | Wild-Type Bcr-Abl | Cell Proliferation | Low nM range |
Key Findings from In Vitro Studies:
-
Potency: Second-generation inhibitors, Nilotinib and Dasatinib, demonstrate significantly greater potency against wild-type Bcr-Abl compared to the first-generation inhibitor, Imatinib. Dasatinib is noted to be approximately 325-fold more potent than Imatinib in cellular assays.
-
Activity against Mutations: Nilotinib and Dasatinib are effective against many Imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I "gatekeeper" mutation.
-
Allosteric Inhibition: Asciminib, a first-in-class allosteric inhibitor, binds to the myristoyl pocket of the Bcr-Abl protein, a different site from the ATP-binding pocket targeted by other TKIs. This unique mechanism of action allows it to be active against the T315I mutation.
In Vivo Efficacy Comparison
The translation of in vitro potency to in vivo efficacy is evaluated in both preclinical animal models and clinical trials in CML patients. Key endpoints in clinical studies include achieving a complete cytogenetic response (CCyR), where no Philadelphia chromosome-positive cells are detected in the bone marrow, and a major molecular response (MMR), which indicates a significant reduction in Bcr-Abl transcripts.
| Inhibitor | Patient Population | Endpoint | Response Rate | Reference |
| Imatinib | Newly Diagnosed CML-CP | MMR at 12 months | 49.0% | |
| CCyR at 12 months | 65% | |||
| Nilotinib (this compound) | Newly Diagnosed CML-CP | MMR at 12 months | 67.7% | |
| CCyR at 12 months | 78-80% | |||
| Dasatinib | Newly Diagnosed CML-CP | MMR at 12 months | ~46% | |
| CCyR at 12 months | 77% | |||
| Asciminib | CML-CP (previously treated with ≥2 TKIs) | MMR at 24 weeks | 25% | |
| Newly Diagnosed CML-CP | MMR at 48 weeks | 67.7% |
Key Findings from In Vivo Studies:
-
Superior Responses with Second-Generation TKIs: Clinical trials have consistently demonstrated that second-generation TKIs, Nilotinib and Dasatinib, lead to higher and faster rates of both CCyR and MMR compared to Imatinib in newly diagnosed CML patients.
-
Efficacy in Resistant Disease: Asciminib has shown significant efficacy in patients who have failed multiple prior TKI therapies, including those with the T315I mutation.
-
Favorable Safety Profile: Newer agents often present different safety profiles. For instance, Asciminib has been noted for its favorable safety and tolerability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of drug activity. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of Bcr-Abl inhibitors.
In Vitro Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
K562 (human CML cell line) or other Bcr-Abl positive cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Bcr-Abl inhibitors (Imatinib, Nilotinib, Dasatinib, Asciminib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
Procedure:
-
Cell Seeding: Seed K562 cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium.
-
Drug Treatment: After 24 hours of incubation, add 100 µL of medium containing serial dilutions of the Bcr-Abl inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Western Blot Analysis for Phospho-Bcr-Abl
This technique is used to detect the phosphorylation status of Bcr-Abl, which is a direct indicator of its kinase activity.
Materials:
-
K562 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bcr-Abl inhibitors
-
Primary antibodies: anti-phospho-Bcr-Abl (Tyr177), anti-Bcr-Abl, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Seed K562 cells and treat with various concentrations of Bcr-Abl inhibitors for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Bcr-Abl signal to the total Bcr-Abl and loading control signals.
In Vivo Xenograft Model in Mice
This model is used to evaluate the anti-tumor efficacy of Bcr-Abl inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
K562 cells
-
Matrigel (optional)
-
Bcr-Abl inhibitors formulated for in vivo administration
Procedure:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 K562 cells, often mixed with Matrigel, into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Bcr-Abl inhibitors to the treatment groups according to the desired dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of the inhibitors.
Conclusion
The development of Bcr-Abl tyrosine kinase inhibitors has revolutionized the treatment of CML. Second and third-generation inhibitors, such as Nilotinib, Dasatinib, and the allosteric inhibitor Asciminib, offer significant improvements in potency and efficacy over the first-generation inhibitor, Imatinib. This guide provides a comparative overview of their in vitro and in vivo activities, supported by detailed experimental protocols to facilitate further research in this critical area of oncology drug development. The continued investigation and development of novel Bcr-Abl inhibitors hold the promise of even more effective and durable responses for patients with CML.
References
A Comparative Guide to the Cross-Resistance Profile of Second-Generation Bcr-Abl Inhibitors: A Focus on Dasatinib
This guide provides a detailed comparison of Dasatinib, a second-generation Bcr-Abl tyrosine kinase inhibitor (TKI), with the first-generation inhibitor Imatinib and the third-generation inhibitor Ponatinib. It is designed for researchers, scientists, and drug development professionals to offer insights into the cross-resistance profiles of these targeted therapies for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).
Introduction to Bcr-Abl Tyrosine Kinase Inhibitors
The development of Bcr-Abl TKIs has revolutionized the treatment of CML and Ph+ ALL. These drugs target the constitutively active Bcr-Abl fusion protein, a product of the Philadelphia chromosome translocation. The first-generation TKI, Imatinib, was a groundbreaking therapy but its efficacy can be limited by the development of resistance, most commonly through point mutations in the Abl kinase domain.[1][2] Second-generation TKIs, such as Dasatinib, were designed to overcome much of this resistance.[2] Third-generation inhibitors, like Ponatinib, were developed to be effective against a wider range of mutations, including the highly resistant T315I mutation.[3]
Dasatinib is a potent inhibitor that, unlike Imatinib, can bind to both the active and inactive conformations of the Abl kinase domain. This allows it to inhibit most of the Imatinib-resistant Bcr-Abl mutants, with the notable exception of the T315I mutation.[2] Ponatinib is a pan-Bcr-Abl inhibitor, effective against wild-type Bcr-Abl and all tested single-mutation variants, including T315I.[4]
Comparative Efficacy Against Bcr-Abl Mutants
The in vitro efficacy of TKIs is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for Imatinib, Dasatinib, and Ponatinib against wild-type Bcr-Abl and a panel of clinically significant mutants.
| Bcr-Abl Mutation | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Ponatinib IC50 (nM) | Clinical Significance of Mutation |
| Wild-type | 25 - 100 | 0.6 - 1.1 | 0.37 | No mutation |
| G250E | 630 | 4.9 | 0.5 | P-loop mutation, confers Imatinib resistance. |
| Q252H | 1,400 | 1.1 | 0.5 | P-loop mutation, confers Imatinib resistance. |
| Y253F | 1,500 | 1.2 | 0.5 | P-loop mutation, confers Imatinib resistance. |
| Y253H | 2,000 | 1.0 | 0.5 | P-loop mutation, confers Imatinib resistance. |
| E255K | 4,500 | 3.0 | 1.1 | P-loop mutation, confers Imatinib resistance. |
| E255V | 5,200 | 3.0 | 1.1 | P-loop mutation, confers Imatinib resistance. |
| V299L | 280 | 13 | 1.1 | Confers moderate resistance to Imatinib and Dasatinib.[5] |
| T315I | >10,000 | >1,000 | 10 - 46 | "Gatekeeper" mutation, confers high-level resistance to Imatinib and second-generation TKIs.[6] |
| F317L | 1,200 | 9 - 13.5 | 1.1 | Confers resistance to Imatinib and Dasatinib.[7] |
| M351T | 400 | 1.2 | 1.5 | Confers Imatinib resistance. |
| E355G | 550 | 2.5 | 1.1 | Confers Imatinib resistance. |
| F359V | 1,100 | 1.5 | 10 | Confers Imatinib resistance. |
| H396P | 250 | 1.5 | 1.1 | Confers Imatinib resistance. |
Note: IC50 values can vary between different studies and experimental conditions. The values presented here are a synthesis of reported data for comparative purposes.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays. The following are detailed methodologies for key experiments used to determine the cross-resistance profiles of Bcr-Abl inhibitors.
Cell-Based Proliferation/Viability Assay (MTS/MTT Assay)
This assay determines the concentration of a TKI required to inhibit the proliferation of Bcr-Abl-dependent leukemic cells.
Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture: Bcr-Abl-expressing cell lines (e.g., Ba/F3 cells engineered to express wild-type or mutant Bcr-Abl) are cultured in appropriate media supplemented with growth factors.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10^5 cells/mL in 100 µL of media.[8]
-
Drug Treatment: A serial dilution of the TKI (e.g., Imatinib, Dasatinib, Ponatinib) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTS/MTT Reagent Addition: 20 µL of MTS or MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours.[8]
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm using a 96-well plate reader.[8]
-
Data Analysis: The absorbance values are normalized to the vehicle control. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay
This assay directly measures the ability of a TKI to inhibit the enzymatic activity of the Bcr-Abl kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the Bcr-Abl kinase. Inhibition of this process by a TKI is quantified.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant Bcr-Abl kinase (wild-type or mutant) and a specific substrate (e.g., a biotinylated peptide) are prepared.
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the kinase, substrate, ATP, and varying concentrations of the TKI in a kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).[9]
-
Incubation: The reaction is incubated at 30°C for 60 minutes.[10]
-
Detection: The amount of phosphorylated substrate is detected. This can be done using various methods:
-
ELISA-based: The phosphorylated substrate is captured on an antibody-coated plate and detected with a labeled secondary antibody.
-
Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced in the kinase reaction is measured. The ADP is converted to ATP, which is then used in a luciferase reaction to produce light.[10]
-
-
Data Analysis: The signal is normalized to a no-inhibitor control. The IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Visualizations
Bcr-Abl Signaling Pathway and TKI Inhibition
Caption: Bcr-Abl signaling pathway and points of TKI intervention.
Experimental Workflow for TKI Resistance Profiling
Caption: Workflow for determining the cross-resistance profile of TKIs.
Conclusion
The selection of an appropriate Bcr-Abl TKI for patients with CML or Ph+ ALL, particularly in the context of resistance, requires a thorough understanding of the cross-resistance profiles of available inhibitors. Dasatinib demonstrates significant advantages over Imatinib by effectively inhibiting most Imatinib-resistant mutants. However, the emergence of the T315I mutation presents a significant challenge for both first and second-generation TKIs. Ponatinib offers a valuable therapeutic option for patients harboring the T315I mutation and other resistant forms of Bcr-Abl. The in vitro data summarized in this guide, in conjunction with clinical findings, are crucial for informing treatment decisions and guiding the development of novel therapeutic strategies to combat TKI resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. musechem.com [musechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]
- 8. Cell viability assay [bio-protocol.org]
- 9. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com.br [promega.com.br]
A Comparative Guide to the Apoptotic Effects of Bcr-Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic effects of different generations of Bcr-Abl tyrosine kinase inhibitors (TKIs), a cornerstone in the treatment of Chronic Myeloid Leukemia (CML). By summarizing key experimental data, detailing methodologies, and visualizing critical pathways, this document serves as a valuable resource for understanding the nuances of TKI-induced apoptosis.
Introduction to Bcr-Abl and Apoptosis Induction
The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways, such as the PI3K/AKT/mTOR, JAK/STAT, and Ras/MAPK pathways, which promote cell proliferation and, crucially, inhibit apoptosis (programmed cell death). This resistance to apoptosis is a hallmark of CML cells.
Bcr-Abl inhibitors are designed to block the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling. This targeted inhibition reactivates the apoptotic machinery within the cancer cells, leading to their selective elimination. The evolution of Bcr-Abl inhibitors has seen the development of multiple generations, each with improved potency and efficacy against resistance mutations.
Generations of Bcr-Abl Inhibitors
-
First Generation: Imatinib
-
Second Generation: Dasatinib, Nilotinib, Bosutinib
-
Third Generation: Ponatinib
Second and third-generation inhibitors were developed to overcome resistance to imatinib, often caused by point mutations in the Bcr-Abl kinase domain, most notably the T315I "gatekeeper" mutation, against which earlier generations are ineffective. Ponatinib is unique in its potent activity against the T315I mutation.
Quantitative Comparison of Apoptotic Effects
The following tables summarize the inhibitory concentrations (IC50) for cell proliferation and, where available, specific data on apoptosis induction for various Bcr-Abl inhibitors in the K562 human CML cell line, a common model for studying Bcr-Abl positive leukemia. It is important to note that direct comparative studies measuring apoptosis percentages for all five inhibitors under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential variations in experimental setups.
| Inhibitor (Generation) | Cell Line | IC50 (Proliferation) | Apoptosis Induction (Qualitative/Quantitative) | Reference |
| Imatinib (1st) | K562 | ~0.5 µM | Induces apoptosis. | [1] |
| Nilotinib (2nd) | K562 | 30 nM | More potent than imatinib in inducing apoptosis in imatinib-resistant K562 cells.[2] | [2] |
| Dasatinib (2nd) | K562 | - | Induces apoptosis. | |
| Bosutinib (2nd) | K562 | 250 nM (for 48h) | Induces apoptosis and cell cycle arrest in the sub-G1 phase. At the IC50 concentration, 34.1% of cells were in early apoptosis.[3][4] | [3][4] |
| Ponatinib (3rd) | K562 | - | Potently induces apoptosis, even in cells with the T315I mutation. |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). The table aims to provide a comparative overview.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the apoptotic effects of Bcr-Abl inhibitors, it is crucial to visualize the key signaling pathways and the experimental procedures used to quantify apoptosis.
Bcr-Abl Signaling and Apoptosis Inhibition
The following diagram illustrates the major anti-apoptotic signaling pathways activated by the Bcr-Abl oncoprotein. Inhibition of Bcr-Abl by TKIs blocks these pathways, leading to the activation of apoptosis.
Caption: Bcr-Abl anti-apoptotic signaling pathways.
Experimental Workflow for Apoptosis Assessment
The quantification of apoptosis is a critical step in evaluating the efficacy of Bcr-Abl inhibitors. The diagram below outlines a typical workflow for assessing apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
CML cell line (e.g., K562)
-
Bcr-Abl inhibitors (Imatinib, Nilotinib, Dasatinib, Bosutinib, Ponatinib)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture K562 cells to the desired density and treat with various concentrations of the Bcr-Abl inhibitors for a specified time (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at ~488 nm and measure emission at >670 nm.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
CML cell lysates (from treated and untreated cells)
-
Caspase-3 substrate (e.g., DEVD-AFC)
-
Assay buffer
-
Fluorometric microplate reader
Protocol:
-
Cell Lysis: After treatment with Bcr-Abl inhibitors, lyse the cells to release their contents.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the assay buffer and the fluorogenic caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm. The fluorescence intensity is proportional to the caspase-3 activity.
-
Data Analysis: Compare the fluorescence readings of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Conclusion
The development of successive generations of Bcr-Abl inhibitors has significantly improved the treatment landscape for CML. While all these inhibitors function by targeting the Bcr-Abl kinase and inducing apoptosis, their potency and efficacy, particularly against resistant mutations, vary. Second and third-generation inhibitors generally exhibit greater potency than imatinib. The choice of inhibitor can be guided by the specific mutational status of the Bcr-Abl kinase and the patient's tolerance to the drug. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of the apoptotic effects of these and future targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Disrupting BCR-ABL in Combination with Secondary Leukemia-Specific Pathways in CML Cells Leads to Enhanced Apoptosis and Decreased Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
Safety Operating Guide
Navigating the Safe Disposal of Bcr-abl Inhibitor II: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of potent compounds like Bcr-abl Inhibitor II are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound (CAS 607702-99-8), a cell-permeable thiadiazole compound that functions as an ATP binding site-targeting inhibitor of Abl and c-Src kinases.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to adhere to strict safety protocols when handling this compound. While some documentation may refer to its toxicity with "Standard Handling," it is prudent to treat all potent kinase inhibitors with a high degree of caution, similar to cytotoxic agents.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A designated lab coat should be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from splashes or airborne particles.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is essential.
Engineering Controls:
-
All handling of the solid compound or solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Spill Management:
-
In the event of a spill, personnel should be equipped with a spill kit.
-
Avoid generating dust from solid spills. Gently cover the spill with absorbent material.
-
Clean the area with an appropriate deactivating solution or a detergent and water, and dispose of all cleanup materials as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound, like other kinase inhibitors used in research, must comply with local, state, and federal regulations for hazardous waste. The following steps provide a general framework for proper disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (gloves, etc.), must be segregated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous laboratory trash or other waste streams like biological or radioactive waste.
-
-
Containerization:
-
Use a designated, leak-proof, and sealable waste container. The container should be made of a material compatible with the chemical.
-
For solid waste, a sturdy, sealed bag or a wide-mouth container is suitable. For liquid waste, use a screw-cap container.
-
Never overfill waste containers; a recommended maximum is 80% capacity to prevent spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (CAS 607702-99-8)".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The primary recommended method for the final disposal of cytotoxic and potent pharmaceutical compounds is incineration in a licensed and approved facility. This ensures the complete destruction of the active molecule.
-
Crucially, never dispose of this compound down the sink or in the regular trash. This can lead to environmental contamination and potential harm to aquatic life.
-
Case Study: Disposal of Imatinib (Gleevec), a Bcr-abl Inhibitor
Imatinib (Gleevec) is a well-known Bcr-abl tyrosine kinase inhibitor. Its safety data sheet (SDS) and handling instructions provide a valuable reference point for this class of compounds. Imatinib is classified as a cytotoxic drug, and specific handling and disposal procedures are mandated. The label for Gleevec explicitly states to follow applicable special handling and disposal procedures and advises against crushing the tablets to avoid creating dust. For unused medication, the recommendation is to return it to a designated take-back program and not to dispose of it in household trash or flush it down the toilet. The SDS for Imatinib specifies incineration in an approved, controlled furnace as the appropriate disposal method.
Quantitative Data Summary
| Compound | Target | Inhibition Constant (Ki) / IC50 |
| This compound | Abl Kinase | Ki = 44 nM |
| This compound | c-Src Kinase | Ki = 354 nM |
This data highlights the high potency of the inhibitor, reinforcing the need for stringent safety and disposal measures.
Visualizing the Bcr-Abl Signaling Pathway
To provide further context for researchers working with this inhibitor, the following diagram illustrates the simplified Bcr-Abl signaling pathway that is constitutively activated in Chronic Myeloid Leukemia (CML) and is the target of inhibitors like this compound.
Caption: Simplified Bcr-Abl signaling pathway in CML.
This guide is intended to provide essential information for the safe handling and disposal of this compound. It is imperative to always consult the official Safety Data Sheet (SDS) for the specific compound and your institution's environmental health and safety guidelines before handling or disposing of any chemical. By adhering to these procedures, laboratories can maintain a safe working environment and ensure responsible environmental stewardship.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
